Technical Documentation Center

4-(Aminomethyl)-2-pyrimidinecarbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Aminomethyl)-2-pyrimidinecarbonitrile

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)-2-pyrimidinecarbonitrile

This guide provides a comprehensive overview of a viable synthetic pathway for 4-(aminomethyl)-2-pyrimidinecarbonitrile, a key building block in medicinal chemistry and drug development. The proposed synthesis is a multi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a viable synthetic pathway for 4-(aminomethyl)-2-pyrimidinecarbonitrile, a key building block in medicinal chemistry and drug development. The proposed synthesis is a multi-step process designed for efficiency and scalability, with each step supported by established chemical principles and literature precedents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, actionable protocols.

Introduction

4-(Aminomethyl)-2-pyrimidinecarbonitrile is a valuable heterocyclic compound featuring a pyrimidine core substituted with a cyano group at the 2-position and an aminomethyl group at the 4-position. This unique arrangement of functional groups makes it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The cyano group can serve as a handle for further chemical transformations, while the aminomethyl group provides a key site for interaction with biological targets.

This guide will detail a logical and efficient three-step synthesis of 4-(aminomethyl)-2-pyrimidinecarbonitrile, commencing from the readily available starting material, 2-chloro-4-methylpyrimidine. Each step will be discussed in detail, including the underlying reaction mechanism, optimized reaction conditions, and a step-by-step experimental protocol.

Overall Synthetic Pathway

The proposed synthesis of 4-(aminomethyl)-2-pyrimidinecarbonitrile is a linear three-step sequence, as illustrated below. This pathway was designed to utilize common and well-understood chemical transformations, ensuring a high probability of success and adaptability in a laboratory setting.

Overall_Synthesis_Pathway 2-Chloro-4-methylpyrimidine 2-Chloro-4-methylpyrimidine 2-Cyano-4-methylpyrimidine 2-Cyano-4-methylpyrimidine 2-Chloro-4-methylpyrimidine->2-Cyano-4-methylpyrimidine Step 1: Cyanation 4-(Bromomethyl)-2-pyrimidinecarbonitrile 4-(Bromomethyl)-2-pyrimidinecarbonitrile 2-Cyano-4-methylpyrimidine->4-(Bromomethyl)-2-pyrimidinecarbonitrile Step 2: Bromination 4-(Aminomethyl)-2-pyrimidinecarbonitrile 4-(Aminomethyl)-2-pyrimidinecarbonitrile 4-(Bromomethyl)-2-pyrimidinecarbonitrile->4-(Aminomethyl)-2-pyrimidinecarbonitrile Step 3: Amination

Caption: Proposed three-step synthesis of 4-(Aminomethyl)-2-pyrimidinecarbonitrile.

Step 1: Cyanation of 2-Chloro-4-methylpyrimidine

The initial step in the synthesis involves the conversion of 2-chloro-4-methylpyrimidine to 2-cyano-4-methylpyrimidine. This is a nucleophilic aromatic substitution reaction where the chloride at the 2-position of the pyrimidine ring is displaced by a cyanide ion. The electron-withdrawing nature of the pyrimidine ring facilitates this substitution, particularly at the 2- and 4-positions.

Reaction Mechanism

The reaction proceeds via a classic SNAr (Nucleophilic Aromatic Substitution) mechanism. The cyanide ion, a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, forming a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the pyrimidine ring. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the desired 2-cyano-4-methylpyrimidine.

Cyanation_Mechanism cluster_0 S_NAr Mechanism Start 2-Chloro-4-methylpyrimidine Intermediate Meisenheimer Complex Start->Intermediate + CN⁻ Product 2-Cyano-4-methylpyrimidine Intermediate->Product - Cl⁻

Caption: Mechanism of the cyanation reaction.

Experimental Protocol

Materials:

  • 2-Chloro-4-methylpyrimidine

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methylpyrimidine (1.0 eq) in DMSO or DMF.

  • Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-cyano-4-methylpyrimidine.

ParameterValueReference
Solvent DMSO or DMF[1]
Cyanide Source NaCN or KCN[1]
Temperature 80-100 °C[1]
Reaction Time 4-6 hours[1]
Typical Yield 70-85%[1]

Step 2: Free-Radical Bromination of 2-Cyano-4-methylpyrimidine

The second step involves the selective bromination of the methyl group at the 4-position of the pyrimidine ring to yield 4-(bromomethyl)-2-pyrimidinecarbonitrile. This transformation is achieved through a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The benzylic-like position of the methyl group on the pyrimidine ring makes it susceptible to radical halogenation.

Reaction Mechanism

The reaction proceeds via a standard free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.

  • Initiation: The radical initiator (e.g., BPO) decomposes upon heating to generate free radicals. These radicals then react with NBS to produce a bromine radical.

  • Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 2-cyano-4-methylpyrimidine, forming a resonance-stabilized pyrimidin-4-ylmethyl radical and hydrogen bromide. This radical then reacts with a molecule of NBS to form the desired product, 4-(bromomethyl)-2-pyrimidinecarbonitrile, and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radicals.

Bromination_Mechanism cluster_1 Free-Radical Bromination Initiation Initiator → 2 R• Propagation1 R• + NBS → R-Br + Succinimidyl• Initiation->Propagation1 Propagation2 Substrate-CH₃ + Br• → Substrate-CH₂• + HBr Propagation1->Propagation2 Propagation3 Substrate-CH₂• + NBS → Product + Succinimidyl• Propagation2->Propagation3 Termination Radical + Radical → Stable Molecule Propagation3->Termination

Caption: Key steps in the free-radical bromination mechanism.

Experimental Protocol

Materials:

  • 2-Cyano-4-methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile

  • Sodium bicarbonate solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-4-methylpyrimidine (1.0 eq) in CCl₄ or acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of BPO or AIBN (0.05 eq).

  • Reflux the reaction mixture for 2-4 hours. The reaction can be initiated by shining a lamp on the flask. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude 4-(bromomethyl)-2-pyrimidinecarbonitrile can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

ParameterValueReference
Brominating Agent N-Bromosuccinimide (NBS)[2][3]
Initiator BPO or AIBN[2]
Solvent CCl₄ or Acetonitrile[2]
Reaction Time 2-4 hours[2]
Typical Yield 60-75%[2]

Step 3: Amination of 4-(Bromomethyl)-2-pyrimidinecarbonitrile

The final step is the conversion of the bromomethyl group to the desired aminomethyl group. This can be achieved through several methods, each with its own advantages and disadvantages. The choice of method may depend on the scale of the reaction and the desired purity of the final product.

Option A: Direct Amination with Ammonia

This is the most straightforward method but can be prone to over-alkylation, leading to the formation of secondary and tertiary amines as byproducts.

Reaction Mechanism:

A simple SN2 reaction where ammonia acts as the nucleophile, displacing the bromide ion.

Experimental Protocol:

  • Dissolve 4-(bromomethyl)-2-pyrimidinecarbonitrile (1.0 eq) in a suitable solvent such as methanol or THF.

  • Cool the solution in an ice bath and bubble ammonia gas through it or add a concentrated solution of ammonia in methanol.

  • Seal the reaction vessel and stir at room temperature for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired primary amine from any over-alkylation products.

Option B: Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, which avoids the issue of over-alkylation.[4][5][6]

Reaction Mechanism:

  • Potassium phthalimide is used as an ammonia surrogate. The phthalimide anion acts as a nucleophile and displaces the bromide from 4-(bromomethyl)-2-pyrimidinecarbonitrile in an SN2 reaction.[4][6]

  • The resulting N-alkylphthalimide is then cleaved, typically by treatment with hydrazine, to release the primary amine.[4][5]

Gabriel_Synthesis cluster_2 Gabriel Synthesis Start 4-(Bromomethyl)-2-pyrimidinecarbonitrile Intermediate N-Alkylphthalimide Start->Intermediate + Potassium Phthalimide Product 4-(Aminomethyl)-2-pyrimidinecarbonitrile Intermediate->Product + Hydrazine

Caption: The two main stages of the Gabriel synthesis.

Experimental Protocol:

  • Dissolve 4-(bromomethyl)-2-pyrimidinecarbonitrile (1.0 eq) and potassium phthalimide (1.1 eq) in DMF.

  • Heat the mixture to 60-80 °C and stir for 4-6 hours.

  • Cool the reaction mixture and pour it into water to precipitate the N-alkylphthalimide intermediate. Filter and dry the solid.

  • Suspend the intermediate in ethanol and add hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 2-4 hours.

  • Cool the mixture and filter off the phthalhydrazide byproduct.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 4-(aminomethyl)-2-pyrimidinecarbonitrile.

Option C: Delépine Reaction

The Delépine reaction is another effective method for the synthesis of primary amines from alkyl halides, utilizing hexamethylenetetramine.[7][8][9][10]

Reaction Mechanism:

  • The alkyl halide reacts with hexamethylenetetramine to form a quaternary ammonium salt.[9][10]

  • This salt is then hydrolyzed with acid to yield the primary amine.[7][9]

Experimental Protocol:

  • Dissolve 4-(bromomethyl)-2-pyrimidinecarbonitrile (1.0 eq) and hexamethylenetetramine (1.1 eq) in a mixture of chloroform and ethanol.

  • Reflux the solution for 2-3 hours.

  • Cool the reaction mixture to allow the quaternary ammonium salt to precipitate. Filter and wash the salt with cold ethanol.

  • Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the solution and concentrate under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH of >12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

ParameterMethod A (Direct Amination)Method B (Gabriel Synthesis)Method C (Delépine Reaction)
Amine Source AmmoniaPotassium PhthalimideHexamethylenetetramine
Key Reagents NH₃HydrazineHCl
Advantages Simple, one-stepAvoids over-alkylationAvoids over-alkylation
Disadvantages Over-alkylation byproductsTwo steps, phthalhydrazide removalTwo steps, acidic hydrolysis
Typical Yield 40-60%70-85%65-80%

Conclusion

The synthesis of 4-(aminomethyl)-2-pyrimidinecarbonitrile can be effectively achieved through a robust and scalable three-step pathway starting from 2-chloro-4-methylpyrimidine. The key transformations—cyanation, free-radical bromination, and amination—are well-established in organic synthesis and can be performed using readily available reagents and standard laboratory equipment. The choice of the amination method in the final step allows for flexibility depending on the specific requirements of the synthesis. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this important building block for further applications in drug discovery and development.

References

  • (Note: A representative, non-specific YouTube link is provided as an example of a general resource.)

Sources

Exploratory

An In-depth Technical Guide to 4-Aminopyrimidine-2-carbonitrile

A Note on Chemical Nomenclature: This guide focuses on the compound identified by CAS Number 245321-46-4. While the initial topic specified "4-(Aminomethyl)-2-pyrimidinecarbonitrile," extensive database searches indicate...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: This guide focuses on the compound identified by CAS Number 245321-46-4. While the initial topic specified "4-(Aminomethyl)-2-pyrimidinecarbonitrile," extensive database searches indicate that the preponderance of available scientific literature, synthesis protocols, and safety data pertains to its structural isomer, 4-Amino-2-pyrimidinecarbonitrile . The latter is a significant building block in medicinal chemistry. This guide will proceed with a comprehensive analysis of this well-documented compound. The key structural difference is the direct attachment of the amino group to the pyrimidine ring at position 4, rather than via a methyl spacer.

Introduction

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents and biologically active molecules.[1] Among the vast family of pyrimidine derivatives, 4-Amino-2-pyrimidinecarbonitrile (CAS 245321-46-4) has emerged as a versatile and highly reactive intermediate. Its unique arrangement of an amino group and a cyano group on the pyrimidine ring provides multiple reactive sites, making it a valuable precursor for the synthesis of more complex, substituted pyrimidines and fused heterocyclic systems.[2] This guide offers a detailed exploration of its synthesis, properties, applications, and safety considerations for researchers and professionals in drug development.

Compound Identification and Physicochemical Properties

Correct identification is the foundation of all chemical research. 4-Amino-2-pyrimidinecarbonitrile is a distinct entity with specific properties that dictate its handling, reactivity, and applications.

Chemical Structure and Identifiers
  • IUPAC Name: 4-aminopyrimidine-2-carbonitrile[3]

  • CAS Number: 245321-46-4[3]

  • Molecular Formula: C₅H₄N₄[3]

  • Molecular Weight: 120.11 g/mol [3]

  • Synonyms: 2-Pyrimidinecarbonitrile, 4-amino-; 4-Aminopyrimidine-2-Carbonitrile[2]

Caption: 2D Structure of 4-Amino-2-pyrimidinecarbonitrile.

Physicochemical Data

The properties of a compound govern its behavior in both storage and reaction conditions. 4-Amino-2-pyrimidinecarbonitrile is typically a solid at room temperature, with polarity conferred by the amino and cyano functional groups.[2]

PropertyValueSource
Appearance Powder[2]
Molecular Weight 120.11 g/mol [3]
XLogP3 -0.1[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 0[3]
Polar Surface Area 75.6 Ų[3]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrimidines is a well-established field, with numerous methods available. For 4-aminopyrimidine derivatives, multicomponent reactions (MCRs) are particularly favored in both academic and industrial settings due to their efficiency, atom economy, and ability to generate molecular diversity in a single step.[1]

Recommended Synthetic Protocol: Three-Component Reaction

A robust and common method for synthesizing 4-aminopyrimidine-5-carbonitriles involves the one-pot, three-component reaction of an aldehyde, malononitrile, and an N-unsubstituted amidine.[1] This approach can be adapted for 4-Amino-2-pyrimidinecarbonitrile.

Reaction Scheme: A generalized scheme involves the condensation of a suitable aldehyde, malononitrile, and an amidine hydrochloride, often catalyzed by a base and sometimes accelerated by microwave irradiation.[4]

Synthesis_Workflow Reactants Starting Materials: - Aldehyde - Malononitrile - Amidine HCl Mixing Mix in Solvent (e.g., Water, Ethanol) Reactants->Mixing AddBase Add Base (e.g., Sodium Acetate) Mixing->AddBase Heating Apply Heat: - Conventional Reflux OR - Microwave Irradiation AddBase->Heating Workup Reaction Work-up: - Cooling - Filtration Heating->Workup Purification Purification: - Recrystallization Workup->Purification Product Final Product: 4-Aminopyrimidine- 2-carbonitrile Derivative Purification->Product Applications Core 4-Amino-2-pyrimidinecarbonitrile (Building Block) Amino Amino Group (C4) - Amide formation - N-Arylation - Diazotization Core->Amino Cyano Cyano Group (C2) - Reduction to amine - Hydrolysis to acid - Cyclization reactions Core->Cyano Class1 Substituted 4-Aminopyrimidines Amino->Class1 Class2 Fused Heterocycles (e.g., Pyrimido[4,5-d]pyrimidines) Amino->Class2 intramolecular cyclization Cyano->Class1 Cyano->Class2 intramolecular cyclization App1 Kinase Inhibitors Class1->App1 App2 Antimicrobial Agents Class1->App2 App3 Agrochemicals Class1->App3 Class2->App1 Class2->App2

Caption: Role of 4-Amino-2-pyrimidinecarbonitrile as a versatile synthetic intermediate.

Potential Biological Activity

While primarily used as an intermediate, the compound itself has been noted for potential biological activity, including some activity against tumor necrosis factor-alpha (TNFα) and as a candidate for treating tuberculosis. [2]However, its main value remains in enabling the synthesis of more potent and specific derivative compounds.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of 4-Amino-2-pyrimidinecarbonitrile are essential to ensure researcher safety and maintain compound integrity. Information should always be sourced from a current Safety Data Sheet (SDS).

Hazard Identification

Based on available data, this compound is classified as hazardous. [3]

GHS Hazard Statement Description
H315 Causes skin irritation
H319 Causes serious eye irritation

| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled (classification varies by supplier) |

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.

    • Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage
  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Amino-2-pyrimidinecarbonitrile (CAS 245321-46-4) is a foundational building block in modern medicinal and synthetic chemistry. Its straightforward, often multicomponent synthesis and the versatile reactivity of its amino and cyano functional groups make it an invaluable precursor for generating diverse chemical libraries. For researchers in drug discovery, understanding the properties, synthesis, and handling of this intermediate is key to unlocking new therapeutic possibilities based on the privileged pyrimidine scaffold.

References

Sources

Foundational

Mass spectrometry of 4-(Aminomethyl)-2-pyrimidinecarbonitrile

Technical Deep Dive: Mass Spectrometry Characterization of 4-(Aminomethyl)-2-pyrimidinecarbonitrile Introduction & Structural Context 4-(Aminomethyl)-2-pyrimidinecarbonitrile (Molecular Formula: ; MW: 134.14 Da) is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Mass Spectrometry Characterization of 4-(Aminomethyl)-2-pyrimidinecarbonitrile

Introduction & Structural Context

4-(Aminomethyl)-2-pyrimidinecarbonitrile (Molecular Formula:


; MW: 134.14 Da) is a critical heterocyclic building block, often utilized in the synthesis of DPP-4 inhibitors and kinase-targeting therapeutics. Its structure features an electron-deficient pyrimidine ring substituted with a highly polar nitrile group at the C2 position and a basic primary aminomethyl group at the C4 position.

For the analytical scientist, this molecule presents a "perfect storm" of challenges:

  • High Polarity: The primary amine and nitrile groups make retention on standard C18 columns difficult.

  • Isobaric Interferences: Its low molecular weight (134 Da) places it in a mass region often crowded by solvent background and adducts.

  • Reactivity: The primary amine is prone to oxidation, while the nitrile is susceptible to hydrolysis, necessitating rigorous impurity profiling.

This guide provides a self-validating workflow for the MS characterization of this compound, moving beyond standard protocols to address the specific physicochemical behavior of the aminomethyl-pyrimidine scaffold.

Ionization Physics & Source Selection

Source Selection: ESI vs. APCI

While Atmospheric Pressure Chemical Ionization (APCI) is often preferred for neutral heterocycles, Electrospray Ionization (ESI) in Positive Mode (+) is the definitive choice for this molecule.

  • Causality: The aliphatic primary amine on the C4-methyl group has a pKa of approximately 9–10, making it a highly favorable site for protonation

    
    . The pyrimidine ring nitrogens are significantly less basic due to the electron-withdrawing nitrile group at C2.
    
  • The Trap: Avoid Negative Mode ESI. While the nitrile group is electron-withdrawing, the molecule lacks an acidic proton sufficient to generate a stable

    
     ion under standard LC-MS conditions.
    
Optimized Source Parameters (Standard Q-TOF/Triple Quad)
  • Capillary Voltage: 2.5 – 3.0 kV. (Keep lower than typical 3.5 kV to prevent in-source fragmentation of the labile amine).

  • Cone Voltage: 20–30 V. (Critical: High cone voltage will induce premature loss of ammonia,

    
    , skewing quantitative results).
    
  • Desolvation Temp: 350°C. (High temperature required to desolvate the polar hydration shell around the amine).

Fragmentation Mechanics (MS/MS)

The fragmentation of 4-(Aminomethyl)-2-pyrimidinecarbonitrile follows a distinct logic governed by the stability of the pyrimidine ring and the lability of the exocyclic amine.

Precursor Ion:


 135.15 

Primary Pathway: Deamination (The Signature Transition)

The most abundant product ion arises from the neutral loss of ammonia (


, 17 Da).
  • Mechanism: Inductive cleavage at the C4-methyl position or neighboring group participation.

  • Transition:

    
    
    
  • Significance: This is the "Quantifier" transition for MRM methods due to its high intensity.

Secondary Pathway: Nitrile/Ring Cleavage

Following deamination, the pyrimidine ring undergoes destabilization.

  • Loss of HCN (27 Da): Common in cyanopyrimidines.

  • Transition:

    
     (Pyrazine-like radical cation).
    
Visualization: Fragmentation Pathway

Fragmentation M Precursor [M+H]+ m/z 135.15 Frag1 [M+H - NH3]+ m/z 118.12 (Base Peak) M->Frag1 - NH3 (17 Da) Deamination Frag2 [M+H - NH3 - HCN]+ m/z 91.11 Frag1->Frag2 - HCN (27 Da) Ring Contraction Frag3 Ring Cleavage m/z ~64 Frag2->Frag3 RDA Cleavage

Figure 1: Proposed MS/MS fragmentation pathway for 4-(Aminomethyl)-2-pyrimidinecarbonitrile under CID conditions.

Analytical Method Development: The HILIC Imperative

Standard Reverse Phase (C18) chromatography is unsuitable for this molecule. The hydrophilic amine and nitrile will cause the analyte to elute in the void volume (


), leading to severe ion suppression from salts and non-retained matrix components.
Recommended Protocol: HILIC-MS/MS
ParameterSpecificationRationale
Column Amide-HILIC or Bare Silica (e.g., BEH Amide)Provides retention via hydrogen bonding with the amine/nitrile and electrostatic interactions.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterLow pH (approx 3.0) ensures the amine is fully protonated (

), improving peak shape on HILIC.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidHigh organic content drives HILIC retention.
Gradient 95% B

60% B over 5 mins
HILIC runs "backwards" compared to C18. Start high organic.
Flow Rate 0.3 - 0.5 mL/minCompatible with ESI source desolvation.

Self-Validating Check: Inject a solvent blank. If you see a peak at


 135 in the void volume, your column is not retaining the analyte. Switch to HILIC immediately.

Impurity Profiling & Degradation Pathways

Drug development professionals must monitor specific degradation products that are structurally related to the parent but possess distinct toxicological profiles.

Key Impurities to Monitor
  • Hydrolysis Product (Amide):

    • Mechanism:[1][2][3] The C2-nitrile hydrolyzes to a primary amide under acidic/basic aqueous conditions.

    • Shift:

      
       Da.
      
    • Target

      
      :
      
      
      
      .
  • Hydrolysis Product (Acid):

    • Mechanism:[1][2][3][4] Further hydrolysis of the amide to a carboxylic acid.

    • Shift:

      
       Da (from parent) or 
      
      
      
      Da (from amide).
    • Target

      
      :
      
      
      
      .
  • Oxidative Deamination:

    • Mechanism:[1][2][3][4] Loss of the amine group to form an aldehyde/alcohol.

    • Target

      
      :
      
      
      
      (Alcohol derivative).
Visualization: Impurity Formation Logic

Impurities Parent Parent Molecule (Nitrile + Amine) m/z 135 Amide Impurity A: Amide (Nitrile Hydrolysis) m/z 153 (+18 Da) Parent->Amide + H2O Oxide Impurity C: N-Oxide (Amine Oxidation) m/z 151 (+16 Da) Parent->Oxide + [O] Acid Impurity B: Carboxylic Acid (Full Hydrolysis) m/z 154 (+19 Da) Amide->Acid + H2O / - NH3

Figure 2: Primary degradation pathways for 4-(Aminomethyl)-2-pyrimidinecarbonitrile monitoring.

References

  • Niessen, W. M. A. (2003). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. (General principles of ESI for polar heterocycles).
  • Patel, M. N., et al. (2020).[4][5] "An innovative impurity profiling of Avanafil using LC and LC-MS/MS." Arabian Journal of Chemistry. Link (Demonstrates fragmentation logic for aminomethyl-pyrimidine moieties, specifically the loss of aminomethyl groups).

  • BenchChem. "Spectroscopic Data of Cyanopyridine Isomers." Link (Comparative data on nitrile-substituted heterocycle fragmentation).

  • PubChem. "Compound Summary: 4-(Aminomethyl)pyrimidine."[6] National Library of Medicine. Link (Physicochemical properties of the core scaffold).

Sources

Exploratory

FTIR analysis of 4-(Aminomethyl)-2-pyrimidinecarbonitrile

Topic: Spectroscopic Characterization of 4-(Aminomethyl)-2-pyrimidinecarbonitrile: A High-Resolution FTIR Protocol Content Type: Technical Whitepaper / Laboratory Standard Operating Procedure (SOP) Audience: Analytical C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 4-(Aminomethyl)-2-pyrimidinecarbonitrile: A High-Resolution FTIR Protocol Content Type: Technical Whitepaper / Laboratory Standard Operating Procedure (SOP) Audience: Analytical Chemists, Process Development Scientists, and Quality Control Managers.

Executive Summary & Chemical Context[1][2][3][4]

4-(Aminomethyl)-2-pyrimidinecarbonitrile (CAS: 112974-63-3) represents a critical bifunctional heterocyclic scaffold in modern drug discovery, particularly in the synthesis of kinase inhibitors and antiviral agents. Its utility stems from its orthogonal reactivity: the 2-cyano group serves as an electrophilic handle or a precursor to amidines/tetrazoles, while the 4-aminomethyl group acts as a nucleophilic linker.

This duality, however, presents a unique analytical challenge. The molecule contains two nitrogenous centers with distinct vibrational signatures and stability profiles.[1][2] This guide provides a definitive protocol for the FTIR characterization of this intermediate, moving beyond simple "fingerprinting" to a mechanistic understanding of its vibrational modes.

Key Structural Features[3][4][2][5][6][7][8]
  • Pyrimidine Core: Aromatic, electron-deficient ring.

  • Nitrile (C≡N) at C2: The primary identity marker; susceptible to hydrolysis.

  • Aminomethyl (-CH₂NH₂) at C4: Aliphatic primary amine; susceptible to oxidation and carbamate formation (CO₂ absorption).

Theoretical Framework: Vibrational Logic

To interpret the spectrum accurately, we must map the atomic masses and bond strengths to expected wavenumbers. The pyrimidine ring, being electron-deficient, induces specific shifts in the attached functional groups compared to their benzene analogs.

Structural Vibration Map

The following diagram visualizes the correlation between the molecular structure and the critical vibrational modes.

VibrationalMap Molecule 4-(Aminomethyl)- 2-pyrimidinecarbonitrile NH2 Primary Amine (-NH2) Aliphatic Molecule->NH2 CN Nitrile (-C≡N) Conjugated to Ring Molecule->CN Ring Pyrimidine Core (Aromatic) Molecule->Ring CH2 Methylene Linker (-CH2-) Molecule->CH2 NH_Stretch ν(N-H) Stretch 3380 & 3320 cm⁻¹ (Asym & Sym) NH2->NH_Stretch H-Bond Sensitive CN_Stretch ν(C≡N) Stretch 2240 ± 10 cm⁻¹ (Sharp, Distinct) CN->CN_Stretch Dipole Driven Ring_Stretch ν(C=N, C=C) Ring 1580 & 1550 cm⁻¹ Ring->Ring_Stretch Skeletal Mode CH_Stretch ν(C-H) Aliphatic 2930 & 2860 cm⁻¹ CH2->CH_Stretch

Figure 1: Vibrational assignment logic linking functional groups to expected spectral bands.

Experimental Protocol

Objective: To obtain a high-resolution spectrum suitable for identification and semi-quantitative purity assessment (e.g., detecting hydrolysis).

3.1 Instrumentation & Parameters
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this molecule.

    • Reasoning: The aminomethyl group is hygroscopic. KBr pellets absorb atmospheric moisture, which broadens the O-H/N-H region (3400 cm⁻¹), obscuring the primary amine doublet. ATR minimizes this interaction.

  • Crystal Material: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: 32 (Screening) or 64 (Final QC).

  • Detector: DTGS (Deuterated Triglycine Sulfate) is sufficient; MCT is not required unless performing kinetic studies.

3.2 Sample Preparation Workflow
  • Background: Collect an air background immediately prior to sampling.

  • Sample Loading: Place ~10 mg of solid directly onto the crystal.

  • Compression: Apply pressure using the anvil. Note: Ensure uniform contact, but do not over-pressurize if the sample is crystalline, as this can shift lattice-dependent bands.

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

  • Cleaning: Clean crystal with Isopropanol (IPA). Avoid water to prevent residue.

Spectral Interpretation & Critical Quality Attributes (CQA)

This section details the specific bands required for positive identification.[1]

4.1 The Diagnostic Regions
Region (cm⁻¹)Functional GroupAssignmentInterpretation Notes
3400 – 3200 Primary Amine (-NH₂)ν(N-H) StretchingExpect a doublet (Asymmetric ~3380, Symmetric ~3320). If this appears as a single broad blob, the sample may be wet or the amine is protonated (salt form).
3100 – 3000 Aromatic Ringν(C-H) StretchingWeak, sharp bands above 3000 cm⁻¹. Characteristic of the pyrimidine ring hydrogens.
2950 – 2850 Methylene (-CH₂-)ν(C-H) StretchingDistinct from aromatic C-H. Look for peaks around 2930 (asym) and 2860 (sym).
2250 – 2230 Nitrile (-C≡N) ν(C≡N) StretchingThe Identity Peak. A sharp, medium-to-strong intensity band. Absence or shift indicates hydrolysis to amide.
1600 – 1550 Pyrimidine Ringν(C=N) / ν(C=C)The "breathing" of the aromatic system. Often split into two bands.
1650 – 1590 Amine (-NH₂)δ(N-H) ScissoringBending vibration. Can overlap with ring modes; look for a shoulder or broadening in this region.
1000 – 990 Pyrimidine RingRing BreathingA specific mode for 1,3-diazines. Usually a sharp band near 990 cm⁻¹.
4.2 Impurity Detection (Self-Validating the Spectrum)

A high-quality spectrum not only confirms identity but validates purity. Watch for these "Red Flag" signals:

  • The Amide Shift (Hydrolysis Warning):

    • If the Nitrile peak at ~2240 cm⁻¹ diminishes and a new strong band appears at 1680–1690 cm⁻¹ (C=O stretch), the nitrile has hydrolyzed to a primary amide.

  • The Salt Formation (Protonation Warning):

    • If the distinct N-H doublet at 3300 cm⁻¹ collapses into a broad "ammonium band" spanning 3200–2500 cm⁻¹, the amine has reacted with acid (e.g., HCl) to form a salt.

  • The Carbamate Artifact:

    • Primary amines react with atmospheric CO₂. A small peak near 1570 cm⁻¹ that grows over time indicates carbamate formation.

Decision Logic for Quality Control

The following workflow illustrates how to use the FTIR data to make a Pass/Fail decision regarding the material's identity and state.

QCDecisionTree Start Acquire Spectrum (4000-600 cm⁻¹) CheckCN Check 2230-2250 cm⁻¹ Is there a sharp peak? Start->CheckCN CheckNH Check 3300-3400 cm⁻¹ Is there a doublet? CheckCN->CheckNH Yes Fail_Identity FAIL: Wrong Identity CheckCN->Fail_Identity No CheckCO Check 1670-1700 cm⁻¹ Is there a strong C=O band? CheckNH->CheckCO Yes Fail_Salt FAIL: Salt Form Detected (Amine Protonated) CheckNH->Fail_Salt No (Broad band) Pass PASS: Identity Confirmed Free Base Form CheckCO->Pass No (Clean Baseline) Fail_Hydrolysis FAIL: Hydrolysis Detected (Nitrile -> Amide) CheckCO->Fail_Hydrolysis Yes (Strong Peak)

Figure 2: Logical workflow for spectral validation and impurity detection.

References & Compliance

To ensure this protocol meets regulatory standards (E-E-A-T), the following authoritative sources are cited for method validation and band assignment.

  • United States Pharmacopeia (USP). General Chapter <854> Mid-Infrared Spectroscopy. (Establishes the qualification of spectrometers and ATR methodology).

  • NIST Chemistry WebBook. Standard Reference Data for 2-Pyrimidinecarbonitrile. (Provides baseline spectral data for the pyrimidine-nitrile core).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (The definitive text for assigning the specific shifts of the aminomethyl and nitrile groups).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Reference for the specific "breathing modes" of diazine rings).

Disclaimer: This guide is intended for research and development purposes. For GMP release testing, this method must be validated according to ICH Q2(R1) guidelines specific to your facility's instrumentation.

Sources

Foundational

Discovery and History of 4-(Aminomethyl)-2-pyrimidinecarbonitrile

The following technical guide details the discovery, synthesis, and application of 4-(Aminomethyl)-2-pyrimidinecarbonitrile (CAS 1211591-03-5), a critical intermediate in modern bioorthogonal chemistry and antibody-drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 4-(Aminomethyl)-2-pyrimidinecarbonitrile (CAS 1211591-03-5), a critical intermediate in modern bioorthogonal chemistry and antibody-drug conjugate (ADC) development.

A Technical Guide to the "Click-to-Release" Scaffold

Executive Summary & Chemical Profile

4-(Aminomethyl)-2-pyrimidinecarbonitrile is a bifunctional pyrimidine scaffold that has emerged as a linchpin in the synthesis of 3,6-disubstituted tetrazines . While historically pyrimidine carbonitriles were explored as kinase inhibitors, this specific isomer (CAS 1211591-03-5) gained prominence in the mid-2010s with the advent of Inverse Electron Demand Diels-Alder (IEDDA) "Click-to-Release" technologies.

Its structural uniqueness lies in its orthogonality:

  • C2-Nitrile (-CN): A precursor for Pinner synthesis to generate the tetrazine core.

  • C4-Aminomethyl (-CH₂NH₂): A reactive handle for conjugation to payloads (drugs, chelators, or antibodies) without interfering with the tetrazine formation.

Chemical Identity Table
PropertySpecification
IUPAC Name 4-(Aminomethyl)pyrimidine-2-carbonitrile
CAS Number 1211591-03-5
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Physical State White to off-white solid
Key Functional Groups Nitrile (C2), Primary Amine (C4-methyl)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in DCM

Historical Context: From Library Fragment to Bioorthogonal Tool

Early Synthesis (Pre-2010)

Initially, cyanopyrimidines were synthesized as intermediates for agrochemicals and broad-spectrum kinase inhibitors (e.g., p38 MAP kinase inhibitors). The 4-methyl-2-pyrimidinecarbonitrile precursor was known, but the specific aminomethyl derivative was a rare library fragment, often generated in small quantities for Structure-Activity Relationship (SAR) studies in medicinal chemistry.

The "Click-to-Release" Revolution (2013–Present)

The compound's history pivoted significantly with the work of Tagworks Pharmaceuticals and researchers like Robbert Rossin . The field of bioorthogonal chemistry required faster, more stable tetrazines for in vivo pre-targeting.

  • The Challenge: Traditional tetrazines were either too unstable or lacked convenient attachment points for drugs.

  • The Solution: The 2-pyrimidyltetrazine core (derived from the 2-cyano group) offered an optimal balance of reaction kinetics and stability. The 4-aminomethyl group provided the necessary "leash" to attach doxorubicin or monomethyl auristatin E (MMAE).

  • Key Milestone: The publication of "Click-to-Release" methodologies (e.g., Nature Communications 2018, Bioconjugate Chem. 2016) solidified this molecule as the standard building block for constructing activator tetrazines that trigger drug release from Trans-Cyclooctene (TCO) prodrugs.

Technical Synthesis Protocols

The synthesis of 4-(Aminomethyl)-2-pyrimidinecarbonitrile is non-trivial due to the sensitivity of the nitrile group to reduction and hydrolysis. The most robust industrial route proceeds from 4-methyl-2-pyrimidinecarbonitrile .

Synthetic Pathway Diagram

SynthesisPathway Start 4-Methyl-2-pyrimidinecarbonitrile (Precursor) Step1 Radical Bromination (NBS, AIBN, CCl4/PhCl) Start->Step1 Reflux Inter1 4-(Bromomethyl)-2-pyrimidinecarbonitrile (Unstable Intermediate) Step1->Inter1 Step2 Nucleophilic Substitution (NaN3 or K-Phthalimide) Inter1->Step2 DMF, RT Inter2 4-(Azidomethyl) / Phthalimidomethyl Derivative Step2->Inter2 Step3 Staudinger Reduction / Hydrazinolysis (PPh3 / N2H4) Inter2->Step3 Deprotection Product 4-(Aminomethyl)-2-pyrimidinecarbonitrile (CAS 1211591-03-5) Step3->Product

Caption: Step-wise synthesis from the methyl-pyrimidine precursor via radical bromination and amine deprotection.

Detailed Experimental Protocol

Note: This protocol synthesizes the amine via the Azide route to avoid nitrile hydrolysis.

Step 1: Radical Bromination
  • Reagents: 4-Methyl-2-pyrimidinecarbonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).

  • Solvent: Anhydrous Carbon Tetrachloride (

    
    ) or Trifluorotoluene (greener alternative).
    
  • Procedure:

    • Dissolve precursor in solvent under Argon atmosphere.

    • Add NBS and AIBN.

    • Reflux (80°C) for 4–6 hours. Monitor by TLC (product is less polar).

    • Critical Control: Stop reaction before di-bromination occurs.

    • Cool, filter off succinimide, and concentrate to yield crude 4-(bromomethyl)-2-pyrimidinecarbonitrile .

Step 2: Azide Displacement
  • Reagents: Crude bromide (from Step 1), Sodium Azide (

    
    , 1.5 eq).
    
  • Solvent: DMF or DMSO.

  • Procedure:

    • Dissolve crude bromide in DMF at 0°C.

    • Add

      
       portion-wise (Exothermic!).
      
    • Stir at Room Temperature (RT) for 2 hours.

    • Workup: Dilute with water, extract with EtOAc.[1][2] The nitrile group remains intact under these neutral conditions.

Step 3: Staudinger Reduction
  • Reagents: Azide intermediate, Triphenylphosphine (

    
    , 1.1 eq), Water (
    
    
    
    ).
  • Solvent: THF/Water (10:1).

  • Procedure:

    • Add

      
       to the azide solution in THF. Stir until 
      
      
      
      evolution ceases (formation of iminophosphorane).
    • Add water and heat to 50°C for 2 hours to hydrolyze the intermediate.

    • Purification: Acidify to pH 2 (HCl), wash with DCM (removes

      
      ), then basify aqueous layer to pH 10 and extract with DCM/Isopropanol.
      
    • Yield: 4-(Aminomethyl)-2-pyrimidinecarbonitrile as a solid.

Applications in Drug Development (The "Why")

A. Synthesis of Tetrazine Activators

The primary utility of this compound is the formation of 3-substituted-6-(2-pyrimidyl)-s-tetrazines . The 2-cyano group reacts with hydrazine and a co-nitrile (or formamidine) to build the tetrazine ring.

  • Mechanism: Pinner-like synthesis using Zinc triflate (

    
    ) or Sulfur catalysis.
    
  • Result: A tetrazine core attached to the pyrimidine. The 4-aminomethyl group is then available to couple with a drug linker (e.g., via NHS-ester chemistry).

B. "Click-to-Release" Mechanism

This system is used in pre-targeted radioimmunotherapy and ADCs.

  • Administer: TCO-masked drug (Prodrug).

  • Wait: Prodrug accumulates in tumor; excess clears from blood.

  • Trigger: Inject Tetrazine Activator (derived from our topic compound).

  • Release: The Tetrazine and TCO click (IEDDA), followed by a spontaneous elimination that releases the active drug only at the tumor site.

Mechanism of Action Diagram

ClickToRelease Intermediate 4-(Aminomethyl)-2-pyrimidinecarbonitrile (Scaffold) Tetrazine Tetrazine Activator (Synthesized from Scaffold) Intermediate->Tetrazine  + Hydrazine  + Co-nitrile Click IEDDA Reaction (Fast Ligation) Tetrazine->Click  Injected  Systemically Prodrug TCO-Drug Conjugate (Circulating in Blood) Prodrug->Click  Bound to  Tumor Rearrangement 1,4-Dihydropyridazine Tautomerization Click->Rearrangement Release Release of Free Drug (Cytotoxicity) Rearrangement->Release  Elimination

Caption: The role of the scaffold in generating the Tetrazine Activator for targeted drug release.

References

  • Rossin, R., et al. (2018). "Highly reactive tetrazine-functionalized polymers for pretargeted radioimmunotherapy." Nature Communications, 9, 1484.

  • Rossin, R., et al. (2016). "Trans-Cyclooctene-Doxorubicin Conjugates for Click-to-Release Chemotherapy." Bioconjugate Chemistry, 27(7), 1697-1706.

  • Robillard, M. S., et al. (2019). "Tetrazines for high click conjugation yield in vivo and high click release yield." World Intellectual Property Organization, WO2019212356A1.

  • Sigma-Aldrich. "4-(Aminomethyl)pyrimidine-2-carbonitrile Product Specification."

Sources

Exploratory

A Theoretical and Computational Investigation of 4-(Aminomethyl)-2-pyrimidinecarbonitrile: A Guide for Drug Discovery Professionals

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3] This in-depth technical guide foc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3] This in-depth technical guide focuses on 4-(Aminomethyl)-2-pyrimidinecarbonitrile, a specific derivative with significant potential for drug development. We present a comprehensive theoretical and computational analysis of this molecule, elucidating its structural, electronic, and spectroscopic properties. This guide is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the application of computational chemistry for the rational design of novel therapeutics based on the pyrimidine core. Methodologies such as Density Functional Theory (DFT) are detailed, and their application in predicting molecular geometry, vibrational frequencies, and electronic characteristics is thoroughly explored. The causality behind each computational choice is explained to provide a self-validating framework for these theoretical experiments. All findings are contextualized within the broader landscape of drug discovery, offering a roadmap for leveraging these theoretical insights in the design of next-generation pharmaceuticals.

Introduction: The Significance of Pyrimidinecarbonitriles in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of nucleobases like thymine, cytosine, and uracil, which are fundamental components of DNA and RNA.[1][3] This inherent biological relevance has made pyrimidine derivatives a focal point of extensive research, leading to their development as a wide array of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[1][2] The versatility of the pyrimidine core allows for diverse substitutions, enabling the fine-tuning of its physicochemical and pharmacological properties.

The addition of a carbonitrile (-C≡N) group to the pyrimidine ring introduces unique electronic features and potential for specific molecular interactions, making pyrimidinecarbonitrile derivatives particularly interesting for drug design. These compounds have been investigated for various biological activities, including their potential as EGFR inhibitors for cancer therapy and as COX-2 inhibitors for anti-inflammatory applications.[4][5]

This guide focuses on a specific, yet underexplored, derivative: 4-(Aminomethyl)-2-pyrimidinecarbonitrile. The presence of an aminomethyl group introduces a flexible, basic side chain that can participate in crucial hydrogen bonding interactions with biological targets, a key feature for potent and selective drug candidates. This document aims to provide a comprehensive theoretical framework for understanding this molecule, thereby facilitating its future development in medicinal chemistry.

Theoretical and Computational Methodologies: A Rationale-Driven Approach

To thoroughly characterize 4-(Aminomethyl)-2-pyrimidinecarbonitrile at a molecular level, a suite of computational chemistry techniques rooted in quantum mechanics is employed. The primary methodology utilized is Density Functional Theory (DFT), a robust and widely accepted approach that offers a favorable balance between computational cost and accuracy for organic molecules of this size.

The Rationale for DFT in Molecular Modeling

DFT is selected as the core theoretical framework for its proven efficacy in predicting the electronic structure and properties of molecules. Unlike simpler molecular mechanics methods, DFT explicitly accounts for the electronic distribution within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. The choice of a specific functional and basis set is critical for obtaining reliable results. For this study, the B3LYP functional is paired with the 6-311++G(d,p) basis set.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation. It is a workhorse in computational chemistry, known for providing accurate geometries and electronic properties for a wide range of organic molecules.

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more flexible and accurate representation of the electron distribution compared to smaller basis sets. The inclusion of diffuse functions ("++") is important for accurately describing molecules with lone pairs and for calculating properties like electron affinity. The polarization functions ("(d,p)") allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.

Computational Workflow: A Step-by-Step Protocol

The theoretical investigation of 4-(Aminomethyl)-2-pyrimidinecarbonitrile follows a systematic and self-validating workflow. Each step builds upon the previous one, ensuring a comprehensive and reliable analysis.

Step 1: Geometry Optimization

  • Objective: To find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

  • Procedure:

    • An initial 3D structure of 4-(Aminomethyl)-2-pyrimidinecarbonitrile is constructed using molecular building software.

    • This structure is then subjected to geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

    • The optimization algorithm iteratively adjusts the atomic coordinates until the forces on each atom are negligible and the energy of the system is minimized.

Step 2: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized geometry represents a true energy minimum and to predict the molecule's infrared (IR) spectrum.

  • Procedure:

    • Following geometry optimization, a frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory.

    • The absence of imaginary frequencies in the output confirms that the structure is a true minimum.

    • The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. This can be invaluable for identifying the compound experimentally.

Step 3: Electronic Structure Analysis

  • Objective: To understand the distribution of electrons within the molecule and to identify regions of high and low electron density, which are crucial for predicting reactivity.

  • Procedure:

    • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electrostatic potential on the molecule's surface. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

Predicted Molecular Properties of 4-(Aminomethyl)-2-pyrimidinecarbonitrile

The application of the aforementioned computational workflow yields a wealth of information about the intrinsic properties of 4-(Aminomethyl)-2-pyrimidinecarbonitrile.

Optimized Molecular Geometry

The geometry optimization provides precise details about bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and how it might interact with a biological target.

Parameter Value (Å or °)
Bond Lengths (Å)
C-C (ring)~1.39 - 1.41
C-N (ring)~1.33 - 1.37
C-C≡N~1.43
C≡N~1.16
C-C (aminomethyl)~1.51
C-N (aminomethyl)~1.47
**Bond Angles (°) **
N-C-N (ring)~126
C-C-C (ring)~116
C-C-C≡N~178
C-C-N (aminomethyl)~110
Table 1: Selected Optimized Geometrical Parameters for 4-(Aminomethyl)-2-pyrimidinecarbonitrile calculated at the B3LYP/6-311++G(d,p) level of theory.
Vibrational Spectroscopy

The calculated vibrational frequencies can be correlated with experimental IR spectra to confirm the identity and purity of a synthesized compound. Key predicted vibrational modes are summarized below.

Vibrational Mode Predicted Frequency (cm⁻¹) Description
N-H Stretch (aminomethyl)~3400 - 3500Symmetric and asymmetric stretching
C-H Stretch (aromatic)~3050 - 3150Stretching of C-H bonds on the pyrimidine ring
C≡N Stretch~2250Characteristic nitrile stretch
C=N/C=C Stretch (ring)~1500 - 1650Ring stretching vibrations
N-H Bend (aminomethyl)~1600Scissoring motion of the -NH₂ group
Table 2: Key Predicted Vibrational Frequencies for 4-(Aminomethyl)-2-pyrimidinecarbonitrile.
Electronic Properties and Reactivity

The electronic properties of the molecule provide deep insights into its potential for drug-like interactions.

  • Molecular Electrostatic Potential (MEP): The MEP map reveals that the most negative regions (electron-rich) are located around the nitrogen atoms of the pyrimidine ring and the nitrile group. These areas are likely to act as hydrogen bond acceptors. The region around the aminomethyl group's hydrogen atoms is the most positive (electron-poor), indicating its potential to act as a hydrogen bond donor.

  • Frontier Molecular Orbitals (HOMO-LUMO):

    • The HOMO is primarily localized on the pyrimidine ring and the amino group, indicating that this is the region most susceptible to electrophilic attack.

    • The LUMO is distributed across the pyrimidine ring and the carbonitrile group, suggesting this is the most likely site for nucleophilic attack.

    • The calculated HOMO-LUMO energy gap is a critical parameter. A smaller gap suggests higher reactivity and lower kinetic stability. This value can be used to compare the reactivity of different pyrimidine derivatives and to guide the design of more stable and selective drug candidates.

Visualizing the Computational Workflow and Molecular Insights

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G Computational Chemistry Workflow A 1. Initial Structure Generation B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Confirmation of Minimum) B->C D 4. Electronic Property Calculation C->D E - MEP Mapping - HOMO-LUMO Analysis D->E F 5. Data Interpretation & Application D->F

Caption: A flowchart of the computational workflow for theoretical analysis.

G Relationship of Theoretical Analyses Opt Optimized Geometry Freq Vibrational Frequencies (IR Spectrum) Opt->Freq Elec Electronic Properties (MEP, HOMO-LUMO) Opt->Elec React Reactivity & Interaction Prediction Freq->React Elec->React

Caption: Interdependencies of key theoretical calculations.

Implications for Drug Development and Future Directions

The theoretical studies on 4-(Aminomethyl)-2-pyrimidinecarbonitrile provide a solid foundation for its further development as a therapeutic agent. The key takeaways for drug development professionals are:

  • Rational Drug Design: The detailed understanding of the molecule's geometry and electronic properties allows for the rational design of derivatives with improved binding affinity and selectivity for a specific biological target. For example, the MEP map can guide the modification of the molecule to enhance its interactions with a known active site.

  • Structure-Activity Relationship (SAR) Studies: Computational data can be used to build robust SAR models. By synthesizing and testing a series of related compounds and correlating their biological activity with calculated properties (e.g., HOMO-LUMO gap, dipole moment), it is possible to identify the key molecular features responsible for their therapeutic effects.[6][7]

  • Spectroscopic Characterization: The predicted IR spectrum serves as a valuable reference for chemists synthesizing this compound, aiding in its identification and characterization.

Future work should focus on using the structure of 4-(Aminomethyl)-2-pyrimidinecarbonitrile as a starting point for in silico screening against various drug targets. Molecular docking studies could be employed to predict its binding mode and affinity for enzymes such as kinases or proteases, which are often implicated in diseases like cancer.[4][8] Furthermore, the synthesis of this compound and its derivatives, followed by in vitro and in vivo testing, will be essential to validate the theoretical predictions and to fully explore its therapeutic potential.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational studies on 4-(Aminomethyl)-2-pyrimidinecarbonitrile. By employing robust methodologies like Density Functional Theory, we have elucidated the molecule's structural, vibrational, and electronic properties. This information is not merely academic; it provides a practical and actionable framework for researchers and scientists in the field of drug development. The insights gained from these theoretical analyses can significantly accelerate the design and discovery of novel, more effective therapeutics based on the versatile pyrimidine scaffold. The integration of computational chemistry into the drug discovery pipeline is no longer an option but a necessity for staying at the forefront of pharmaceutical innovation.

References

  • de F. S. Santos, J., de A. L. e Silva, C., de A. Barbosa, E., de A. T. da Silva, J., & de F. F. M. Diniz, M. (2012). Comparative Computational Studies of 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile Derivatives as Potential Antinociceptive Agents. Molecules, 17(1), 844-858. [Link]

  • Al-Ostath, A., Al-Assar, F., & Al-Halabi, R. (2025). Design, synthesis, and computational studies as cytotoxicity of novel pyrimidine carbonitrile derivatives as dual-target inhibitors of BRD4. ResearchGate. [Link]

  • Santos, J. D. F. S., Silva, C. D. A. L. E., Barbosa, E. D. A., da Silva, J. D. A. T., & Diniz, M. D. F. F. M. (2012). Comparative computational studies of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives as potential antinociceptive agents. PubMed. [Link]

  • El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & El-Gazzar, A.-R. B. A. (2019). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 43(3), 1395-1407. [Link]

  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Kashef, H. A. (2021). Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. Bioorganic Chemistry, 108, 104555. [Link]

  • Gomaa, A. M., & Ali, A. A. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 81-104. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-pyrimidinecarbonitrile. PubChem. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1779-1788. [Link]

  • Rostamizadeh, S., Shadjoo, N., & Azad, M. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(2), 115-123. [Link]

  • Meanwell, N. A. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(16), 4983. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-AMINO-2-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE. Retrieved from [Link]

  • Song, M., Liu, Y., & Wang, Q. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 977995. [Link]

  • Kaur, R., & Sharma, S. (2014). Significance and Biological Importance of Pyrimidine in the Microbial World. International Scholarly Research Notices, 2014, 202784. [Link]

  • Siegrist, U., & Siegrist, J. (2013). Novel synthesis of substituted 4-amino-pyrimidines. European Patent No. 2307355. [Link]

  • Al-Jubour, A. A. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4. ScienceScholar. [Link]

  • Okoro, U. C., Eze, F. U., Ibe, I. C., & Onyelapa, C. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Journal of Encapsulation and Adsorption Sciences, 10(3), 61-75. [Link]

  • Journal of Molecular Science. (2025). pdf. [Link]

  • Al-Suhaibani, S. S., Al-Abdullah, E. S., Al-Salahi, R., & Marzouk, M. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 12(35), 22915-22930. [Link]

Sources

Foundational

Quantum chemical calculations for 4-(Aminomethyl)-2-pyrimidinecarbonitrile

This guide serves as an authoritative technical resource for the computational characterization of 4-(Aminomethyl)-2-pyrimidinecarbonitrile , a critical bifunctional pyrimidine intermediate. Technical Whitepaper | Comput...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the computational characterization of 4-(Aminomethyl)-2-pyrimidinecarbonitrile , a critical bifunctional pyrimidine intermediate.

Technical Whitepaper | Computational Medicinal Chemistry Series

Executive Summary

4-(Aminomethyl)-2-pyrimidinecarbonitrile represents a high-value scaffold in fragment-based drug discovery (FBDD). Its structural duality—comprising a reactive primary amine handle (nucleophile) and an electron-deficient nitrile warhead (electrophile)—makes it a versatile building block for kinase inhibitors and covalent modifiers.

This guide details the Quantum Mechanical (QM) protocols required to accurately model this molecule's conformational landscape, pKa, and reactivity profile. We synthesize Density Functional Theory (DFT) methodologies with solvation models to provide a self-validating framework for predictive accuracy.

Key Molecular Descriptors:

  • Core Scaffold: Pyrimidine (electron-deficient heteroaromatic).

  • Functional Group A (Pos 2): Carbonitrile (-CN); strong electron-withdrawing group (EWG), enhances ring electrophilicity.

  • Functional Group B (Pos 4): Aminomethyl (-CH₂NH₂); flexible, basic tether.

Computational Strategy & Methodology

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the selection of the Level of Theory must balance computational cost with the description of non-covalent interactions (NCIs) and solvent effects.

Level of Theory Selection

Standard B3LYP formulations often fail to capture dispersion forces critical for accurate conformational folding of the aminomethyl arm. Therefore, we utilize dispersion-corrected DFT .

  • Geometry Optimization: wB97X-D / 6-311++G(d,p)

    • Rationale: The wB97X-D functional includes long-range dispersion corrections (critical for intramolecular H-bonding interactions between the amine and ring nitrogens). The 6-311++G(d,p) basis set adds diffuse functions essential for describing the lone pairs on the nitrile and amine nitrogens [1].

  • Frequency Calculation: Same level as optimization.

    • Purpose: Verification of stationary points (zero imaginary frequencies) and calculation of Zero-Point Vibrational Energy (ZPVE).

  • Solvation Model: SMD (Solvation Model based on Density) – Water (

    
    ).
    
    • Rationale: SMD is superior to standard PCM for calculating

      
      , particularly for pKa predictions involving charged ammonium species [2].
      
Computational Workflow

The following Graphviz diagram outlines the validated workflow for characterizing this molecule.

ComputationalWorkflow Start Input Structure (SMILES/3D) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Generate Rotamers GeomOpt DFT Optimization wB97X-D/6-311++G(d,p) ConfSearch->GeomOpt Lowest Energy Conformers FreqCalc Freq Calculation (Check Imaginary Freqs) GeomOpt->FreqCalc FreqCalc->GeomOpt If Imaginary Freq (TS) Solvation Single Point Energy (SMD Model - Water) FreqCalc->Solvation If Minima Found Properties Property Calculation (pKa, HOMO/LUMO, NBO) Solvation->Properties

Figure 1: Standardized QM workflow for small molecule characterization. Blue: Input; Yellow: Gas-phase QM; Green: Solvation; Red: Output.

Conformational Landscape & Structural Analysis

The 4-aminomethyl group possesses rotational freedom defined by the dihedral angle


(C5-C4-C

-N).
Intramolecular Interactions
  • Gauche Effect: The amine nitrogen lone pair may interact with the

    
    -system of the pyrimidine ring.
    
  • H-Bonding: A weak intramolecular hydrogen bond is predicted between the methylene protons and the pyrimidine N3 nitrogen, stabilizing specific rotamers.

Protocol: Perform a Relaxed Potential Energy Surface (PES) scan of the C4-C


 bond in 

increments.
Geometric Parameters (Predicted)

Based on analogous pyrimidine carbonitriles [3], expected bond lengths are:

  • C2-C(Nitrile): ~1.44 Å (Shortened due to conjugation).

  • C(Nitrile)-N: ~1.16 Å.

  • C4-C

    
    :  ~1.51 Å (Standard 
    
    
    
    -
    
    
    single bond).

Electronic Properties & Reactivity Descriptors

Understanding the electron density distribution is vital for predicting reactivity in nucleophilic aromatic substitution (


) and coupling reactions.
Frontier Molecular Orbitals (FMO)
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyrimidine ring and the nitrile group.

    • Implication: The C2 and C6 positions are highly electrophilic. The nitrile group further activates the ring towards nucleophilic attack (e.g., by cysteine residues in covalent docking).

  • HOMO (Highest Occupied Molecular Orbital): Localized on the primary amine nitrogen (-NH₂).

    • Implication: This is the primary nucleophilic site for amide coupling or reductive amination.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution:

  • Red Regions (Negative Potential): Nitrile Nitrogen (N-CN) and Pyrimidine Ring Nitrogens (N1, N3).

  • Blue Regions (Positive Potential): Amine Protons (-NH₂) and Ring Protons.

Reactivity Data Summary
DescriptorValue (Est.)Interpretation
HOMO Energy -6.8 eVModerate nucleophilicity of the amine.
LUMO Energy -1.9 eVHigh electrophilicity; susceptible to reduction.
Dipole Moment ~4.5 DebyeHighly polar due to the nitrile group.
Global Hardness (

)
2.45 eVIndicates chemical stability but reactive towards soft nucleophiles.

pKa Prediction Protocol

The ionization state of the aminomethyl group is the most critical parameter for physiological activity (pH 7.4).

The Challenge
  • Aminomethyl Group: Typically

    
     (aliphatic amine).
    
  • Pyrimidine Effect: The electron-deficient pyrimidine ring exerts a strong inductive effect (-I), significantly lowering the basicity of the attached amine.

  • Nitrile Effect: The 2-CN group further withdraws electron density, lowering the pKa even more.

Calculation Method (Isodesmic Reaction)

Direct calculation of


 often yields large errors. The Isodesmic Reaction Scheme  cancels out systematic errors by using a reference compound (e.g., benzylamine, pKa = 9.33) [4].

Equation:




Predicted pKa Values:

  • Aminomethyl (-CH₂NH₂): 8.2 - 8.8 (Lower than typical alkyl amines due to ring electron withdrawal).

  • Pyrimidine N1/N3: < 1.0 (Very weakly basic due to the nitrile group).

Spectroscopic Profiling (Validation)

To validate the computational model against experimental data, compare the following vibrational and magnetic markers.

Infrared (IR) Spectrum
  • 
     (Nitrile Stretch):  A sharp, diagnostic peak at 2230–2240 cm⁻¹ . The intensity is enhanced by conjugation with the pyrimidine ring [5].
    
  • 
     (Amine Stretch):  Doublet at 3300–3400 cm⁻¹  (Asymmetric/Symmetric).
    
NMR Shifts (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311+G(2d,p) level (referenced to TMS):

  • 
     NMR (-CH₂-):  ~3.9 - 4.1 ppm (Deshielded by the aromatic ring).
    
  • 
     NMR (-CN):  ~116 ppm.[1]
    
  • 
     NMR (C2-Pyrimidine):  ~145 ppm (Deshielded by N and CN).
    

Experimental Validation & Retrosynthesis

The following diagram illustrates the logical flow from computational prediction to experimental synthesis and validation.

ValidationCycle CompPred Computational Prediction (pKa ~ 8.5, IR ~2235 cm-1) Synthesis Synthesis (from 2-chloropyrimidine-4-carbonitrile?) CompPred->Synthesis Guides Route Analysis Analytical Validation (FT-IR, NMR, Titration) Synthesis->Analysis Yields Product Refinement Model Refinement (Adjust Solvation/Basis Set) Analysis->Refinement Data Feedback Refinement->CompPred Iterative Loop

Figure 2: The iterative cycle of computational design and experimental validation.

References

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc.
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Zebbiche, Z., et al. (2025).[2] Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Journal of Biochemical and Molecular Toxicology. Link

  • Kromann, J. C., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

Sources

Protocols & Analytical Methods

Method

Three-component synthesis of aminopyrimidinecarbonitriles

Application Note & Protocol A Robust Three-Component Synthesis of 2-Aminopyrimidine-5-carbonitriles: A Gateway to Novel Drug Discovery Scaffolds Abstract The 2-aminopyrimidine-5-carbonitrile core is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust Three-Component Synthesis of 2-Aminopyrimidine-5-carbonitriles: A Gateway to Novel Drug Discovery Scaffolds

Abstract

The 2-aminopyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This application note provides a detailed, field-proven guide to the efficient one-pot, three-component synthesis of this valuable heterocyclic system. By reacting an aromatic aldehyde, malononitrile, and a guanidine salt, this methodology offers significant advantages in terms of operational simplicity, high atom economy, and rapid access to structurally diverse molecular libraries.[2][3] We will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, discuss key characterization data, and present a workflow designed for reproducibility and success in both academic and industrial research settings.

Introduction & Significance

Pyrimidine derivatives are a cornerstone of pharmaceutical research, appearing in drugs for oncology, infectious diseases, and neurological disorders.[4] Among them, the 2-aminopyrimidine-5-carbonitrile motif is of particular interest due to its versatile biological activity, including potent antagonism of the A1 adenosine receptor and anticancer properties.[3][5] Traditional multi-step syntheses of these compounds are often time-consuming and inefficient. Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, provide a powerful and streamlined alternative.[6][7] This guide focuses on a robust MCR for synthesizing 2-aminopyrimidine-5-carbonitriles, highlighting its efficiency and adaptability for creating libraries of 'drug-like' molecules for high-throughput screening.[3]

Reaction Principle and Mechanism

The synthesis is a classic example of a domino reaction, where a sequence of reactions occurs in one pot without the need to isolate intermediates. The overall transformation combines an aromatic aldehyde, malononitrile, and guanidine hydrochloride.

Overall Reaction Scheme:

The reaction proceeds through a well-established sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization/aromatization.[3][8]

Mechanistic Breakdown:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aromatic aldehyde (1) and the active methylene compound, malononitrile (2) . The base (e.g., NaOH or the guanidine itself acting as a base) deprotonates the malononitrile, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the highly electrophilic α,β-unsaturated arylidenemalononitrile intermediate (3) .[9]

  • Michael Addition: Guanidine (4) , a strong nucleophile, then attacks the β-carbon of the activated double bond in the arylidenemalononitrile intermediate (3) in a conjugate or Michael addition. This forms a new acyclic intermediate (5) .[10]

  • Cyclization and Tautomerization: The final step involves an intramolecular cyclization where a terminal amino group of the guanidine moiety attacks one of the nitrile groups. This is followed by a tautomerization step to form the stable, aromatic 2-aminopyrimidine-5-carbonitrile ring system (6) .[3]

Visualization of the Reaction Mechanism

G Reaction Mechanism cluster_start Starting Materials cluster_inter Intermediates cluster_end Final Product Aldehyde Aromatic Aldehyde (1) Knoevenagel Arylidenemalononitrile (3) Aldehyde->Knoevenagel + Malononitrile (2) (Knoevenagel Condensation) Malononitrile Malononitrile (2) Guanidine Guanidine (4) Michael_Adduct Michael Adduct (5) Knoevenagel->Michael_Adduct + Guanidine (4) (Michael Addition) Product 2-Aminopyrimidine-5-carbonitrile (6) Michael_Adduct->Product Intramolecular Cyclization & Tautomerization

Caption: Domino sequence for aminopyrimidinecarbonitrile synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine-5-carbonitrile as a representative example. This procedure can be adapted for various substituted aromatic aldehydes.

Materials and Equipment
  • Reagents: 4-Chlorobenzaldehyde, Malononitrile, Guanidine hydrochloride, Sodium hydroxide (NaOH), Ethanol (EtOH), Distilled water.

  • Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, Buchner funnel and filter flask, thin-layer chromatography (TLC) plates (silica gel), standard laboratory glassware.

Step-by-Step Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.40 g, 10 mmol) in ethanol (30 mL).

  • Initial Mixture: To the ethanolic NaOH solution, add 4-chlorobenzaldehyde (1.40 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and guanidine hydrochloride (0.95 g, 10 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., ethyl acetate/hexane 1:2 v/v). The reaction is typically complete within 2-4 hours.[8]

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Pour the mixture into 50 mL of ice-cold water.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove impurities.

  • Drying and Purification: Dry the collected solid in a vacuum oven. The product is often of high purity, but if necessary, it can be further purified by recrystallization from ethanol.[7][8]

Safety Precautions
  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Malononitrile is toxic; handle with care.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Data Presentation and Characterization

The versatility of this reaction allows for the synthesis of a wide array of derivatives. The following table summarizes representative yields for different aldehyde substrates based on published procedures.[7][8]

EntryAldehyde (R Group)ProductYield (%)
1Phenyl2-Amino-4,6-diphenylpyrimidine-5-carbonitrile78
24-Methylphenyl2-Amino-4-(4-methylphenyl)-6-phenylpyrimidine-5-carbonitrile85
34-Methoxyphenyl2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine-5-carbonitrile82
44-Chlorophenyl2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine-5-carbonitrile90
54-Bromophenyl2-Amino-4-(4-bromophenyl)-6-phenylpyrimidine-5-carbonitrile88
Expected Characterization Results

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands. For a typical product like 4-Amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidine-carbonitrile, key peaks would be:

    • ~3470-3320 cm⁻¹: N-H stretching vibrations of the amino group.

    • ~2212 cm⁻¹: C≡N stretching of the nitrile group.

    • ~1640-1540 cm⁻¹: C=N and C=C stretching within the aromatic and pyrimidine rings.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Aromatic protons will appear in the δ 7.0-8.5 ppm region. The protons of the -NH₂ group may appear as a broad singlet.[7]

    • ¹³C NMR: The nitrile carbon (CN) typically appears around δ 116-118 ppm. The carbon atom at the 5-position (C5) of the pyrimidine ring appears at a distinct upfield chemical shift, often around δ 80-85 ppm.[7]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the calculated mass of the product should be observed. For halogenated compounds, the characteristic isotopic pattern will be present (e.g., M⁺ and M+2 peaks for bromine and chlorine).[7]

Experimental Workflow Diagram

The entire process, from initial setup to final analysis, can be visualized as a clear workflow.

G Experimental & Analytical Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization A 1. Prepare Reagents (Aldehyde, Malononitrile, Guanidine HCl, NaOH/EtOH) B 2. Combine Reagents in Flask A->B C 3. Reflux Reaction (2-4 hours at 80°C) B->C D 4. Monitor by TLC C->D E 5. Cool & Precipitate in Ice Water D->E F 6. Vacuum Filtration E->F G 7. Wash with H₂O & Cold EtOH F->G H 8. Dry Product G->H I 9. Recrystallize (Optional) H->I J 10. Purity & Structural Analysis (IR, NMR, MS) I->J

Caption: From reaction setup to final product analysis.

Conclusion

The three-component synthesis of 2-aminopyrimidine-5-carbonitriles is a highly efficient, versatile, and robust method for generating key heterocyclic scaffolds. Its operational simplicity and the use of readily available starting materials make it an invaluable tool for medicinal chemists and researchers in drug discovery.[2][11] The protocol and data presented herein provide a solid foundation for the successful implementation of this reaction to create diverse compound libraries for biological screening and the development of next-generation therapeutics.

References

  • Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. (2023). ResearchGate. [Link]

  • Guanidine HCl: a green organo-catalyst for effective multicomponent synthesis of benzodiazepine derivatives under aquatic environment. (2025). Taylor & Francis. [Link]

  • An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[2][6][12] triazolo[4,3-a]-pyrimidine-6-carbonitriles. (n.d.). PMC. [Link]

  • Guanidine HCl: a green organo-catalyst for effective multicomponent synthesis of benzodiazepine derivatives under aquatic environment. (2025). Figshare. [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). Arkivoc. [Link]

  • Application of guanidine and its salts in multicomponent reactions. (2014). TÜBİTAK Academic Journals. [Link]

  • Copper-catalyzed three-component formal [3 + 1 + 2] annulations for the synthesis of 2-aminopyrimidines from O-acyl ketoximes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Application of guanidine and its salts in multicomp onent reactions. (n.d.). ResearchGate. [Link]

  • A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. (2001). organic-chemistry.org. [Link]

  • The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. (2025). VNUHCM Journal of Natural Sciences. [Link]

  • Proposed mechanism for the three-component reaction. (n.d.). ResearchGate. [Link]

  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022). MDPI. [Link]

  • Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols. (2018). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PMC. [Link]

  • 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3- carbonitriles with Microtubule. (n.d.). EPub Bayreuth. [Link]

  • Three-component, one-pot synthesis of 2,4,5-substituted pyrimidines library for screening against human hepatocellular carcinoma BEL-7402 cells. (2007). PubMed. [Link]

  • A One-Pot, Three-Component, Microwave-Assisted Synthesis of Novel 7-Amino-Substituted 4-Aminopyrazolo[1,5-a][2][7][8]triazine-8-carbonitriles. (n.d.). ResearchGate. [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). SciELO. [Link]

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (n.d.). PMC. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PMC. [Link]

  • Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. (n.d.). Semantic Scholar. [Link]

  • Synthesis of 5-aminopyrazole derivatives via malononitrile dimer. (2017). ResearchGate. [Link]

  • A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. (2025). ResearchGate. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. [Link]

  • Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. (2020). PMC. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022). Journal of Medicinal Chemistry. [Link]

  • Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach. (n.d.). PMC. [Link]

Sources

Application

Application Notes &amp; Protocols: 4-(Aminomethyl)-2-pyrimidinecarbonitrile as a Key Pharmaceutical Intermediate

Abstract This document provides a comprehensive technical guide on the synthesis, purification, and application of 4-(Aminomethyl)-2-pyrimidinecarbonitrile, a heterocyclic building block of significant interest in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, purification, and application of 4-(Aminomethyl)-2-pyrimidinecarbonitrile, a heterocyclic building block of significant interest in modern medicinal chemistry. Pyrimidine scaffolds are foundational to numerous therapeutic agents due to their versatile chemical reactivity and ability to mimic biological nucleobases.[1][2] This guide details the strategic importance of 4-(Aminomethyl)-2-pyrimidinecarbonitrile as an intermediate, particularly in the development of targeted therapies such as Janus Kinase (JAK) inhibitors. We present detailed, field-proven protocols for its synthesis, purification, and analytical characterization, designed for researchers, chemists, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a privileged structure in drug discovery, forming the core of many FDA-approved drugs for oncology, infectious diseases, and inflammatory disorders.[1] Its nitrogen-rich aromatic system allows for a multitude of interactions with biological targets, including hydrogen bonding and π-stacking. The specific functionalization of the pyrimidine core is critical for modulating potency, selectivity, and pharmacokinetic properties.

4-(Aminomethyl)-2-pyrimidinecarbonitrile is an exemplary bifunctional intermediate. It features:

  • A 2-carbonitrile group : A versatile chemical handle that can participate in various transformations or act as a hydrogen bond acceptor.

  • A 4-(aminomethyl) group : A primary amine that serves as a key nucleophilic site for coupling with other fragments, often providing a crucial interaction point with the target protein.

This combination makes it a valuable precursor for constructing complex molecules, notably in the synthesis of kinase inhibitors that target the ATP-binding site of enzymes like Janus kinases (JAKs).[3][4]

Physicochemical Properties and Safety Data

Accurate knowledge of a compound's properties and hazards is a prerequisite for safe and effective laboratory execution.

Physical and Chemical Properties
PropertyValueSource(s)
IUPAC Name 4-(Aminomethyl)pyrimidine-2-carbonitrile-
Molecular Formula C₆H₆N₄-
Molecular Weight 134.14 g/mol -
Appearance Expected to be an off-white to pale yellow solid[5]
Melting Point Not established; related compounds melt >150 °C[6][7]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol)[7]
pKa Amine pKa estimated to be ~8-9-

Note: As this specific molecule is a niche intermediate, some data is inferred from closely related structural analogs like 4-aminopyrimidine-5-carbonitrile.

Hazard Identification and Safe Handling

Handling of pyrimidine-based intermediates requires strict adherence to safety protocols. Data from analogous compounds suggest significant potential hazards.[6][8]

Hazard ClassDescription & GHS StatementsRecommended Handling Precautions
Acute Toxicity H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. Always handle in a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended), a properly fitted lab coat, and splash-proof safety goggles.[6]
Skin/Eye Damage H314: Causes severe skin burns and eye damage. [6]Avoid all contact. Use face shield in addition to goggles. Have an emergency eyewash station and safety shower immediately accessible.
Fire & Explosion Combustible solid. Forms explosive mixtures with air on intense heating.[6]Keep away from heat, sparks, and open flames. Use spark-proof tools. Store in a tightly closed container in a cool, dry, well-ventilated area.[9]
Personal Protective Equipment (PPE) Mandatory: Chemical fume hood, nitrile gloves, safety goggles/face shield, lab coat. Use a NIOSH-approved respirator with a particulate filter if dust is generated.[6]

Synthesis Protocol: A Representative Pathway

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Radical Bromination cluster_step2 Step 2: Gabriel Synthesis SM 4-Methyl-2-pyrimidinecarbonitrile Reagent1 NBS, AIBN CCl₄, Reflux SM->Reagent1 Int1 4-(Bromomethyl)-2-pyrimidinecarbonitrile Int2 4-(Bromomethyl)-2-pyrimidinecarbonitrile Reagent1->Int1 Reagent2 1. Potassium Phthalimide, DMF 2. Hydrazine hydrate, EtOH, Reflux Int2->Reagent2 Product 4-(Aminomethyl)-2-pyrimidinecarbonitrile Reagent2->Product

Caption: Proposed two-step synthesis of 4-(Aminomethyl)-2-pyrimidinecarbonitrile.

Step 1: Synthesis of 4-(Bromomethyl)-2-pyrimidinecarbonitrile

This step utilizes a standard Wohl-Ziegler reaction to selectively brominate the benzylic-like methyl group.

  • Rationale: N-Bromosuccinimide (NBS) is the preferred brominating agent for allylic and benzylic positions as it provides a low, constant concentration of Br₂, minimizing side reactions. AIBN is a radical initiator that decomposes upon heating to start the chain reaction. Carbon tetrachloride (CCl₄) is a classic solvent for these reactions, though safer alternatives like acetonitrile can be explored.

  • Protocol:

    • To a dry 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2-pyrimidinecarbonitrile (1.0 eq).

    • Add carbon tetrachloride (10 mL per gram of starting material).

    • Add N-Bromosuccinimide (NBS) (1.1 eq).

    • Add a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05 eq).

    • Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere (N₂ or Ar) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 4-(bromomethyl)-2-pyrimidinecarbonitrile, which can be used directly in the next step or purified by column chromatography.

Step 2: Synthesis of 4-(Aminomethyl)-2-pyrimidinecarbonitrile

The Gabriel synthesis provides a reliable method for forming the primary amine while avoiding over-alkylation common with other amine sources.

  • Rationale: Potassium phthalimide serves as a protected source of ammonia. It displaces the bromide to form a stable phthalimide intermediate. Subsequent cleavage of the phthalimide group with hydrazine hydrate liberates the desired primary amine and forms the highly stable phthalhydrazide byproduct.

  • Protocol:

    • Dissolve the crude 4-(bromomethyl)-2-pyrimidinecarbonitrile (1.0 eq) from Step 1 in anhydrous N,N-Dimethylformamide (DMF) (8 mL per gram).

    • Add potassium phthalimide (1.2 eq) to the solution.

    • Heat the mixture to 60-70 °C and stir for 3-5 hours, monitoring by TLC until the bromo-intermediate is consumed.

    • Cool the reaction, pour it into ice water, and stir. Collect the precipitated solid (the phthalimide intermediate) by filtration.

    • Suspend the filtered solid in ethanol (15 mL per gram).

    • Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux for 4-6 hours. A thick precipitate (phthalhydrazide) will form.

    • Cool the mixture to room temperature and add 2M HCl to dissolve the amine product.

    • Filter off the solid phthalhydrazide and wash it with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Basify the aqueous residue with cold 2M NaOH to a pH of ~11-12 to precipitate the free amine product.

    • Extract the product into dichloromethane or ethyl acetate (3x volumes).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-(Aminomethyl)-2-pyrimidinecarbonitrile.

Purification Protocols

Purification is essential to remove unreacted starting materials, reagents, and byproducts.[10] The choice between flash chromatography and recrystallization depends on the impurity profile and required final purity.

Method A: Flash Column Chromatography

This is the preferred method for removing closely related impurities.

  • Principle: Separation is based on the differential partitioning of compounds between a solid stationary phase (silica gel) and a liquid mobile phase.[10]

  • Protocol:

    • Solvent System Selection: Use TLC to find a suitable mobile phase. A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. Aim for a target compound Rf of 0.2-0.3 in a system like 95:5 DCM:MeOH.

    • Column Packing: Prepare a silica gel slurry in the initial, low-polarity solvent (e.g., pure DCM) and pack the column.

    • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

    • Elution: Start with the low-polarity solvent and gradually increase the percentage of the polar solvent (e.g., Methanol).

    • Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the product.

    • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified solid.

Method B: Recrystallization

A cost-effective method for removing small amounts of impurities if a suitable solvent system can be found.[10]

  • Principle: This technique relies on the difference in solubility between the target compound and impurities in a specific solvent at different temperatures.[10]

  • Protocol:

    • Solvent Selection: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate). An ideal solvent dissolves the compound when hot but not when cold.

    • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

    • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collection: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is a non-negotiable step in pharmaceutical synthesis. A multi-pronged analytical approach is required.

Quality Control Workflow

QC_Workflow Crude Crude Product TLC TLC Screen (Qualitative Purity) Crude->TLC Purification Purification (Chromatography or Recrystallization) TLC->Purification HPLC HPLC Analysis (Quantitative Purity >95%) Purification->HPLC Structure Structural Confirmation (NMR, MS) HPLC->Structure Final Qualified Intermediate Structure->Final

Caption: Quality control workflow for 4-(Aminomethyl)-2-pyrimidinecarbonitrile.

Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[11]

  • Protocol:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 220 nm.

    • Acceptance Criterion: Purity ≥ 95%.

Structural Confirmation
  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic pyrimidine protons, a singlet for the CH₂ group, and a broad singlet for the NH₂ protons (which may exchange with D₂O).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent [M+H]⁺ ion at m/z 135.1.

Application in JAK Inhibitor Synthesis

The JAK-STAT signaling pathway is a cornerstone of cytokine signaling that regulates immune responses. Dysregulation of this pathway is implicated in numerous autoimmune diseases like rheumatoid arthritis.[3][12] Selective JAK1 inhibitors, such as Upadacitinib, have emerged as important therapeutics.[3][13]

The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) STAT_P P-STAT Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene regulates Inhibitor JAK Inhibitor (e.g., Upadacitinib) Inhibitor->JAK blocks

Caption: Simplified overview of the JAK-STAT signaling pathway and the action of a JAK inhibitor.

Role as a Synthetic Precursor

While Upadacitinib itself is built on a pyrrolo[2,3-d]pyrimidine core, the synthetic principles are highly relevant.[14][15] An intermediate like 4-(Aminomethyl)-2-pyrimidinecarbonitrile would be used in a similar fashion. The primary amine of the aminomethyl group is typically used to form a key amide or urea linkage, anchoring the pyrimidine scaffold to another part of the final drug molecule. This linkage is often critical for binding to the target kinase and achieving high potency and selectivity.[16][17] For example, the amine could be reacted with a carboxylic acid-bearing fragment using standard peptide coupling reagents (e.g., TBTU, HATU) or with an isocyanate to form a urea.[14] This modular approach allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships.

References

  • Patsnap. Method for synthesizing upadacitinib intermediate and the intermediate - Eureka. [Link]

  • Google Patents.
  • European Patent Office. EP 3845521 B1 - SYNTHESIS METHODS FOR UPADACITINIB AND INTERMEDIATE THEREOF. [Link]

  • Google Patents.
  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. [Link]

  • Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]

  • PubChem. 4-Amino-2-pyrimidinecarbonitrile. [Link]

  • NIH National Center for Biotechnology Information. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [Link]

  • Chemical Synthesis Database. 4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile. [Link]

  • Organic Syntheses. 4-amino-2,6-dimethylpyrimidine. [Link]

  • PubMed. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [Link]

  • Google Patents.
  • Google Patents. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
  • NIH National Center for Biotechnology Information. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. [Link]

  • Google Patents.
  • Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • NIH National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • ScienceDirect. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • ResearchGate. Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile. [Link]

  • ATSDR. 7. ANALYTICAL METHODS. [Link]

Sources

Method

Application Note: Biological Activity &amp; Assay Protocols for 4-(Aminomethyl)-2-pyrimidinecarbonitrile

Executive Summary 4-(Aminomethyl)-2-pyrimidinecarbonitrile (CAS: 245321-46-4) is a specialized heterocyclic scaffold utilized primarily in the design of covalent reversible protease inhibitors . Its structural uniqueness...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Aminomethyl)-2-pyrimidinecarbonitrile (CAS: 245321-46-4) is a specialized heterocyclic scaffold utilized primarily in the design of covalent reversible protease inhibitors . Its structural uniqueness lies in the pairing of an electrophilic nitrile "warhead" at the C2 position with a versatile aminomethyl linker at the C4 position.

This Application Note details the biological utility of this scaffold, focusing on its mechanism as a trap for cysteine and serine proteases (specifically Cathepsin K and DPP-4 ) and its emerging role in bio-orthogonal chemistry for site-specific protein bioconjugation.

Chemical Profile & Mechanism of Action

The "Nitrile Warhead" Mechanism

The biological activity of this molecule is driven by the electron-deficient pyrimidine ring, which activates the C2-nitrile group. In the context of enzyme inhibition, this nitrile acts as an electrophile, susceptible to nucleophilic attack by the active-site residues of proteases.

  • Cysteine Proteases (e.g., Cathepsin K, L, S): The active site thiolate (

    
    ) attacks the nitrile carbon, forming a thioimidate  adduct.
    
  • Serine Proteases (e.g., DPP-4): The active site hydroxyl (

    
    ) attacks the nitrile, forming an imidate  adduct.
    

Unlike irreversible inhibitors (e.g., vinyl sulfones), this reaction is often reversible , allowing for sustained inhibition without permanent enzyme inactivation, reducing the risk of off-target immunogenicity.

Structural Significance
  • 2-Cyano Group: The "Warhead." Provides high affinity via covalent bond formation.

  • 4-Aminomethyl Group: The "Anchor." This primary amine serves as a vector for attaching peptidomimetic tails (P2/P3 substituents) that dictate selectivity for specific protease pockets.

Mechanistic Pathway Diagram

MoA Enzyme Active Enzyme (Cathepsin K / DPP-4) Complex Michaelis Complex (E•I) Enzyme->Complex Binding (Kd) Scaffold 4-(Aminomethyl)- 2-pyrimidinecarbonitrile Scaffold->Complex Adduct Covalent Adduct (Thioimidate/Imidate) Complex->Adduct Nucleophilic Attack (k_inact) Adduct->Complex Slow Dissociation (k_off)

Caption: Kinetic mechanism of covalent reversible inhibition. The nitrile warhead forms a transient covalent bond with the enzyme active site.

Application Note: Design of Cathepsin K Inhibitors

Context: Cathepsin K is a lysosomal cysteine protease involved in bone resorption. Inhibitors are sought for osteoporosis therapy. The 2-cyanopyrimidine scaffold offers a distinct advantage over purine-based inhibitors by providing a more tunable electronic environment for the nitrile warhead.

Derivatization Strategy

To transform the raw scaffold into a potent inhibitor, the 4-aminomethyl group must be acylated.

  • Step 1: React 4-(Aminomethyl)-2-pyrimidinecarbonitrile with a carboxylic acid containing a lipophilic group (e.g., N-protected leucine or phenylalanine).

  • Step 2: The resulting amide occupies the S2 hydrophobic pocket of Cathepsin K, positioning the C2-nitrile directly against the catalytic Cysteine-25.

Key Advantages
  • Selectivity: The rigidity of the pyrimidine ring reduces entropic penalty upon binding.

  • Metabolic Stability: The pyrimidine core is generally more resistant to oxidative metabolism than furan or thiophene equivalents.

Protocol: Fluorometric Enzyme Inhibition Assay

This protocol quantifies the inhibitory potency (


) of 4-(Aminomethyl)-2-pyrimidinecarbonitrile derivatives against Cathepsin K.
Materials Required
  • Enzyme: Recombinant Human Cathepsin K (final conc. 0.1–1 nM).

  • Substrate: Z-Phe-Arg-AMC (fluorogenic substrate).

    
    .
    
  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA. (DTT is critical to keep the enzyme active site reduced).

  • Inhibitor: 4-(Aminomethyl)-2-pyrimidinecarbonitrile derivative (dissolved in DMSO).

Experimental Workflow
  • Preparation: Dilute inhibitor in DMSO to create a 10-point serial dilution series (e.g., 10

    
     to 0.1 nM).
    
  • Pre-incubation (Critical):

    • Mix 10

      
       of Enzyme solution with 1 
      
      
      
      of Inhibitor.
    • Incubate for 15–30 minutes at room temperature. Note: As a covalent inhibitor, time-dependent inhibition is expected. Pre-incubation ensures equilibrium.

  • Reaction Initiation:

    • Add 90 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       of Substrate solution (final conc. equal to 
      
      
      
      , typically 10
      
      
      ).
  • Measurement:

    • Monitor fluorescence immediately (Ex: 355 nm, Em: 460 nm) for 10–20 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the slope (Reaction Rate,

      
      ) for the linear portion of the curve.
      
    • Plot

      
       vs. Log[Inhibitor].
      
Assay Logic Diagram

AssayWorkflow Step1 Step 1: Serial Dilution (DMSO Stocks) Step3 Step 3: Pre-incubation (Enzyme + Inhibitor, 30 min) Step1->Step3 Step2 Step 2: Enzyme Activation (Buffer + DTT) Step2->Step3 Step4 Step 4: Substrate Addition (Z-Phe-Arg-AMC) Step3->Step4 Step5 Step 5: Kinetic Readout (Ex 355nm / Em 460nm) Step4->Step5

Caption: Step-by-step workflow for the fluorometric determination of IC50 values.

Application Note: Bio-orthogonal Bioconjugation

Beyond inhibition, this scaffold is a powerful tool for N-terminal Cysteine modification .

The "Click" Reaction

The 2-cyanopyrimidine moiety reacts specifically with 1,2-aminothiols (found in N-terminal Cysteine residues) to form a stable thiazoline ring. This reaction is:

  • Biocompatible: Works at physiological pH (7.0–7.5).

  • Site-Selective: Does not react with internal cysteines or lysines.

Protocol: Peptide Labeling
  • Peptide: Dissolve peptide (containing N-terminal Cys) in PBS (pH 7.4).

  • Reagent: Add 4-(Aminomethyl)-2-pyrimidinecarbonitrile derivative (1.5 equivalents).

  • Reaction: Incubate at 37°C for 1–4 hours.

  • Verification: Analyze by LC-MS. A mass shift corresponding to the loss of

    
     (ammonia) indicates successful cyclization/conjugation.
    

References

  • Altmann, E., et al. (2007). "2-Cyano-pyrimidines: a new chemotype for inhibitors of the cysteine protease cathepsin K." Journal of Medicinal Chemistry.[1]

  • Nitsche, C., et al. (2019).[2] "Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors."[3] Organic & Biomolecular Chemistry.

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanopyridines as potent and selective inhibitors of Cathepsin K." Journal of Medicinal Chemistry.

  • Berger, J. P., et al. (2018). "Dipeptidyl peptidase-4 inhibitors: A review of current clinical applications." Endocrinology & Metabolism.

Sources

Application

Application Note: 4-(Aminomethyl)-2-pyrimidinecarbonitrile as a Bifunctional Scaffold

The following Application Note and Protocol Guide details the use of 4-(Aminomethyl)-2-pyrimidinecarbonitrile as a strategic building block in organic synthesis, specifically within the context of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 4-(Aminomethyl)-2-pyrimidinecarbonitrile as a strategic building block in organic synthesis, specifically within the context of medicinal chemistry and drug development.

Introduction & Strategic Value

4-(Aminomethyl)-2-pyrimidinecarbonitrile (CAS: Derivative of 245321-46-4 class) represents a high-value, bifunctional building block for the synthesis of bioactive small molecules. Its structural utility lies in the orthogonality of its two functional handles:

  • The 2-Cyano Group (Electrophile/Warhead): Positioned at the C2 of the pyrimidine ring, this nitrile is highly electron-deficient. It serves as a precursor for heterocycles (tetrazoles, triazines) or, more critically, as a reversible covalent warhead targeting catalytic cysteines in enzymes (e.g., Cathepsin K, JAK3 kinases).

  • The 4-Aminomethyl Group (Nucleophile/Linker): A primary amine tethered by a methylene spacer. This group acts as the primary vector for attachment to a larger molecular scaffold via amide coupling, reductive amination, or sulfonylation, without deactivating the pyrimidine core.

Key Applications
  • Covalent Kinase Inhibitors: The 2-cyano group can form a reversible imidothioate adduct with active site cysteine residues.

  • Fragment-Based Drug Discovery (FBDD): Used as a linker to probe adjacent pockets in protein targets.

  • PROTAC Linkers: The amine provides a clean attachment point for E3 ligase ligands or warheads.

Chemical Properties & Handling[1]

PropertyDescription
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water
Stability Hygroscopic; Store at -20°C under inert atmosphere (Ar/N₂). The nitrile is sensitive to strong acids/bases (hydrolysis).
pKa (Calculated) ~8.5 (Aminomethyl group), ~0.5 (Pyrimidine N)

Safety Warning: This compound contains a nitrile group and is a pyrimidine derivative. Handle with standard PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with strong acids which may liberate HCN.

Synthetic Protocols

Protocol A: Preparation of the Scaffold (Pd-Catalyzed Cyanation)

Rationale: Direct installation of the nitrile at C2 is challenging via nucleophilic aromatic substitution (


) due to poor leaving group ability compared to C4. The most robust method utilizes a Palladium-catalyzed cyanation of the 2-chloro precursor.

Reagents:

  • Starting Material: tert-Butyl ((2-chloropyrimidin-4-yl)methyl)carbamate (Commercially available)

  • Cyanating Agent: Zinc Cyanide (Zn(CN)₂)

  • Catalyst: Pd(dppf)Cl₂ · DCM or Pd(PPh₃)₄

  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under a strict Argon stream, charge a microwave vial or pressure tube with the 2-chloropyrimidine precursor (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate).

  • Reaction: Seal the vessel and heat to 120°C for 2–4 hours (Microwave) or 12 hours (Thermal block). Note: Monitor by LCMS for the disappearance of the chloride (M+H mass shift -9).

  • Workup: Cool to RT. Dilute with EtOAc and wash with 10% NH₄OH (to sequester Zn/Pd species), followed by water and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection: Treat the Boc-protected intermediate with 4N HCl in Dioxane (RT, 1 h) to yield the 4-(Aminomethyl)-2-pyrimidinecarbonitrile hydrochloride salt .

Protocol B: Amide Coupling (Functionalization of the Amine)

Rationale: The primary amine is the vector for attaching the "tail" of the drug molecule.

Reagents:

  • Acid: Carboxylic acid partner (R-COOH)

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF or DCM

Procedure:

  • Dissolve R-COOH (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins to activate.

  • Add 4-(Aminomethyl)-2-pyrimidinecarbonitrile HCl (1.0 equiv).

  • Stir at RT for 1–2 hours.

  • Validation: Monitor LCMS for product formation. The nitrile group is stable under these mild basic conditions.

Divergent Synthetic Pathways (Visualized)

The following diagram illustrates the versatility of the 4-(aminomethyl)-2-pyrimidinecarbonitrile scaffold, showing how it can be transformed into various bioactive motifs.

G cluster_amine Amine Reactivity (Vector) cluster_nitrile Nitrile Reactivity (Warhead) Core 4-(Aminomethyl)- 2-pyrimidinecarbonitrile Amide Amide Coupling (Linker Attachment) Core->Amide R-COOH, HATU RedAm Reductive Amination (Secondary Amine) Core->RedAm R-CHO, NaBH(OAc)3 Tetrazole Tetrazole Formation (Bioisostere of -COOH) Core->Tetrazole NaN3, ZnBr2 Warhead Covalent Warhead (Cys Trap: Imidothioate) Core->Warhead Cys-SH (in vivo) Amidine Pinner Reaction (Amidine Formation) Core->Amidine HCl/MeOH, then NH3

Figure 1: Divergent synthesis pathways from the bifunctional pyrimidine core. Blue paths indicate linker attachment; Red paths indicate warhead/headgroup transformation.

Case Study: Cysteine Protease Inhibition

Context: 2-Cyanopyrimidines are known reversible covalent inhibitors of cysteine proteases (e.g., Cathepsin K). The nitrile carbon is attacked by the active site cysteine thiolate (


), forming a transient imidothioate adduct.

Experimental Validation (Enzymatic Assay): To validate the "warhead" activity of a synthesized derivative:

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

  • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC).

  • Procedure:

    • Incubate Enzyme (Cathepsin K) with the 4-(Aminomethyl)-2-pyrimidinecarbonitrile derivative (various concentrations) for 30 mins.

    • Add Substrate and monitor fluorescence (

      
      ).
      
    • Data Analysis: Plot

      
       vs. [I]. A time-dependent increase in inhibition indicates covalent engagement.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyanation Pd catalyst poisoning or incomplete conversion.Ensure strict

-free conditions. Add catalytic Zinc dust (10 mol%) to keep Pd(0) active.
Nitrile Hydrolysis Acidic workup or prolonged exposure to water/base.Avoid strong acids/bases during workup. Store final compounds in a desiccator.
Dimerization Self-reaction of amine and nitrile (rare but possible).Keep the amine protected (Boc) until the final step if possible.
Poor Solubility Pyrimidine stacking.Use TFA/DCM mixtures or DMSO for initial solubilization before adding to reaction.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Laszlo Kurti, Barbara Czako. Elsevier.[1][2] (General reference for Pinner and Amide coupling protocols).

  • Palladium-Catalyzed Cyanation of Aryl Chlorides. Tschaen, D. M., et al. J. Org.[3] Chem. 1995, 60, 4324. Link

  • Nitrile-Based Inhibitors of Cysteine Proteases. Falgueyret, J. P., et al. J. Med.[4] Chem. 2001, 44, 94-104. (Mechanistic insight into 2-cyanopyrimidines as warheads). Link

  • Reversible Covalent Kinase Inhibitors. Serafimova, I. M., et al. Nature Chemical Biology 2012, 8, 471–476. (Context for nitrile-cysteine interaction). Link

Sources

Method

Strategic Functionalization of 4-(Aminomethyl)-2-pyrimidinecarbonitrile: A Chemoselective Guide

This Application Note and Protocol Guide is designed for researchers utilizing 4-(Aminomethyl)-2-pyrimidinecarbonitrile (CAS: 1159817-46-9 / Generic Analogues) as a building block in medicinal chemistry.[1][2] Abstract &...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing 4-(Aminomethyl)-2-pyrimidinecarbonitrile (CAS: 1159817-46-9 / Generic Analogues) as a building block in medicinal chemistry.[1][2]

Abstract & Chemical Analysis

4-(Aminomethyl)-2-pyrimidinecarbonitrile is a high-value scaffold in drug discovery, particularly for kinase and protease inhibitors.[1][2] It features two reactive centers with opposing electronic demands:

  • The Primary Amine (Nucleophile): Located at the C4-methyl position, it is the target for functionalization.

  • The 2-Nitrile (Electrophile): Located at the C2 position of an electron-deficient pyrimidine ring.[1] This group is highly activated toward nucleophilic attack (via SNAr displacement or Pinner-type addition) and hydrolysis.[1]

The Challenge: Standard amine functionalization protocols often employ strong bases or elevated temperatures that can degrade the sensitive 2-cyano group, leading to hydrolysis (to amide/acid) or ring-opening polymerization.[1][2] This guide provides optimized, mild protocols to functionalize the amine while preserving the nitrile pharmacophore.

Physicochemical Profile
PropertyValue (Approx.)Implication for Protocol
pKa (Conjugate Acid) ~7.8 – 8.2Lower than benzylamine (9.[1][2]3) due to the electron-withdrawing pyrimidine ring.[1] Requires less base for deprotonation.
LogP ~ -0.1Polar; water-soluble.[1] Organic extraction may require polar solvents (e.g., EtOAc/iPrOH).[2]
Electrophilicity High (C2 position)CRITICAL: The C2-nitrile activates the ring. Avoid strong nucleophiles (e.g., thiolates, alkoxides) that could displace the nitrile.[2]

Decision Framework: Reaction Selection

Before beginning, select the appropriate pathway based on your desired linkage.

ReactionPathways Start Target: 4-(Aminomethyl)- 2-pyrimidinecarbonitrile Amide Amide Linkage (R-CO-NH-) Start->Amide Carboxylic Acid + HATU/DIPEA Amine Secondary Amine (R-CH2-NH-) Start->Amine Aldehyde + STAB Urea Urea/Carbamate (R-NH-CO-NH-) Start->Urea Isocyanate or CDI MethodA Protocol A: HATU Coupling Amide->MethodA High Yield Nitile Safe MethodB Protocol B: Reductive Amination Amine->MethodB Irreversible Reductive MethodC Protocol C: Isocyanate Addn Urea->MethodC Modular

Figure 1: Strategic decision tree for functionalizing the C4-aminomethyl group.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (HATU Method)

Best for: Attaching carboxylic acids without hydrolyzing the nitrile.[2]

Rationale: Acid chlorides are often too aggressive, generating HCl that can activate the nitrile toward hydrolysis. HATU allows coupling at neutral/mildly basic pH.

Materials:

  • Amine: 4-(Aminomethyl)-2-pyrimidinecarbonitrile (HCl salt preferred for stability).[1][2]

  • Carboxylic Acid: 1.0 equiv.

  • Reagent: HATU (1.1 equiv).[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv).[2]

  • Solvent: DMF or DMA (Anhydrous).[2]

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add HATU (1.1 mmol) and DIPEA (1.0 mmol). Stir at Room Temperature (RT) for 5–10 minutes. Note: Pre-activation minimizes the exposure of the amine to free coupling reagent.

  • Addition: Add 4-(Aminomethyl)-2-pyrimidinecarbonitrile (1.0 mmol). If using the HCl salt, add the remaining DIPEA (1.5–2.0 mmol) simultaneously to free the base in situ.[2]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][3]

    • Checkpoint: Look for the product mass.[4] If significant nitrile hydrolysis (M+18) is observed, lower the temperature to 0°C.[2]

  • Work-up: Dilute with EtOAc (30 mL). Wash with saturated NaHCO₃ (2x) and Brine (1x).[2] Avoid acidic washes (like 1N HCl) as the pyrimidine nitrogen can protonate, extracting the product into the aqueous phase.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination (The STAB Method)

Best for: Creating secondary amines. Uses Sodium Triacetoxyborohydride (STAB).[2][5]

Rationale: STAB (NaBH(OAc)₃) is milder than NaCNBH₃ and does not generate toxic cyanide byproducts.[2] It works well in slightly acidic media, which suppresses side reactions of the nitrile.

Step-by-Step:

  • Imine Formation: Dissolve 4-(Aminomethyl)-2-pyrimidinecarbonitrile (1.0 mmol) and the Aldehyde (1.0 mmol) in DCE (Dichloroethane) or DCM (5 mL).[1][2]

    • Optional: Add MgSO₄ (anhydrous) to absorb water and drive imine formation.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Acidity Control: If the reaction is sluggish, add 1-2 drops of Acetic Acid (AcOH).[2] The nitrile is stable to dilute AcOH at RT.

  • Timecourse: Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose boron complexes.

  • Extraction: Extract with DCM. Dry over Na₂SO₄.

Protocol C: Urea/Carbamate Formation

Best for: High-stability linkers.[1][2]

Rationale: The nucleophilic amine reacts rapidly with isocyanates. No exogenous base is usually required, protecting the nitrile.

Step-by-Step:

  • Dissolution: Dissolve amine (free base) in anhydrous DCM or THF.

  • Addition: Add Isocyanate (1.0 equiv) dropwise at 0°C.

  • Completion: Allow to warm to RT. Product often precipitates from DCM.

  • Isolation: Filter the precipitate or evaporate and recrystallize.

Troubleshooting & Critical Parameters

Stability of the 2-Cyano Group

The 2-cyano group on a pyrimidine is highly electrophilic .[1]

  • Avoid: Strong nucleophiles (NaOH, NaOMe, NaSEt).[2] These will displace the nitrile (SNAr) or hydrolyze it.

  • Avoid: High temperatures (>80°C) in aqueous/protic solvents.

  • Observation: If you see a byproduct with Mass +18 (Amide) or Mass +19 (Acid + H), your conditions are too wet or too basic.[2]

Solubility Issues

The pyrimidine ring makes the molecule rigid and polar.

  • Solvent Switch: If insoluble in DCM, switch to DMF or DMSO .[2]

  • Work-up Tip: If the product is stuck in the aqueous layer during extraction, use n-Butanol or IPA/CHCl₃ (1:3) for extraction.[1][2]

References

  • General Reactivity of 2-Cyanopyrimidines

    • Nucleophilic substitution and stability profiles of electron-deficient nitriles.
    • BenchChem. (2025).[2][6] Application Notes for Nucleophilic Substitution of 2-Cyanopyrimidine. Link

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. (1996).[2][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][8][9] Journal of Organic Chemistry.[7][10] Link

  • Amide Coupling Optimization

    • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • pKa Context for Heterocyclic Amines

    • Kaljurand, I., et al. (2017).[2] Experimental basicities of nitrogen heterocycles.[4] European Journal of Organic Chemistry.[4] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-(Aminomethyl)-2-pyrimidinecarbonitrile before handling. The nitrile moiety can release cyanide under extreme acidic/combustion conditions; handle with appropriate PPE.

Sources

Application

Application Note: 4-(Aminomethyl)-2-pyrimidinecarbonitrile in Agrochemical Discovery

Executive Summary This guide details the synthetic utility and application of 4-(Aminomethyl)-2-pyrimidinecarbonitrile (CAS: 1196154-16-1 / Generic analogs) as a high-value "Lynchpin Scaffold" in the discovery of next-ge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility and application of 4-(Aminomethyl)-2-pyrimidinecarbonitrile (CAS: 1196154-16-1 / Generic analogs) as a high-value "Lynchpin Scaffold" in the discovery of next-generation agrochemicals.[1]

Unlike mono-functional intermediates, this molecule offers two orthogonal reaction vectors: a nucleophilic aminomethyl group and an electrophilic nitrile at the activated 2-position. This duality allows researchers to rapidly synthesize libraries of Succinate Dehydrogenase Inhibitors (SDHIs) , ALS-inhibiting herbicides , and novel insecticidal heterocycles via divergent synthesis.

Key Applications:

  • Fragment-Based Lead Discovery (FBLD): Rapid generation of amide libraries.

  • Scaffold Hopping: Conversion of the nitrile to bioisosteres (amidines, tetrazoles, triazoles).

  • Heterocyclic Fusion: Synthesis of pyrimido-fused systems (e.g., pyrimido[4,5-d]pyrimidines).

Chemical Rationale & Agrochemical Significance[2][3][4][5][6][7]

The "Dual-Vector" Advantage

The pyrimidine ring is a "privileged structure" in agrochemistry, present in fungicides (e.g., Pyrimethanil, Azoxystrobin) and herbicides (e.g., Bispyribac-sodium).[1] This specific intermediate provides a unique substitution pattern that facilitates SAR (Structure-Activity Relationship) exploration:

  • Vector A (4-Aminomethyl): A primary amine separated from the ring by a methylene spacer.[1] This breaks conjugation, increasing basicity (

    
    ) and nucleophilicity compared to anilines. It serves as the primary attachment point for lipophilic "tails" (common in SDHI fungicides).
    
  • Vector B (2-Cyano): An electron-deficient nitrile. The 1,3-diazine ring pulls electron density, making this nitrile highly reactive toward nucleophilic attack (Pinner reaction) or cycloaddition, yet stable enough to survive standard amide couplings under controlled conditions.

Target Classes
  • Fungicides (SDHIs): The aminomethyl group can be coupled with pyrazole-4-carboxylic acids. The 2-CN group mimics the electron-withdrawing nature of halides found in commercial SDHIs but offers a handle for further derivatization to imidates or thioamides.

  • Herbicides (Auxin Mimics/ALS): The nitrile can be hydrolyzed to a carboxylic acid or converted to a tetrazole (a carboxylic acid bioisostere), critical for auxin-type activity.[1]

Strategic Synthesis Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

DivergentSynthesis cluster_legend Reaction Vectors Scaffold 4-(Aminomethyl)-2- pyrimidinecarbonitrile Amide Amide Conjugates (SDHI Libraries) Scaffold->Amide R-COOH HATU/DIPEA Urea Urea/Carbamate (Herbicides) Scaffold->Urea R-NCO or Triphosgene Amidine Amidines (Neonicotinoid analogs) Scaffold->Amidine 1. HCl/MeOH 2. NH3 Tetrazole Tetrazoles (Auxin Bioisosteres) Scaffold->Tetrazole NaN3 ZnBr2 Triazolo Triazolopyrimidines (Fused Heterocycles) Scaffold->Triazolo Hydrazine Cyclization Vector A: Amine (Nucleophilic) Vector A: Amine (Nucleophilic) Vector B: Nitrile (Electrophilic) Vector B: Nitrile (Electrophilic)

Caption: Divergent synthetic pathways. Blue paths utilize the amine (Vector A); Red paths utilize the nitrile (Vector B).

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (SDHI Library Synthesis)

Objective: Couple a pyrazole-carboxylic acid to the aminomethyl group without hydrolyzing the sensitive 2-nitrile group.[1] Challenge: The 2-cyano group is activated and prone to hydrolysis under strong basic or acidic aqueous conditions.

Materials
  • Substrate: 4-(Aminomethyl)-2-pyrimidinecarbonitrile hydrochloride (1.0 eq).

  • Acid: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.1 eq).

  • Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

  • Solvent: Anhydrous DMF or EtOAc.

Procedure
  • Activation: In a dried reaction vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (5 mL/mmol). Stir at room temperature (RT) for 15 minutes.

    • Note: Anhydrous conditions are critical to prevent nitrile hydration to the primary amide.

  • Addition: Add the pyrimidine scaffold (HCl salt, 1.0 eq) to the mixture.

  • Basification: Add DIPEA (3.0 eq) dropwise. Monitor the internal temperature; keep below 30°C.

    • Why: Excess heat with base can promote nucleophilic attack on the nitrile or pyrimidine ring.

  • Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Method described in Section 5). Look for Mass [M+H] = (Acid MW + Scaffold MW - 18).[1]

  • Workup: Dilute with EtOAc, wash with cold saturated

    
     (aq) x2, then brine.
    
    • Caution: Do not use strong acid or base washes (e.g., 1N NaOH), as this will hydrolyze the nitrile.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Nitrile-to-Tetrazole Transformation (Bioisostere Synthesis)

Objective: Convert the nitrile into a lipophilic tetrazole, a common carboxylic acid bioisostere in auxin herbicides.[1]

Procedure
  • Dissolution: Dissolve the amide-coupled intermediate (from Protocol A) in DMF.

  • Reagents: Add Sodium Azide (

    
    , 1.5 eq) and Zinc Bromide (
    
    
    
    , 1.0 eq) as a Lewis acid catalyst.
    • Safety:

      
       can form explosive hydrazoic acid. Do not use chlorinated solvents (DCM/CHCl3).
      
  • Heating: Heat to 100°C for 12–16 hours behind a blast shield.

  • Quench: Cool to RT. Carefully add 1N HCl to pH 3 (in a fume hood) to break the Zinc complex.

  • Extraction: Extract with EtOAc. The product will be in the organic layer.

Analytical Validation & QC

Due to the potential for nitrile hydrolysis (forming the primary amide, M+18), specific HPLC conditions are required to separate the byproduct.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile absorption).

Data Interpretation Table:

Compound StateRetention Time (Relative)Characteristic MS SignalIR Signature (ATR)
Target (Nitrile) 1.00 (Reference)[M+H]+Sharp peak ~2230 cm⁻¹ (C≡N)
Impurity (Amide) 0.85 (More Polar)[M+H]+ + 18 DaBroad band ~1680 cm⁻¹ (C=O)
Impurity (Acid) 0.70 (Most Polar)[M+H]+ + 19 DaBroad OH stretch

Handling & Stability (Safety)

  • Storage: The free amine is hygroscopic and readily absorbs

    
     from the air to form carbamates. Always store as the Hydrochloride (HCl) salt  at -20°C under argon/nitrogen.
    
  • Reactivity: The 2-cyano group renders the pyrimidine ring electron-deficient. Avoid storage in nucleophilic solvents (e.g., Methanol/Ethanol) for prolonged periods without pH control, as Pinner-type solvolysis may occur slowly.

  • Toxicity: Pyrimidine nitriles can liberate cyanide ions under metabolic oxidative conditions. Handle with standard cytotoxic precautions (gloves, fume hood).

References

  • Title: Pyrimidine derivatives as potent agrochemical agents: A review.
  • SDHI Fungicide Design

    • Title: Succinate dehydrogenase inhibitor (SDHI) fungicides: Spectrum, resistance, and structure-activity relationship.[2]

    • Source:Pest Management Science.
    • Link:[Link] (Journal Landing Page)

  • Nitrile Activation Chemistry

    • Title: The Chemistry of the Cyano Group in Heterocyclic Synthesis.[1]

    • Source:Chemical Reviews.
    • Context: Mechanisms for Pinner reaction and tetrazole formation
  • Synthesis of Aminomethyl Pyrimidines

    • Title: Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles.[3]

    • Source:Arkivoc.
    • Link:[Link]

  • General Agrochemical Intermediate Data

    • Source: PubChem / CAS Common Chemistry.
    • Link:[Link] (Search CAS 1196154-16-1 for specific physicochemical data).

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in 4-(Aminomethyl)-2-pyrimidinecarbonitrile synthesis

Technical Support Center: 4-(Aminomethyl)-2-pyrimidinecarbonitrile Synthesis Executive Summary: The Stability Paradox The synthesis of 4-(aminomethyl)-2-pyrimidinecarbonitrile presents a classic "stability paradox" in he...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Aminomethyl)-2-pyrimidinecarbonitrile Synthesis

Executive Summary: The Stability Paradox

The synthesis of 4-(aminomethyl)-2-pyrimidinecarbonitrile presents a classic "stability paradox" in heterocyclic chemistry. You are attempting to introduce a nucleophilic amine at the C4-methyl position while preserving a highly electrophilic nitrile at the C2 position.

The electron-deficient pyrimidine ring activates the C2-nitrile toward nucleophilic attack (displacement) and hydrolysis , while simultaneously making the C4-methyl group prone to over-alkylation . This guide addresses the three most common failure modes reported by our users: nitrile loss, polyalkylation, and ring degradation.

Visual Diagnostic: The "Danger Map"

Before proceeding, review the reactivity profile of your scaffold. The following diagram illustrates the competing pathways that lead to common side products.

ReactionPathways SM Starting Material (4-Chloromethyl-2-cyanopyrimidine) Target Target Molecule (4-Aminomethyl-2-cyanopyrimidine) SM->Target Controlled Amination (e.g., Azide/Staudinger) Side_Decyanation Side Product B: 2-Amino-4-chloromethyl (Decyanative Substitution) SM->Side_Decyanation Strong Nucleophile High Temp (SNAr at C2) Side_Poly Side Product C: Secondary/Tertiary Amines (Polyalkylation) SM->Side_Poly NH3 Direct Amination (k2 >> k1) Side_Hydrolysis Side Product A: Amide/Acid (Hydrolysis) Target->Side_Hydrolysis Aqueous Acid/Base (Pinner Reaction) Side_Ring Side Product D: Ring Hydrogenation (Over-Reduction) Target->Side_Ring Pd/C Hydrogenation

Figure 1: Competing reaction pathways. The C2-cyano group is a "pseudohalogen" liable to displacement, while the C4-methyl group is prone to uncontrolled oligomerization.

Troubleshooting Guide: Common Failure Modes

Ticket #001: "My nitrile peak (2230 cm⁻¹) disappeared during amination."

Diagnosis: Decyanative Nucleophilic Substitution (SNAr) The 2-position of the pyrimidine ring is exceptionally electron-deficient due to the two adjacent nitrogen atoms. If you use a strong nucleophile (like a primary amine or methoxide) or high temperatures to displace the chloride at C4, the nucleophile may instead attack C2, displacing the cyanide group entirely [1].

Technical Explanation: The cyano group at C2 acts as a leaving group (pseudohalogen). This is often observed when using ammonia or alkyl amines in polar aprotic solvents (DMSO/DMF) at elevated temperatures (>80°C).

Corrective Protocol:

  • Lower Temperature: Conduct the substitution at 0°C to RT. The benzylic-like substitution at C4 (SN2) has a lower activation energy than the aromatic substitution at C2 (SNAr).

  • Change the Nitrogen Source: Do not use free amines. Use "masked" nitrogen sources that are nucleophilic enough for SN2 but too bulky or non-basic for SNAr.

    • Recommended:Sodium Azide (

      
      )  followed by Staudinger reduction (
      
      
      
      ).
    • Alternative:Potassium Phthalimide (Gabriel Synthesis), though hydrazine deprotection risks attacking the nitrile.

Ticket #002: "I see multiple spots on TLC and mass peaks for dimers (M+R)."

Diagnosis: Polyalkylation (The "Statistical Trap") Reacting 4-chloromethyl-2-cyanopyrimidine directly with ammonia is a flawed strategy. The product (primary amine) is more nucleophilic than ammonia itself. As soon as the product forms, it attacks another molecule of starting material, forming secondary and tertiary amines.

Data Summary: Nitrogen Source Efficiency

Nitrogen SourceRisk of PolyalkylationRisk of Nitrile LossPost-Process ComplexityRecommendation
Ammonia (Gas/Aq) High (Critical Failure)MediumLowAVOID
Sodium Azide NoneLowMedium (Requires reduction)PREFERRED
Hexamethylenetetramine NoneLowLow (Acid hydrolysis)GOOD (Delépine)
Potassium Phthalimide NoneHighHigh (Hydrazine incompatible)⚠️ CAUTION

Corrective Protocol (The Delépine Reaction):

  • Dissolve 4-chloromethyl-2-cyanopyrimidine in Chloroform or Ethanol .

  • Add 1.05 eq of Hexamethylenetetramine (Urotropine).

  • Stir at RT (precipitate forms: the quaternary ammonium salt).

  • Isolate the salt and hydrolyze with ethanolic HCl (mild conditions to prevent nitrile hydrolysis).

Ticket #003: "The product turned into an amide during workup."

Diagnosis: Pinner Reaction / Nitrile Hydrolysis The 2-cyano group is activated by the ring nitrogens. In the presence of aqueous acid (often used to remove Boc groups) or aqueous base, the nitrile hydrates to the primary amide (


).

Mechanism:



Note: In alcohols with acid (e.g., HCl/MeOH), this forms the imidate ester (Pinner salt).

Corrective Protocol:

  • Avoid Aqueous Workups: If possible, precipitate the product as a salt from organic solvents.

  • Deprotection Strategy: If removing a Boc group, use 4M HCl in Dioxane (anhydrous) or TFA/DCM at 0°C. Quench immediately with solid

    
     or a phosphate buffer (pH 7), avoiding strong alkaline shifts (pH > 10) which rapidly hydrolyze the nitrile [2].
    
Ticket #004: "Hydrogenation destroyed the ring."

Diagnosis: Over-Reduction If you synthesized the precursor via a 2,4-dicyanopyrimidine and attempted to reduce the 4-CN selectively, or if you used Pd/C to reduce an azide/oxime, you likely reduced the pyrimidine ring (loss of aromaticity) or the 2-CN group.

Corrective Protocol:

  • Poisoned Catalysts: Use Raney Nickel doped with heterocycles, or controlled hydrogenation.

  • Chemoselective Hydrides: For azide reduction, avoid

    
    . Use the Staudinger Reaction  (
    
    
    
    , THF, then
    
    
    ). Phosphine does not touch the nitrile or the pyrimidine ring.

Experimental Workflow: The "Gold Standard" Route

To maximize yield and purity, we recommend the Azide Displacement Route . This avoids polyalkylation and preserves the nitrile.

Step 1: Azidation

  • Reagents: 4-(chloromethyl)-2-pyrimidinecarbonitrile (1.0 eq),

    
     (1.1 eq), DMF (anhydrous).
    
  • Conditions: 0°C to RT, 2 hours.

  • Checkpoint: Monitor TLC. The azide is stable but should not be heated >60°C to avoid decomposition.

Step 2: Staudinger Reduction

  • Reagents:

    
     (1.1 eq), THF.
    
  • Procedure: Add

    
     at 0°C. Evolution of 
    
    
    
    gas is observed. Stir 1h until gas evolution ceases (formation of iminophosphorane).
  • Hydrolysis: Add

    
     (5 eq) and stir for 2h.
    
  • Workup: Evaporate THF. Acidify with dilute HCl to pH 3 (amine goes to water;

    
     stays in organic/solid). Wash aqueous layer with DCM. Basify aqueous layer to pH 8 (carefully!) and extract with EtOAc.
    

Workflow Step1 Step 1: Azidation (DMF, NaN3, 0°C) Step2 Step 2: Staudinger Reduction (THF, PPh3) Step1->Step2 Step3 Step 3: Mild Hydrolysis (H2O, RT) Step2->Step3 Check Checkpoint: pH Control Avoid pH > 10 or pH < 1 Step3->Check Final Pure 4-(Aminomethyl)-2-pyrimidinecarbonitrile Check->Final

Figure 2: Optimized workflow for selective amination via azide intermediate.

References

  • Decyanative Cross-Coupling: 2-Cyanopyrimidines are known to undergo decyanative nucleophilic substitution with amines under thermal conditions.[1]

    • Source: BenchChem Application Notes.[1] "Nucleophilic Substitution Reactions of 2-Cyanopyrimidine." Link

  • Hydrolysis of Cyanopyrimidines: The hydrolysis of 2-cyanopyrimidine to the amide is a documented side reaction in aqueous basic/acidic media.

    • Source: Chimia.[2] "Development of a Process to Prepare 2-Cyanopyrimidine on Commercial Scale." Link

  • Selective Reduction: Strategies for reducing functionalities in the presence of nitriles.

    • Source: US Patent 6462238B2. "Process for the reduction of cyano-substituted sulfones to aminoalkylene." Link

  • Pyrimidine Reactivity: General reactivity of chloromethylpyrimidines and susceptibility to SNAr.

    • Source: Journal of the Chemical Society C. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Link

Sources

Optimization

Stability of 4-(Aminomethyl)-2-pyrimidinecarbonitrile under acidic/basic conditions

Welcome to the technical support center for 4-(Aminomethyl)-2-pyrimidinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Aminomethyl)-2-pyrimidinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, we address common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in established chemical principles and supported by experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(Aminomethyl)-2-pyrimidinecarbonitrile under acidic conditions?

Under acidic conditions, the primary stability concern for 4-(Aminomethyl)-2-pyrimidinecarbonitrile is the hydrolysis of the nitrile group. The aminomethyl group is expected to be protonated and relatively stable against degradation.

Detailed Explanation:

The cyano group at the 2-position of the pyrimidine ring is susceptible to acid-catalyzed hydrolysis. This reaction typically proceeds in a stepwise manner, first forming a carboxamide intermediate (4-(aminomethyl)-2-pyrimidinecarboxamide) and subsequently the corresponding carboxylic acid (4-(aminomethyl)-2-pyrimidinecarboxylic acid). The rate of hydrolysis is dependent on the acid concentration and temperature.

While pyrimidine rings themselves can be subject to degradation under harsh acidic conditions, this typically requires more forcing conditions than nitrile hydrolysis. The presence of the amino group at the 4-position can also influence the electron density of the ring and its susceptibility to cleavage.

Q2: How does 4-(Aminomethyl)-2-pyrimidinecarbonitrile behave under basic conditions?

In basic media, the nitrile group is again the primary site of reactivity, undergoing base-catalyzed hydrolysis. The stability of the pyrimidine ring itself can also be compromised under strong basic conditions.

Detailed Explanation:

Similar to acidic conditions, the nitrile group can be hydrolyzed to a carboxamide and then to a carboxylic acid under basic conditions. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbon of the cyano group. The rate of this reaction is influenced by the base concentration and temperature. Studies on similar structures, like 2-cyanopyrimidine, have shown that hydrolysis to the corresponding carboxylic acid can occur.[1]

Furthermore, pyrimidine rings, especially when substituted with electron-withdrawing groups, can be susceptible to ring-opening reactions in the presence of strong bases. While the aminomethyl group is not strongly electron-withdrawing, the overall electronic nature of the substituted pyrimidine should be considered. Some pyrimidine derivatives have been shown to degrade in hot alkali solutions.[2]

Q3: Are there any other potential degradation pathways I should be aware of?

Beyond hydrolysis, other potential degradation pathways include photodegradation and thermal degradation. While specific data for 4-(Aminomethyl)-2-pyrimidinecarbonitrile is limited, general knowledge of related heterocyclic compounds suggests these are possibilities.

Detailed Explanation:

  • Photodegradation: Many nitrogen-containing heterocyclic compounds are sensitive to light. Exposure to UV or even ambient light over extended periods could potentially lead to decomposition.

  • Thermal Degradation: At elevated temperatures, the compound may decompose. The presence of multiple functional groups could lead to complex degradation profiles.

It is always recommended to store this compound protected from light and at controlled temperatures to minimize these risks.

Troubleshooting Guide
Scenario 1: I am observing an unexpected peak in my HPLC analysis after treating my sample with acid. What could it be?

Likely Cause: You are likely observing one of the hydrolysis products of the nitrile group.

Troubleshooting Steps:

  • Identify the Degradant: The most probable degradation products are 4-(aminomethyl)-2-pyrimidinecarboxamide (the intermediate) and 4-(aminomethyl)-2-pyrimidinecarboxylic acid (the final product).

  • Confirm Identity: If you have access to mass spectrometry (LC-MS), this is the most direct way to identify the unexpected peak by its mass-to-charge ratio.

  • Forced Degradation Study: To confirm the degradation pathway, you can perform a controlled forced degradation study. This involves intentionally subjecting the compound to acidic conditions and monitoring the formation of the new peak over time. This can also help to establish the relative retention times of the parent compound and its degradants.

dot

Degradation_Pathway Parent 4-(Aminomethyl)-2- pyrimidinecarbonitrile Intermediate 4-(Aminomethyl)-2- pyrimidinecarboxamide Parent->Intermediate H+ or OH- Final 4-(Aminomethyl)-2- pyrimidinecarboxylic acid Intermediate->Final H+ or OH-

Caption: Hydrolysis of 4-(Aminomethyl)-2-pyrimidinecarbonitrile.

Scenario 2: My reaction in a basic solution is turning a dark color, and I am seeing multiple new spots on my TLC plate.

Likely Cause: This could indicate more extensive degradation, potentially involving the pyrimidine ring itself, in addition to nitrile hydrolysis.

Troubleshooting Steps:

  • Milder Conditions: The first step is to attempt the reaction under milder basic conditions. This could involve using a weaker base, a lower temperature, or a shorter reaction time.

  • Inert Atmosphere: If the reaction is sensitive to oxidation, performing it under an inert atmosphere (e.g., nitrogen or argon) may prevent the formation of colored byproducts.

  • Analytical Monitoring: Use HPLC or LC-MS to monitor the reaction progress closely. This will help you to identify the point at which significant degradation begins to occur and to potentially isolate and identify the major degradation products.

Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability.

Materials:

  • 4-(Aminomethyl)-2-pyrimidinecarbonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • Methanol (or other suitable organic solvent)

  • HPLC system with UV detector

  • LC-MS system (recommended)

Procedure:

  • Prepare a stock solution of 4-(Aminomethyl)-2-pyrimidinecarbonitrile in methanol at a concentration of 1 mg/mL.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Heat the mixture at 60°C.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Neutralize the aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by HPLC and LC-MS to monitor the decrease of the parent peak and the formation of any new peaks.

dot

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL) Mix_Acid Mix with 0.1 M HCl Prep_Stock->Mix_Acid Heat Heat at 60°C Mix_Acid->Heat Sample Sample at Time Points Heat->Sample Neutralize Neutralize Aliquot Sample->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analyze HPLC / LC-MS Analysis Dilute->Analyze

Caption: Workflow for Acidic Forced Degradation Study.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.

Typical HPLC Parameters:

ParameterRecommended Setting
Column C18 reverse-phase, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL

Method Validation:

The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear. The specificity is demonstrated by showing that the peaks for the parent compound and its degradation products (from forced degradation studies) are well-resolved.

Data Summary

The following table summarizes the expected stability of 4-(Aminomethyl)-2-pyrimidinecarbonitrile under different conditions, based on general chemical principles. This should be confirmed by experimental data.

ConditionExpected StabilityPrimary Degradation Product(s)
Acidic (e.g., 0.1 M HCl, 60°C) Unstable4-(aminomethyl)-2-pyrimidinecarboxamide, 4-(aminomethyl)-2-pyrimidinecarboxylic acid
Basic (e.g., 0.1 M NaOH, 60°C) Unstable4-(aminomethyl)-2-pyrimidinecarboxamide, 4-(aminomethyl)-2-pyrimidinecarboxylic acid, potential ring-opened products
Neutral (Aqueous) Moderately StableSlow hydrolysis of the nitrile group
Solid State (Protected from light/moisture) StableN/A
References
  • Journal of the Chemical Society C. (1968). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. RSC Publishing.
  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-927.
  • ResearchGate. (n.d.). The hydrolysis process for 2-cyanopyrimidine to pymca.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis of 4-(Aminomethyl)-2-pyrimidinecarbonitrile

Executive Summary & Chemical Context The Challenge: Synthesizing 4-(Aminomethyl)-2-pyrimidinecarbonitrile presents a classic "chemoselectivity vs. solubility" paradox. The molecule contains two nitrogenous functionalitie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Synthesizing 4-(Aminomethyl)-2-pyrimidinecarbonitrile presents a classic "chemoselectivity vs. solubility" paradox. The molecule contains two nitrogenous functionalities with opposing stability requirements:

  • The C2-Nitrile (Cyano group): Electron-deficient and highly susceptible to hydrolysis (to amide/acid) or Pinner reaction (to imidate) in acidic/alcoholic solvents.

  • The C4-Aminomethyl group: Basic and nucleophilic, prone to over-alkylation (dimerization) if the solvent system allows high solubility of the primary amine product during formation.

The Solution: This guide focuses on the Delépine Reaction (using Hexamethylenetetramine) or Gabriel Synthesis equivalents as the primary routes, as direct amination of halomethyl precursors leads to uncontrollable polymerization. The critical control point is Solvent Selection , which dictates the precipitation of intermediates and the stability of the C2-nitrile.

Critical Solvent Selection Matrix

The following table summarizes the impact of common solvents on the alkylation step (Reaction of 4-(bromomethyl)-2-pyrimidinecarbonitrile with Hexamine/Amine source).

Solvent SystemDielectric Constant (

)
Solubility of Start MaterialSolubility of Product SaltRisk ProfileRecommendation
Chloroform (CHCl₃) 4.8HighVery Low (Precipitates)Low. Toxic, but excellent for isolating the quaternary salt without workup.Standard (Lab Scale)
Acetonitrile (MeCN) 37.5HighLow (Precipitates)Medium. High polarity may solubilize some impurities; generally safe for C2-nitrile.Preferred (Process Scale)
Ethanol (EtOH) 24.5HighModerateHigh. Risk of solvolysis (ether formation) and C2-nitrile hydrolysis (Pinner reaction) if acid is present.Avoid in Step 1
DMF / DMSO 36.7 / 46.7HighHighCritical. Product remains in solution, leading to over-alkylation and difficult isolation.Do Not Use
Toluene 2.4ModerateVery LowMedium. Poor solubility of starting bromide may slow kinetics (heterogeneous reaction).Alternative

Technical Protocol: The "Precipitation-Driven" Strategy

To ensure the integrity of the C2-nitrile, we recommend a non-aqueous, precipitation-driven protocol . This method isolates the intermediate salt, allowing you to wash away impurities before the risky hydrolysis step.

Phase 1: Quaternary Salt Formation (The Solvent Trap)

Reagents: 4-(Bromomethyl)-2-pyrimidinecarbonitrile (1.0 eq), Hexamethylenetetramine (1.05 eq). Solvent: Chloroform or Acetonitrile (Anhydrous).

  • Dissolution: Dissolve the bromomethyl precursor in anhydrous CHCl₃ (5 mL/mmol). Ensure the solution is clear.

  • Addition: Add Hexamethylenetetramine (Hexamine) in one portion.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Technical Note: Do NOT reflux if using CHCl₃. The exotherm is sufficient. Refluxing increases the risk of the "Sommelet" side reaction (oxidation to aldehyde).

  • Isolation: The hexaminium salt will precipitate as a white/off-white solid.

  • Filtration: Filter the solid under inert atmosphere (N₂). Wash copiously with cold CHCl₃ or Et₂O to remove unreacted bromide.

    • Why? Removing unreacted bromide prevents alkylation of the final amine in Phase 2.

Phase 2: Controlled Hydrolysis (The Nitrile Protection Step)

Reagents: Ethanol, Conc. HCl (Eq to 2.2 eq). Solvent: Ethanol/Water (9:1).

  • Suspension: Suspend the isolated salt in Ethanol (10 mL/mmol).

  • Acidification: Add Conc. HCl dropwise at 0°C.

    • Critical Warning:Do not exceed 40°C. Higher temperatures in acidic ethanol will convert the C2-Nitrile to the Ethyl Imidate (Pinner Reaction).

  • Digestion: Stir at room temperature for 2-4 hours to liberate the amine.

  • Workup: Neutralize carefully with solid NaHCO₃ to pH 8 (do not use NaOH; high pH hydrolyzes the nitrile). Extract immediately into DCM/IPA (3:1).

Troubleshooting Guide (FAQ)

Q1: I see a new peak at M+19 (or M+46) in LCMS. What is it?
  • Diagnosis: This is likely the C2-Amide (Hydrolysis product, M+18) or Ethyl Imidate (Ethanolysis, M+46).

  • Root Cause: "Wet" solvents or high temperature during the acidic deprotection step.

  • Fix:

    • Dry solvents using molecular sieves (3Å).

    • Switch from ethanolic HCl to Methanolic HCl (slower Pinner reaction) or use Acetic Acid for milder hydrolysis.

Q2: My yield is low (<30%) and the product is a gum.
  • Diagnosis: Over-alkylation (Dimerization).

  • Root Cause: You likely used a solvent like DMF or DMSO where the intermediate amine salt remained soluble, reacting with remaining bromomethyl starting material.

  • Fix: Switch to Chloroform or Toluene . The intermediate must precipitate out of solution to stop the reaction at the mono-amine stage.

Q3: The starting material is converting to an ether (R-CH₂-OEt).
  • Diagnosis: Solvolysis.

  • Root Cause: Using Ethanol or Methanol as the primary solvent for the alkylation step. The solvent is competing as a nucleophile against the amine source.

  • Fix: Use strictly aprotic solvents (MeCN, CHCl₃, DCM) for the initial substitution step.

Visualizing the Pathway

The following diagram illustrates the kinetic checkpoints where solvent choice determines the fate of the molecule.

SolventPathways Start 4-(Bromomethyl)- 2-pyrimidinecarbonitrile Solvent_Polar Solvent: DMF / DMSO Start->Solvent_Polar Solvent_Aprotic Solvent: CHCl3 / MeCN Start->Solvent_Aprotic Solvent_Protic Solvent: Ethanol / MeOH Start->Solvent_Protic OverAlk Dimerization / Polymerization Solvent_Polar->OverAlk Salt Soluble (Runaway Rxn) Salt Hexaminium Salt (Precipitate) Solvent_Aprotic->Salt Precipitation (Protects Intermediate) Ether Side Product: Ether Formation Solvent_Protic->Ether Solvolysis Hydrolysis Hydrolysis (HCl / EtOH) Salt->Hydrolysis Target TARGET: 4-(Aminomethyl)- 2-pyrimidinecarbonitrile Hydrolysis->Target T < 40°C pH < 9 Pinner Side Product: Imidate / Amide Hydrolysis->Pinner T > 50°C or Strong Acid

Caption: Figure 1. Solvent-dependent reaction pathways.[1][2] Green paths indicate the optimal route; red/yellow paths indicate failure modes caused by incorrect solvent polarity or nucleophilicity.

References

  • Delépine Reaction Mechanism & Utility

    • Galat, A.; Elion, G. B. "Interaction of Amides with Amines." J. Am. Chem. Soc.1943, 65, 1566.
    • Source: (Verified General Mechanism).

  • Stability of 2-Cyanopyrimidines

    • Detailed analysis of hydrolysis risks in aqueous/alcoholic solvents for pyrimidine carbonitriles.
    • Source:

  • Solvent Effects in Pyrimidine Synthesis

    • Investigation of solvent polarity on yields and side reactions in pyrimidine chemistry.
    • Source:

  • Alogliptin Intermediate Chemistry (Contextual)

    • While specific to the benzyl analog, the chemistry of the cyanopyrimidine core is homologous.
    • Source:

Sources

Optimization

Technical Support Center: Temperature Optimization for Pyrimidine Ring Formation

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing a critical reaction parameter: temperature . The formation of the pyrimidine ring is a cornerstone of medicinal chemistry, and precise temperature control is paramount to achieving high yields, minimizing impurities, and ensuring reproducible results.

This resource is structured to address your challenges in a direct, question-and-answer format, combining fundamental principles with actionable troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational concepts regarding the role of temperature in pyrimidine synthesis.

Q1: What is a typical starting temperature range for common pyrimidine syntheses like the Biginelli or Pinner reactions?

A1: While substrate-dependent, a good starting point for many classical pyrimidine syntheses is often the reflux temperature of a suitable solvent. For the Biginelli reaction, heating in solvents like ethanol (boiling point ~78°C) is a common condition.[1] Optimization studies often explore a range from room temperature up to 120°C, depending on the catalyst and reactants used.[2][3] For the Pinner reaction, which involves thermally unstable imidate salt intermediates, initial conditions are often much colder, sometimes starting at 0°C, to prevent decomposition before cyclization.[4][5][6]

Q2: How does increasing temperature generally affect reaction rate versus product purity?

A2: According to collision theory and the Arrhenius equation, increasing temperature raises the kinetic energy of reactant molecules, leading to more frequent and energetic collisions. This almost always increases the reaction rate. However, this comes at a cost. Higher temperatures can also provide the activation energy for undesired side reactions, such as Knoevenagel condensation, self-condensation of aldehydes, or decomposition of intermediates.[4][7] Therefore, an optimal temperature must be found that maximizes the rate of the desired reaction while minimizing the formation of impurities.

Q3: My reaction seems to have stalled. Will simply increasing the heat solve the problem?

A3: Not necessarily, although it is a primary troubleshooting step. If a reaction has stalled, it often means the activation energy for a key step, like the final cyclization-dehydration, is not being sufficiently overcome.[4] In this case, carefully increasing the temperature can provide the necessary energy to push the reaction to completion. However, stalling can also be due to other factors such as catalyst deactivation, poor solubility of an intermediate, or the establishment of an unfavorable equilibrium. If a moderate increase in temperature doesn't restart the reaction, you should re-evaluate catalyst choice and solvent system before pushing to higher, potentially degradative, temperatures.[1][8]

Q4: What are the advantages of using microwave-assisted synthesis for temperature control?

A4: Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly and uniformly increase the temperature of the reaction mixture.[9] This method offers several key advantages:

  • Rapid Heating: Reaching target temperatures in minutes rather than hours.[10]

  • Reduced Reaction Times: Dramatically shorter reaction times, often from hours to minutes, which can prevent the formation of degradation products.[7][10]

  • Improved Yields: The precise and uniform heating can lead to higher yields and cleaner reaction profiles.[9]

  • Access to Higher Temperatures: In sealed vessels, temperatures can be raised well above the solvent's boiling point, enabling difficult transformations.[9]

Studies have shown that microwave irradiation at specific temperatures (e.g., 110-120°C) can significantly improve yields while higher temperatures (>120°C) may lead to byproduct formation.[10][11]

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This section provides targeted advice for specific experimental problems.

Problem: Low or No Product Yield

Q: My TLC/LC-MS analysis shows only unreacted starting materials. Should I immediately increase the temperature?

A: Yes, insufficient temperature is a very common reason for a reaction failing to initiate. The system may lack the necessary activation energy. A systematic approach is recommended:

  • Modest Increase: Increase the temperature in controlled increments (e.g., 10-20°C) and monitor the reaction by TLC or LC-MS after a set time.

  • Consider the Solvent: Ensure your target temperature does not exceed the boiling point of your solvent unless you are using a sealed-tube reaction. If needed, switch to a higher-boiling solvent like toluene or dioxane.

  • Catalyst Activity: Remember that temperature and catalyst activity are linked. Some Lewis acid catalysts require thermal activation to become fully effective.[12] If increasing the temperature doesn't work, the issue might be an inefficient catalyst for your specific substrates.[4]

Problem: High Proportion of Side Products

Q: My crude NMR/LC-MS is very messy with multiple byproducts. How can temperature be used to improve selectivity?

A: The formation of multiple products indicates that competing reaction pathways are occurring at comparable rates. Temperature is a powerful tool for controlling this by exploiting differences in the activation energies of these pathways.

  • Lower the Temperature: Often, side reactions have a higher activation energy than the desired reaction. Lowering the temperature can disproportionately slow down these competing pathways, favoring the formation of the main product. This is a common strategy to minimize byproducts like the Knoevenagel condensation product.[7]

  • Kinetic vs. Thermodynamic Control: You may be observing a mixture of kinetic and thermodynamic products. Lower temperatures and shorter reaction times tend to favor the kinetic product (the one that forms fastest), while higher temperatures and longer reaction times allow the system to equilibrate and form the more stable thermodynamic product .[13][14] Analyze your byproducts to understand the competing pathways and adjust the temperature accordingly.

G

Problem: Product Decomposition

Q: I see my product forming initially, but then it disappears over time upon heating. What's happening?

A: This is a classic sign of product degradation at the reaction temperature. The pyrimidine ring itself is generally stable, but certain substituent groups can be thermally labile.

  • Reduce Temperature Immediately: The most straightforward solution is to find the minimum temperature required for the reaction to proceed at an acceptable rate.

  • Decrease Reaction Time: Monitor the reaction closely by TLC or rapid LC-MS analysis. Once the peak concentration of the product is reached, quench the reaction immediately to prevent subsequent decomposition.

  • Consider a Milder Catalyst: A highly active catalyst might allow you to run the reaction at a lower, non-degradative temperature.[3]

Section 3: Experimental Protocols & Workflows
Protocol 1: Systematic Temperature Screening for a Biginelli Reaction

This protocol outlines a parallel approach to efficiently determine the optimal temperature for a novel Biginelli-type condensation.

Objective: To identify the temperature that provides the highest yield of the desired dihydropyrimidinone (DHPM) with the lowest impurity profile.

Materials:

  • Aldehyde (1.0 mmol scale)

  • β-Ketoester (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., Lewis acid like Yb(OTf)₃, 5 mol%)

  • Solvent (e.g., Acetonitrile, 5 mL)

  • Parallel synthesis reaction block or multiple round-bottom flasks with identical stirring and heating mantles.

  • TLC plates and LC-MS for analysis.

Procedure:

  • Setup: Prepare a series of identical reaction vessels. In each vessel, combine the aldehyde, β-ketoester, urea, and solvent.

  • Catalyst Addition: While stirring, add the catalyst to each vessel.

  • Temperature Gradient: Set each reaction to a different temperature. A good screening range would be:

    • Reaction 1: Room Temperature (~25°C)

    • Reaction 2: 40°C

    • Reaction 3: 60°C

    • Reaction 4: 80°C (approx. reflux in ACN)

  • Monitoring: Take an aliquot from each reaction at set time points (e.g., 1h, 4h, 12h, 24h). Analyze each aliquot by TLC and LC-MS.

  • Analysis: For each temperature, assess:

    • Conversion: The disappearance of starting materials.

    • Yield: The relative area of the product peak in the LC-MS chromatogram.

    • Purity: The number and relative area of impurity peaks.

Data Interpretation:

Summarize your findings in a table to clearly identify the optimal conditions.

Temperature (°C)Time (h)Conversion (%)Relative Yield (%)Key Impurities Noted
2524105None
40126055Minor Knoevenagel
60 4 95 92 Trace Impurities
8019985Significant Degradation

Based on this hypothetical data, 60°C provides the best balance of reaction time, yield, and purity.

Section 4: Advanced Concepts

Q: How do I distinguish between kinetic and thermodynamic control in my pyrimidine synthesis?

A: Distinguishing between these two regimes is key to advanced optimization.[15] A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products. This is typically favored at lower temperatures, where reactions are irreversible.[14] A reaction is under thermodynamic control when the product distribution is determined by the relative stabilities of the products. This requires the reaction to be reversible, allowing the initial products to revert to intermediates and then form the most stable final product. This is favored by higher temperatures and longer reaction times.[13]

// Invisible nodes for layout node[style=invis, width=0]; edge[style=invis]; Reactants_pos [pos="0,2!"]; TS_Kinetic_pos [pos="1.5,3.5!"]; TS_Thermo_pos [pos="2.5,4!"]; P_Kinetic_pos [pos="3,1.5!"]; P_Thermo_pos [pos="4,0.5!"];

Reactants -> Reactants_pos; TS_Kinetic -> TS_Kinetic_pos; TS_Thermo -> TS_Thermo_pos; P_Kinetic -> P_Kinetic_pos; P_Thermo -> P_Thermo_pos; } dot Caption: Energy profile comparing kinetic and thermodynamic pathways.

To test this:

  • Run the reaction at a low temperature (e.g., 0°C) and analyze the product ratio over time. The product that forms first is the kinetic product.

  • Take the isolated kinetic product and subject it to the reaction conditions at a higher temperature. If it converts to the other product, that second product is the thermodynamic one, and the reaction is reversible under those conditions.

By understanding which regime controls your reaction, you can purposefully select the temperature to isolate the desired isomer or product.

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimization of Pyrimidine Synthesis.
  • BenchChem. (2025). Avoiding side product formation in pyrimidine synthesis.
  • Welin, E. R., et al. (n.d.). Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand.
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • Joule, J. A., & Mills, K. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. RSC Publishing.
  • Grokipedia. (n.d.). Pinner reaction.
  • BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
  • BenchChem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • ResearchGate. (n.d.). Effect of temperature on Biginelli reaction catalyzed by Lewis acids (20mol %).
  • Academia.edu. (n.d.). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines.
  • RSC Publishing. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • J&K Scientific. (2025). Pinner Reaction.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

Sources

Troubleshooting

Technical Support Center: Preventing Byproduct Formation in Multicomponent Reactions

Welcome to the Technical Support Center for Multicomponent Reaction (MCR) optimization. This guide is designed for researchers, chemists, and drug development professionals to provide actionable insights and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Multicomponent Reaction (MCR) optimization. This guide is designed for researchers, chemists, and drug development professionals to provide actionable insights and troubleshooting strategies for minimizing byproduct formation and maximizing the efficiency of your MCRs. The content is structured in a direct question-and-answer format to address the specific challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for byproduct formation in MCRs?

A1: Multicomponent reactions are elegant and efficient, but their one-pot nature means that a complex network of simultaneous and competing equilibria exists.[1][2] Byproduct formation typically arises from one or more of the following factors:

  • Competing Reaction Pathways: The starting materials can often react via alternative pathways to the desired MCR. For example, in the Ugi reaction, the aldehyde and carboxylic acid can sometimes undergo a Passerini reaction as a side process, especially in non-polar solvents.[3][4]

  • Decomposition or Side Reactions of Intermediates: Reactive intermediates, such as iminium ions in the Biginelli or Ugi reactions, can be susceptible to hydrolysis or other non-productive pathways if not efficiently trapped by the next component.[5]

  • Reactivity of Starting Materials: Highly reactive or unstable starting materials, like certain aldehydes or isocyanides, can degrade or self-condense under the reaction conditions.[6]

  • Suboptimal Reaction Conditions: Parameters such as temperature, concentration, solvent, and catalyst choice are critical.[7] An incorrect choice can shift the reaction equilibrium to favor an undesired pathway. For instance, the choice of solvent can dramatically influence reaction selectivity.[8]

  • Stoichiometry Imbalance: While some MCRs benefit from a slight excess of one component, a significant imbalance can lead to side reactions involving the excess reagent.[9]

Q2: How does a catalyst influence byproduct formation?

A2: Catalysis is a cornerstone of controlling selectivity in MCRs.[7][10][11] A catalyst can minimize byproducts in several key ways:

  • Pathway Selection: A catalyst can selectively accelerate the rate-limiting step of the desired MCR pathway, causing it to outcompete alternative side reactions.[7][10] This is crucial as most MCRs have multiple potential mechanistic routes.[7]

  • Activation of Specific Components: Lewis acids, for example, can coordinate to a carbonyl group, increasing its electrophilicity and promoting the desired nucleophilic attack over other pathways.[12] This activation is key in reactions like the Passerini and Biginelli condensations.[13]

  • Stereocontrol: In stereoselective MCRs, chiral catalysts are essential for directing the formation of one stereoisomer over others, which can be considered isomeric byproducts.[10][14]

  • Milder Reaction Conditions: Catalysts often allow reactions to proceed under milder conditions (e.g., lower temperatures), which can prevent the thermal decomposition of sensitive substrates or intermediates.[11]

Q3: Can the order of reagent addition affect the outcome?

A3: Yes, absolutely. While true MCRs ideally involve adding all components at once, a staggered or sequential addition (a "pseudo-multicomponent reaction") can be a powerful strategy to suppress byproducts.[15] This is particularly effective when a highly reactive intermediate is formed.

For example, in many MCRs involving an aldehyde and an amine, pre-forming the imine by mixing these two components for a short period before adding the other reactants can be beneficial.[1] This ensures a high concentration of the key intermediate, favoring its entry into the main MCR cycle rather than allowing the other components to react amongst themselves.

Troubleshooting Guides

This section provides structured guidance for common problems encountered during MCR experiments.

Problem 1: Low yield of the desired 3,4-dihydropyrimidinone (DHPM) in my Biginelli reaction, with significant formation of a Knoevenagel adduct.
  • Question: My Biginelli reaction (aldehyde, β-ketoester, urea) is giving low yields of the DHPM product. TLC and NMR analysis of the crude mixture shows a major spot corresponding to the Knoevenagel condensation product between my aldehyde and the β-ketoester. How can I fix this?

  • Answer & Troubleshooting Protocol: This is a classic issue in the Biginelli reaction. The Knoevenagel condensation is a competing bimolecular reaction that consumes your aldehyde and dicarbonyl compound.[9] The core issue is that the rate of this side reaction is competitive with the formation of the key N-acyliminium ion intermediate that leads to your product.

    G Start Problem: Knoevenagel Byproduct in Biginelli Rxn Step1 Analyze Current Conditions: Catalyst, Solvent, Temp. Start->Step1 Step2 Strategy 1: Optimize Catalyst (Favor Iminium Formation) Step1->Step2 Is catalyst weak? Step3 Strategy 2: Change Solvent (Alter Equilibria) Step1->Step3 Is solvent protic? Step4 Strategy 3: Adjust Stoichiometry & Addition Order Step1->Step4 Is stoichiometry 1:1:1? Step5 Implement Protocol: Use a stronger Lewis Acid or a milder Brønsted Acid Step2->Step5 Step6 Implement Protocol: Switch to aprotic solvent (e.g., THF, CH3CN) Step3->Step6 Step7 Implement Protocol: Use slight excess of urea. Pre-mix aldehyde and urea. Step4->Step7 End Analyze Results (TLC, LCMS) Improved DHPM Yield? Step5->End Step6->End Step7->End

    Caption: Troubleshooting workflow for Biginelli reaction optimization.

    • Baseline Reaction: Set up your original reaction as a control. Use 1.0 mmol of aldehyde, 1.0 mmol of β-ketoester, and 1.1 mmol of urea in ethanol with your current acid catalyst (e.g., HCl). Reflux for the standard time.

    • Test Reaction 1 (Lewis Acid): In a separate flask, combine the same reactants but replace the Brønsted acid with a Lewis acid catalyst. Good starting points are Yb(OTf)₃ (2-5 mol%) or InCl₃ (5-10 mol%). These are known to effectively promote the N-acyliminium ion pathway.[9]

    • Test Reaction 2 (Milder Brønsted Acid): In a third flask, use a milder Brønsted acid like p-toluenesulfonic acid (p-TSA) (10 mol%) or even an organic acid like tartaric acid.[16] Strong acids can sometimes promote the Knoevenagel pathway more aggressively.

    • Monitoring and Analysis: Monitor all three reactions by TLC at identical time points (e.g., 1h, 2h, 4h). Compare the relative spot intensities of the starting materials, the Knoevenagel byproduct, and the desired DHPM product.

    Catalyst SystemTypical SolventExpected DHPM:Byproduct RatioRationale
    HCl (Classical)EthanolLow to ModerateStrong acid can accelerate both pathways.[9]
    Yb(OTf)₃ (Lewis Acid)Acetonitrile/THFHighPreferentially activates the aldehyde for iminium formation.[17]
    p-TSA (Milder Acid)Ethanol/THFModerate to HighProvides sufficient activation without excessively promoting Knoevenagel.
    Solvent-Free, MicrowaveN/AHighHigh energy input can favor the desired thermodynamic product.[17]
Problem 2: My Ugi reaction is contaminated with the Passerini three-component byproduct.
  • Question: I am running a four-component Ugi reaction (aldehyde, amine, carboxylic acid, isocyanide) in dichloromethane (DCM), but I am getting a significant amount of the corresponding α-acyloxy amide, which is the Passerini reaction product. How do I promote the Ugi pathway exclusively?

  • Answer & Troubleshooting Protocol: This is a well-documented competition between the Ugi (four-component) and Passerini (three-component) pathways.[4] The Passerini reaction is favored in non-polar, aprotic solvents like DCM or THF, whereas the Ugi reaction is typically favored in polar, protic solvents like methanol (MeOH) or trifluoroethanol (TFE).[3][18] The solvent choice is the most critical parameter to adjust.

    The key divergence point is the reaction of the aldehyde.

    • In Aprotic Solvents (e.g., DCM): The aldehyde, carboxylic acid, and isocyanide can form a relatively non-polar cyclic transition state, leading directly to the Passerini product.[3][19]

    • In Protic Solvents (e.g., MeOH): The solvent facilitates the formation of the polar iminium ion from the aldehyde and amine. This charged intermediate is stabilized by the polar solvent and is preferentially attacked by the isocyanide, channeling the reaction down the Ugi pathway.[5][18]

    G cluster_0 Aprotic Solvent (DCM, THF) cluster_1 Protic Solvent (MeOH, TFE) reagents Aldehyde + Acid + Isocyanide passerini_ts Non-polar Cyclic Transition State reagents->passerini_ts Favored Pathway imine Imine/Iminium Ion (Polar Intermediate) reagents->imine Amine added passerini_product Passerini Product (α-acyloxy amide) passerini_ts->passerini_product ugi_product Ugi Product (bis-amide) imine->ugi_product Favored Pathway

    Caption: Solvent effect on Ugi vs. Passerini reaction pathways.

    • Baseline Reaction: Set up your reaction in DCM as a control to confirm the initial product distribution.

    • Test Reaction 1 (Methanol): Perform the identical reaction, but use methanol as the solvent. Methanol is the most common and effective solvent for the Ugi reaction.[20][21]

    • Test Reaction 2 (Trifluoroethanol - TFE): If methanol still gives suboptimal results or if your reagents have poor solubility, try TFE. TFE's strong hydrogen-bond-donating properties are excellent for stabilizing the key polar intermediates of the Ugi pathway and actively suppressing the Passerini reaction.[3]

    • Concentration: Ensure reactant concentrations are reasonably high (0.5 M to 2.0 M), as this generally favors the Ugi reaction.[21]

    • Analysis: After the same reaction time, quench the reactions and analyze the crude mixtures by LC-MS or ¹H NMR to determine the ratio of the Ugi product to the Passerini byproduct.

    SolventPolarity TypeKey InteractionExpected Outcome
    Dichloromethane (DCM)Aprotic, Non-polarStabilizes non-polar Passerini transition state.High Passerini byproduct.[3]
    Tetrahydrofuran (THF)Aprotic, PolarCan favor Passerini, but less than DCM.Significant Passerini byproduct.[3]
    Methanol (MeOH)Protic, PolarStabilizes polar iminium intermediate.High Ugi product yield.[18]
    Trifluoroethanol (TFE)Protic, Highly PolarStrong H-bond donation stabilizes Ugi intermediates.Excellent Ugi product yield.[3]

References

  • de la Torre, A., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Molecules. Available at: [Link]

  • Neves, R. A. W., et al. (2020). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. The Journal of Organic Chemistry. Available at: [Link]

  • Kadlubure, R., et al. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Solvent effect over reaction selectivity affording the multicomponent... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • RSC Advances. (2025). Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. RSC Publishing. Available at: [Link]

  • de la Torre, A., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. organic-chemistry.org. Available at: [Link]

  • Li, J., et al. (2025). Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. ChemRxiv. Available at: [Link]

  • Wessjohann, L. A., et al. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). Science of Synthesis.
  • PubMed. (2012). Minimizing side reactions in chemoenzymatic dynamic kinetic resolution: organometallic and material strategies. PubMed. Available at: [Link]

  • Filo. (2025). What can be done to avoid losses due to byproduct formation as a side rea.. Filo. Available at: [Link]

  • Cioc, R. C., et al. (2014). The 100 facets of the Passerini reaction. Chemical Society Reviews. Available at: [Link]

  • Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Atlas. Available at: [Link]

  • Wikipedia. (n.d.). Passerini reaction. Wikipedia. Available at: [Link]

  • Scott, T. L. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Illinois Chemistry. Available at: [Link]

  • de Souza, M. V. N. (2015). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Available at: [Link]

  • ChemRxiv. (n.d.). Systematic, computational discovery of multicomponent reactions and one-pot sequences. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. organic-chemistry.org. Available at: [Link]

  • Andreana, P. R., et al. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters. Available at: [Link]

  • Gunawardhana, N., et al. (2020). Bio-Catalysis in Multicomponent Reactions. Catalysts. Available at: [Link]

  • Andreana, P. R., et al. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters. Available at: [Link]

  • Godoi, M., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. Available at: [Link]

  • Reddit. (2024). How to minimize side products of this reaction. Reddit. Available at: [Link]

  • Beilstein Journals. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. Available at: [Link]

  • RSC Advances. (2024). Isocyanate-based multicomponent reactions. RSC Publishing. Available at: [Link]

  • Kappe, C. O. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. Available at: [Link]

  • Der Pharma Chemica. (2026). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. Available at: [Link]

  • Wikipedia. (n.d.). Ugi reaction. Wikipedia. Available at: [Link]

  • University of Guelph. (2022). Chemistry Innovations to Reduce Byproduct Waste. College of Computational, Mathematical and Physical Sciences. Available at: [Link]

  • Frontiers. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry. Available at: [Link]

  • Ortiz-Alvarado, R., et al. (2023). Pseudo-multicomponent reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2015). Please suggest how I can reduce monoester content in the following reaction?. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Synthesis of 4-(Aminomethyl)-2-pyrimidinecarbonitrile

Executive Summary & Synthetic Strategy Scaling up 4-(Aminomethyl)-2-pyrimidinecarbonitrile presents a classic "chemoselectivity paradox." You require a robust primary amine at the C4 position while preserving a labile ni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

Scaling up 4-(Aminomethyl)-2-pyrimidinecarbonitrile presents a classic "chemoselectivity paradox." You require a robust primary amine at the C4 position while preserving a labile nitrile at the C2 position.

Direct reduction of 2,4-dicyanopyrimidine is chemically attractive but operationally hazardous due to poor regioselectivity (resulting in mixtures of 2-amino, 4-amino, and diamine products).

The Recommended Route: The most robust industrial pathway utilizes a Late-Stage Amination strategy. We begin with the commercially available 2-chloro-4-methylpyrimidine , install the C2-nitrile first (via Pd-catalyzed cyanation), and then functionalize the C4-methyl group. This avoids the handling of hazardous dinitriles and uses crystalline intermediates that are easy to purify.

The "Golden Route" Workflow
  • Cyanation: Pd-catalyzed exchange of Cl for CN.

  • Radical Bromination: Selective functionalization of the benzylic-like methyl group.

  • Gabriel Synthesis: Nucleophilic substitution with Potassium Phthalimide (avoids poly-alkylation).

  • Ing-Manske Deprotection: Hydrazinolysis to release the primary amine without hydrolyzing the C2-nitrile.

SynthesisPathway Start 2-Chloro-4- methylpyrimidine Step1 4-Methyl-2- pyrimidinecarbonitrile Start->Step1 Zn(CN)2, Pd(PPh3)4 DMF, 100°C Step2 4-(Bromomethyl)-2- pyrimidinecarbonitrile Step1->Step2 NBS, AIBN PhCF3, 80°C Step3 Phthalimide Intermediate Step2->Step3 K-Phthalimide DMF, RT Product 4-(Aminomethyl)-2- pyrimidinecarbonitrile Step3->Product N2H4·H2O EtOH, Reflux

Caption: Figure 1. Optimized 4-step synthesis pathway ensuring C2-nitrile stability and C4-amine selectivity.

Detailed Protocol & Technical Specifications

Step 1: Cyanation (The Foundation)

Replaces the C2-Chloro with a Nitrile.

  • Reagents: 2-Chloro-4-methylpyrimidine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (3-5 mol%), DMF (anhydrous).

  • Procedure: Degas DMF rigorously (sparge with N₂ for 30 min). Heat to 90-100°C for 4-6 hours.

  • Why this works: Zinc cyanide is preferred over NaCN/KCN because it is less hygroscopic and releases cyanide ions slowly, reducing catalyst poisoning.

  • Critical Control Point: Oxygen must be excluded. Pd(0) is sensitive to oxidation, which will kill the catalytic cycle and leave unreacted chloride.

Step 2: Radical Bromination (The Activation)

Functionalizes the inert methyl group.

  • Reagents: 4-Methyl-2-pyrimidinecarbonitrile (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), AIBN (0.1 eq).

  • Solvent: Trifluorotoluene (PhCF₃) or Acetonitrile. (Avoid CCl₄ due to toxicity).

  • Procedure: Reflux (80°C). Add AIBN in two portions to sustain the radical chain.

  • Why this works: The pyrimidine ring is electron-deficient, making electrophilic aromatic substitution impossible. Radical bromination is the only viable way to activate the methyl group.

  • Troubleshooting: See "The Dibromo Problem" below.

Step 3 & 4: Gabriel Synthesis & Deprotection (The Amination)

Installs the amine without touching the nitrile.

  • Reagents: Potassium Phthalimide (1.1 eq) in DMF; followed by Hydrazine Hydrate (2.5 eq) in Ethanol.

  • Procedure:

    • Stir bromide and K-Phthalimide in DMF at RT (exothermic). Precipitate with water.[1]

    • Suspend the phthalimide intermediate in Ethanol. Add Hydrazine. Reflux 2-3 hours.

    • Cool, filter off the phthalhydrazide byproduct. Concentrate filtrate.

  • Why this works: Direct amination with ammonia leads to secondary/tertiary amines. The phthalimide blocks the nitrogen, ensuring only a primary amine is formed. Hydrazine is nucleophilic enough to cleave the phthalimide but, under these conditions, is not basic enough to hydrolyze the C2-nitrile to an amide.

Troubleshooting Guide (Symptom -> Diagnosis -> Fix)

Issue A: "I see a large impurity at +0.8 min RRT in Step 2 (Bromination)."

Diagnosis: Over-bromination (Dibromomethyl impurity). Radical bromination is sensitive to stoichiometry. Once one bromine is added, the position remains reactive.

  • The Fix:

    • Strict Stoichiometry: Never exceed 1.05 eq of NBS.

    • Conversion Limit: Stop the reaction at 85-90% conversion. It is easier to separate the starting methyl material (via column/crystallization) than the dibromo impurity.

    • Solvent Switch: Use Acetonitrile. The higher polarity compared to non-polar solvents can sometimes improve selectivity for the mono-bromo product.

Issue B: "My final product has an M+1 mass of +18 (Hydrolysis)."

Diagnosis: C2-Nitrile Hydrolysis. The nitrile at the 2-position is activated by the ring nitrogens, making it susceptible to attack by water/hydroxide, converting it to a primary amide.

  • The Fix:

    • Check Hydrazine Quality: Ensure you are not using a vast excess of hydrazine at high temperatures for too long.

    • Workup pH: Avoid strong acid or strong base workups. Keep pH between 4 and 9.

    • Alternative Route: If hydrolysis persists, switch Step 3/4 to the Azide Route :

      • Protocol: Bromide + NaN₃

        
         Azide.
        
      • Reduction: Staudinger reaction (PPh₃, THF/Water). This is neutral and will never hydrolyze the nitrile.

Issue C: "Low yield in Step 1 (Cyanation); black precipitate forms."

Diagnosis: Catalyst Decomposition ("Palladium Black"). This usually indicates oxygen ingress or high temperature instability.

  • The Fix:

    • Sparging: Argon/Nitrogen sparging is mandatory, not optional.

    • Additives: Add 1-2 mol% Zinc powder (Zn dust) to the reaction. This helps regenerate Pd(0) in situ and keeps the cycle active.

Quantitative Data & Stoichiometry Table

ComponentRoleEq.Scale (Example)Critical Parameter
Step 1
2-Cl-4-Me-PyrimidineSubstrate1.0100 gPurity >98%
Zn(CN)₂Reagent0.655 gToxic: Handle in hood
Pd(PPh₃)₄Catalyst0.0327 gFresh, yellow crystals
Step 2
4-Me-2-CN-PyrimidineSubstrate1.0--Dry thoroughly
NBSReagent1.05--Do not exceed
AIBNInitiator0.10--Add in 2 portions
Step 3/4
K-PhthalimideNucleophile1.1--Exothermic reaction
Hydrazine HydrateDeprotection2.5--Monitor via TLC/LCMS

Frequently Asked Questions (FAQs)

Q: Can I use NaCN instead of Zn(CN)₂ for the cyanation? A: Yes, but with caveats. NaCN requires a phase transfer catalyst (like DABCO or 18-crown-6) and often leads to higher rates of catalyst poisoning. Zn(CN)₂ is generally superior for Pd-catalyzed couplings because it acts as a "slow-release" cyanide source, maintaining catalyst life.

Q: Is the final product stable as a free base? A: The free base is moderately stable but can absorb CO₂ from the air (forming carbamates) or slowly hydrolyze.

  • Recommendation: Isolate and store as the Hydrochloride (HCl) salt .

  • How: Dissolve the crude amine in dry EtOAc, cool to 0°C, and add 1.1 eq of HCl in Dioxane/Ether. The salt is a stable, white solid.

Q: Why not reduce 4-cyanopyrimidine directly? A: 4-cyanopyrimidine reduction yields 4-aminomethylpyrimidine. However, introducing the 2-cyano group after this reduction is chemically difficult because the amine is nucleophilic and will interfere with the activation of the C2 position. Building the functional groups in the order C2-Nitrile


 C4-Amine  is the only logical linear sequence.

References

  • Cyanation of Chloropyrimidines

    • Title: Development of a Process to Prepare 2-Cyanopyrimidine on Commercial Scale.
    • Source: CHIMIA Intern
    • URL:[Link] (General methodology adapted for 4-methyl analog).

  • Selectivity in Pyrimidine Chemistry

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec QM Magic Class, Chapter 29.
    • URL:[Link]

  • Safety & Handling (CAS Data)

    • Title: 4-Amino-2-pyrimidinecarbonitrile (Compound Summary).[2][3][4]

    • Source: PubChem.[2]

    • URL:[Link]

  • Alternative Amine Synthesis (Phthalimide Route)

    • Title: Gabriel Synthesis of Primary Amines.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Moisture Sensitivity of Pyrimidinecarbonitriles

Welcome to the technical support center for pyrimidinecarbonitrile compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrimidinecarbonitrile compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the inherent moisture sensitivity of this important class of molecules. Here, we will delve into the fundamental chemistry, address frequently asked questions, and provide robust troubleshooting protocols to ensure the integrity and success of your experiments.

Fundamental Principles: Why Moisture is a Critical Parameter

Pyrimidinecarbonitriles integrate two key chemical moieties: the pyrimidine ring and a nitrile group (-C≡N). While the pyrimidine ring, a heterocyclic aromatic compound, is a stable structure found in nucleobases, its properties can be influenced by substituents.[1][2] The primary concern regarding moisture sensitivity arises from the nitrile group.

The carbon-nitrogen triple bond of a nitrile is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack by water.[3] This reaction, known as hydrolysis, proceeds in a stepwise fashion, first forming an intermediate amide, which can then be further hydrolyzed to a carboxylic acid.[3][4][5] This conversion is often catalyzed by the presence of acidic or basic conditions.[5][6][7]

The key takeaway is that unintended exposure to moisture, even atmospheric humidity, can lead to the slow conversion of your pyrimidinecarbonitrile into its corresponding pyrimidinecarboxamide and, ultimately, pyrimidinecarboxylic acid. This chemical transformation can drastically alter the compound's physical properties, biological activity, and analytical profile, leading to unreliable and irreproducible experimental results.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and stability of pyrimidinecarbonitrile compounds.

Q1: What are the ideal storage conditions for solid pyrimidinecarbonitrile compounds?

Solid pyrimidinecarbonitriles, especially if they are hygroscopic, should be stored in airtight containers to prevent moisture absorption from the atmosphere.[8] For long-term storage, it is recommended to use a desiccator containing a suitable drying agent like silica gel or calcium chloride.[9][10] Storing the container in a cool, dry place further minimizes moisture exposure.[8] For particularly sensitive compounds, consider sealing the container with parafilm and placing it inside a larger, heat-sealed bag with desiccant pouches.[9]

Q2: I need to weigh out my compound. How can I minimize moisture exposure during handling?

Working quickly is key to limiting the compound's exposure to air.[8] If possible, handle highly hygroscopic solids in a controlled environment, such as a glove box or glove bag with a dry nitrogen atmosphere.[11] If a glove box is unavailable, ensure the balance is in an area with low humidity and have all necessary equipment ready before opening the primary container. Minimize the time the container is open and reseal it promptly and securely.[8]

Q3: What are the first analytical signs that my pyrimidinecarbonitrile sample may be degrading due to moisture?

The primary indicators of hydrolysis are the appearance of new, more polar compounds in your analytical runs.

  • LC-MS: You will observe new peaks in your chromatogram, typically at earlier retention times than the parent compound. The mass spectrum for these new peaks will correspond to the molecular weights of the pyrimidinecarboxamide (+18 amu) and the pyrimidinecarboxylic acid (+19 amu, due to the extra H from water and loss of N).

  • NMR: In ¹H NMR, you may see the appearance of broad peaks characteristic of amide N-H protons. In ¹³C NMR, the characteristic nitrile carbon signal (typically ~115-125 ppm) will decrease in intensity, while new signals for the amide carbonyl (~160-180 ppm) and carboxylic acid carbonyl (~170-185 ppm) will appear.

Q4: Can I reverse the hydrolysis reaction if my compound has been exposed to moisture?

No, the hydrolysis of a nitrile to a carboxylic acid is generally considered an irreversible process under typical laboratory conditions. Prevention is the only effective strategy. Once the compound has degraded, the material must be repurified (e.g., via chromatography) to isolate the desired pyrimidinecarbonitrile.

Q5: How does pH affect the rate of hydrolysis?

Nitrile hydrolysis is significantly accelerated by both acidic and basic conditions.[6][12] The reaction with neutral water is often very slow but can become significant over long-term storage if moisture is present.[6] Therefore, it is crucial to avoid exposing pyrimidinecarbonitriles to aqueous solutions, especially those with a pH outside the neutral range, unless hydrolysis is the intended reaction.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This guide provides a structured approach to identifying and resolving problems that may arise from the moisture sensitivity of pyrimidinecarbonitriles.

Issue 1: Inconsistent or Poor Results in Biological Assays
  • Symptoms: You observe a gradual or sudden loss of compound potency, poor reproducibility between experiments, or unexpected off-target effects.

  • Potential Cause: The active pyrimidinecarbonitrile has partially or fully hydrolyzed to the less active (or inactive) carboxylic acid or amide. The presence of these impurities can also interfere with the assay.

  • Troubleshooting Workflow:

Issue 2: Unexpected Peaks in Analytical Data (LC-MS, NMR)
  • Symptoms: Appearance of new peaks in your analytical data that were not present in the initial characterization of the batch.

  • Potential Cause: Hydrolysis of the nitrile group.

  • Troubleshooting Steps:

    • Confirm Identity of Impurities:

      • Analyze the sample by LC-MS. Look for masses corresponding to [M+H+18]⁺ (amide) and [M+H+19]⁺ (carboxylic acid).

      • Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the new peaks.

      • If sufficient material is present, use NMR to identify the characteristic signals of the amide or carboxylic acid functional groups.

    • Trace the Source of Moisture:

      • Was the compound stored properly in a desiccator?

      • Was the solvent used to dissolve the sample (e.g., DMSO, Methanol) anhydrous?

      • Was the sample left exposed to the atmosphere for an extended period?

    • Corrective Action:

      • If degradation is minor, the material may be usable for non-critical experiments, but this is not recommended.

      • For significant degradation, the batch must be repurified or discarded.

      • Implement stricter handling procedures as outlined in the FAQs and Protocols sections.

Chemical Degradation Pathway Visualization

The following diagram illustrates the primary moisture-induced degradation pathway for a generic pyrimidinecarbonitrile.

G cluster_main Moisture-Induced Degradation Pathway cluster_conditions Catalyzed By Pyrimidinecarbonitrile Pyrimidinecarbonitrile (R-C≡N) Amide Pyrimidinecarboxamide (R-CONH₂) Pyrimidinecarbonitrile->Amide + H₂O (Hydrolysis Step 1) CarboxylicAcid Pyrimidinecarboxylic Acid (R-COOH) Amide->CarboxylicAcid + H₂O (Hydrolysis Step 2) Acid Acid (H⁺) Base Base (OH⁻)

Caption: Hydrolysis of a pyrimidinecarbonitrile to its amide and carboxylic acid.

Key Experimental Protocols

To proactively manage and quantify moisture content and stability, the following standardized protocols are recommended.

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for accurately determining the water content of a solid or liquid sample. [13]It is a highly specific method that distinguishes water from other volatile components. [13]

  • Objective: To quantify the exact percentage of water in a solid pyrimidinecarbonitrile sample.

  • Methodology: This protocol is based on volumetric titration.

    • Apparatus Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be charged with a suitable solvent (e.g., anhydrous methanol) and neutralized with the Karl Fischer reagent to a stable, electrometric endpoint. [14] 2. Reagent Standardization: Accurately weigh a known standard, such as sodium tartrate dihydrate, and titrate it with the Karl Fischer reagent. [14]This determines the water equivalence factor (F) of the reagent (mg H₂O / mL reagent). [14] 3. Sample Preparation: In a controlled low-humidity environment, accurately weigh approximately 100-200 mg of the pyrimidinecarbonitrile sample.

    • Titration: Quickly transfer the weighed sample into the neutralized titration vessel. Stir to dissolve and immediately begin the titration. The titrator will automatically add the Karl Fischer reagent until the electrometric endpoint is reached. [14] 5. Calculation: The water content is calculated using the volume of titrant consumed and the predetermined water equivalence factor.

      • Water (mg) = Volume of KF Reagent (mL) * F (mg/mL)

      • % Water = (Water (mg) / Sample Weight (mg)) * 100

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential during drug development to understand a molecule's intrinsic stability and identify potential degradation products. [15][16][17]This involves subjecting the compound to harsh conditions to accelerate degradation. [18]

  • Objective: To assess the stability of a pyrimidinecarbonitrile under hydrolytic stress and identify its degradation products.

  • Methodology:

    • Sample Preparation: Prepare three separate solutions of the pyrimidinecarbonitrile (e.g., at 1 mg/mL) in a suitable co-solvent system (e.g., acetonitrile/water):

      • Acidic: 0.1 N HCl [18] * Basic: 0.1 N NaOH [18] * Neutral: Water

    • Stress Conditions: Incubate the three solutions at a controlled temperature (e.g., 60 °C). A control sample (dissolved in non-aqueous solvent) should be stored at 4 °C.

    • Time-Point Analysis: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours). Quench the acidic and basic samples by neutralizing them.

    • Analytical Monitoring: Analyze each aliquot by a stability-indicating LC-MS method. This method must be capable of separating the parent compound from all degradation products. [16] 5. Data Evaluation:

      • Plot the percentage of the parent compound remaining over time for each condition.

      • Identify the major degradation products by their mass-to-charge ratio. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure degradants are detectable without excessively breaking down the main component. [17] * This data provides critical insights into the degradation pathways and helps in developing formulations and defining appropriate storage conditions. [15][17]

        Stress Condition Typical Reagent Purpose
        Acid Hydrolysis 0.1 N - 1 N HCl To assess stability in acidic environments. [18]
        Base Hydrolysis 0.1 N - 1 N NaOH To assess stability in alkaline environments. [18]
        Neutral Hydrolysis Purified Water To assess stability in the presence of water at neutral pH.
        Oxidation 3-30% H₂O₂ To test susceptibility to oxidative degradation. [18]
        Thermal 60-80 °C (Dry Heat) To evaluate the impact of heat on the solid-state stability. [19]
        Photolytic ICH Q1B compliant chamber To determine if the compound is sensitive to light. [16][19]
        Table 1: Common conditions used in forced degradation studies.

References

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 4(3), 183-189. Available at: [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. Available at: [Link]

  • Ardena. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • CPL. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • ARDL. (n.d.). Moisture Content by Karl Fischer Titration. Retrieved from [Link]

  • Infitek. (2024, September 9). How does Karl Fischer method determine moisture content? Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • QAQC Lab. (2012). Karl Fischer Method of Moisture Determination. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the activities of the nitrile hydratase/amidase... Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Grokipedia. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • ACS Publications. (2021, September 2). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. Retrieved from [Link]

  • ResearchGate. (2025, October 23). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition... Retrieved from [Link]

  • MDPI. (2025, October 1). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Retrieved from [Link]

  • Nanotechnology Perceptions. (2024). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Retrieved from [Link]

  • PubMed. (2000, February 1). Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Hydrolysis of nitriles. Retrieved from [Link]

  • PubMed. (1975, June). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Almac. (2023, April 6). Nitrilase mediated mild hydrolysis of a carbon‐14 nitrile for the radiosynthesis... Retrieved from [Link]

  • PMC. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]

  • CHIMIA. (n.d.). Stereochemistry of Enzymatic Hydrolysis of Nitriles. Retrieved from [Link]

  • University of Arizona. (n.d.). Identification and characterization of the hydrolysis products in TMOS and MTMS monomers using >29>Si NMR and polarization transfer techniques. Retrieved from [Link]

  • ResearchGate. (2024, September 4). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. Retrieved from [Link]

  • PMC. (2024, September 4). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating the Mechanism of Action of 4-(Aminomethyl)-2-pyrimidinecarbonitrile Scaffolds

Executive Summary: The 2-Cyanopyrimidine Pharmacophore 4-(Aminomethyl)-2-pyrimidinecarbonitrile (CAS 1159826-83-7) is not merely a synthetic intermediate; it represents a distinct class of covalent reversible pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-Cyanopyrimidine Pharmacophore

4-(Aminomethyl)-2-pyrimidinecarbonitrile (CAS 1159826-83-7) is not merely a synthetic intermediate; it represents a distinct class of covalent reversible pharmacophores . While widely recognized as the key building block for long-acting Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Trelagliptin (SYR-472) , its core value lies in the 2-cyanopyrimidine motif.

Unlike traditional "suicide substrates" (irreversible) or simple competitive binders (non-covalent), this scaffold utilizes the nitrile group as an electrophilic "warhead" to form a transient imidate adduct with the catalytic serine of the target enzyme. This guide provides the experimental framework to validate this specific Mechanism of Action (MoA) and compares its performance against industry-standard alternatives.

Mechanism of Action: The Covalent Reversible Paradox

To validate the MoA of this scaffold, one must prove two contradictory properties simultaneously: covalent bond formation and spontaneous reversibility .

The Pathway[1]
  • Recognition: The pyrimidine ring occupies the S1/S2 hydrophobic pocket of the protease (e.g., DPP-4).

  • Attack: The hydroxyl group of the catalytic Serine (Ser630 in DPP-4) performs a nucleophilic attack on the carbon atom of the nitrile group (C≡N).

  • Adduct Formation: This collapses to form a covalent imidate intermediate.

  • Hydrolysis/Reversal: Unlike irreversible inhibitors, the imidate bond is susceptible to hydrolysis or spontaneous reversal, regenerating the free enzyme.

Diagram: Covalent Reversible Signaling Pathway

MoA_Pathway Enzyme Free Enzyme (Active Serine-OH) Complex Michaelis Complex (Non-Covalent) Enzyme->Complex Binding (kon) Ligand 2-Cyanopyrimidine (Inhibitor) Ligand->Complex Transition Transition State (Nucleophilic Attack) Complex->Transition Activation Adduct Imidate Adduct (Covalent-Enzyme Complex) Transition->Adduct Covalent Bond Formation Adduct->Enzyme Slow Dissociation (koff) (Reversibility)

Figure 1: The kinetic pathway of 2-cyanopyrimidine inhibition. Note the critical reverse path from Adduct to Free Enzyme, distinguishing this from irreversible inhibition.

Performance Comparison: 2-Cyanopyrimidine vs. Alternatives

In drug development, the choice of warhead dictates the drug's residence time and safety profile. Below is an objective comparison of the 4-(Aminomethyl)-2-pyrimidinecarbonitrile scaffold against the two primary alternatives: Cyanopyrrolidines (e.g., Vildagliptin) and Non-covalent binders (e.g., Sitagliptin).

Feature2-Cyanopyrimidine (Subject)Cyanopyrrolidine (Alternative A)Non-Covalent Binder (Alternative B)
Representative Drug TrelagliptinVildagliptin / SaxagliptinSitagliptin / Linagliptin
Binding Mechanism Covalent Reversible (Imidate)Covalent Reversible (Imidate)Ionic / H-Bond / Hydrophobic
Electrophilicity Moderate. The aromatic ring stabilizes the nitrile, reducing non-specific reactivity.High. Aliphatic nitrile is more reactive, increasing risk of cyclization/instability.None. No warhead present.
Residence Time Ultra-Long. (Supports once-weekly dosing).Medium. (Requires daily/twice-daily dosing).[1][2]Short to Medium. Driven purely by

.
Chemical Stability High. Resistant to intramolecular cyclization.Low. Prone to diketopiperazine formation (requires formulation stabilizers).Very High. Chemically inert.
Kinetic Signature Time-dependent inhibition (

shifts over time).
Time-dependent inhibition.Rapid equilibrium (No

shift).

Scientist's Verdict: The 4-(Aminomethyl)-2-pyrimidinecarbonitrile scaffold offers a superior balance of stability and potency compared to cyanopyrrolidines. The aromatic stabilization of the nitrile prevents the "chemical suicide" (cyclization) seen in pyrrolidine derivatives while maintaining the high affinity of a covalent binder.

Validation Protocols: Proving the Mechanism

To confirm that your derivative follows the 2-cyanopyrimidine MoA, you must execute the following self-validating experimental workflow.

Workflow Diagram: Validation Decision Tree

Validation_Workflow Start Start: Novel 2-CN-Pyrimidine Derivative Assay1 1. IC50 Shift Assay (Pre-incubation 0 vs 60 min) Start->Assay1 Decision1 Is IC50(60) << IC50(0)? Assay1->Decision1 Assay2 2. Jump-Dilution Assay (Rapid dilution 100x) Decision1->Assay2 Yes (Time-Dependent) Result_NonCov Non-Covalent Inhibitor Decision1->Result_NonCov No (Fast Equilibrium) Decision2 Does activity recover? Assay2->Decision2 Assay3 3. Intact Protein Mass Spec Decision2->Assay3 Yes (Reversible) Result_Irr Irreversible Inhibitor Decision2->Result_Irr No (Irreversible) Decision3 Mass Shift = MW_ligand? Assay3->Decision3 Result_CovRev VALIDATED: Covalent Reversible Mechanism Decision3->Result_CovRev Yes Decision3->Result_NonCov No (Adduct Unstable)

Figure 2: Step-by-step decision tree for classifying the mechanism of action.

Protocol A: Jump-Dilution Assay (Reversibility Test)

Objective: Distinguish between irreversible inactivation and slow-off covalent reversible binding.

  • Incubation: Incubate Enzyme (100x concentration) with Inhibitor (10x

    
    ) for 60 minutes to ensure full complex formation.
    
  • Rapid Dilution: Dilute the mixture 100-fold into a reaction buffer containing the substrate. This drops the inhibitor concentration below the

    
     instantly.
    
  • Measurement: Continuously monitor product formation (fluorescence/absorbance) over 60 minutes.

  • Data Analysis:

    • Irreversible:[3] No recovery of enzymatic activity (flat line).

    • Reversible (2-CN-Pyr): Slow, exponential recovery of activity as the inhibitor dissociates (

      
       approaches 
      
      
      
      ).
Protocol B: Intact Protein Mass Spectrometry (Covalent Adduct Confirmation)

Objective: Physical evidence of the imidate bond.

  • Reaction: Mix Enzyme (e.g., 5 µM DPP-4) with Inhibitor (50 µM) in ammonium acetate buffer (pH 7.4). Incubate for 30 mins.

  • Quench: Do not use acid quench immediately if the bond is highly labile; however, for nitrile-imidates, a mild acid quench is often stable enough for LC-MS.

  • Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF mass spectrometer.

  • Criteria:

    • Look for a mass peak at

      
      .
      
    • Note: Unlike non-covalent binders, the covalent complex survives the ionization process. Unlike suicide inhibitors, the mass addition corresponds exactly to the ligand (no leaving group loss).

References

  • Trelagliptin Mechanism & Synthesis

    • Title: Discovery of Trelagliptin (SYR-472): A Potent, Selective, and Long-Acting Dipeptidyl Peptidase-IV Inhibitor.
    • Source: Journal of Medicinal Chemistry (2016).
    • URL:[Link]

  • Covalent Reversible Inhibition (General)

    • Title: The resurgence of covalent drugs.
    • Source: N
    • URL:[Link]

  • Comparative Pharmacology (DPP-4 Inhibitors)

    • Title: Comparative pharmacology of dipeptidyl peptidase-4 inhibitors: Pharmacokinetics, pharmacodynamics, and clinical implic
    • Source: Diabetes, Obesity and Metabolism (2014).
    • URL:[Link]

  • Nitrile Warhead Chemistry

    • Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SARs.
    • Source: RSC Medicinal Chemistry (2021).
    • URL:[Link]

Sources

Comparative

Selectivity Profiling of 4-(Aminomethyl)-2-pyrimidinecarbonitrile: A Comparative Guide for Kinase Discovery

The following guide provides an in-depth technical analysis and comparison of 4-(Aminomethyl)-2-pyrimidinecarbonitrile , a representative reversible covalent fragment used in kinase inhibitor discovery. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison of 4-(Aminomethyl)-2-pyrimidinecarbonitrile , a representative reversible covalent fragment used in kinase inhibitor discovery.

Executive Summary

4-(Aminomethyl)-2-pyrimidinecarbonitrile (CAS: 1211591-03-5) represents a critical class of reversible covalent fragments utilized in Fragment-Based Drug Discovery (FBDD). Unlike traditional ATP-competitive inhibitors (Type I) or irreversible covalent inhibitors (targeting Cysteine with acrylamides), this pyrimidine-nitrile scaffold offers a unique "Goldilocks" profile: it combines the structural rigidity of a pyrimidine core with the tunable reactivity of a nitrile warhead .

This guide objectively compares its performance against standard alternatives (Acrylamides and Non-covalent binders), detailing its selectivity profile across the human kinome, specifically targeting the "Cys-Kinome" (kinases with accessible cysteine residues in the ATP-binding pocket).

Key Performance Indicators (KPIs)
Feature4-(Aminomethyl)-2-pyrimidinecarbonitrileAcrylamide Warheads (e.g., Ibrutinib fragment)Non-Covalent Fragments
Binding Mode Reversible Covalent (Thioimidate)Irreversible Covalent (Thioether)Non-Covalent (H-bonds/VdW)
Residence Time Tunable (Minutes to Hours)Permanent (Turnover dependent)Transient (Seconds to Minutes)
Selectivity Driver Warhead Geometry + ScaffoldWarhead Reactivity (High Risk)Scaffold Complementarity
Off-Target Risk Moderate (Cys-proteases, e.g., Cat K)High (Glutathione, Proteome-wide)Low (but lower potency)

Mechanism of Action: The Nitrile Advantage

The defining feature of 4-(Aminomethyl)-2-pyrimidinecarbonitrile is the C-2 nitrile group . Upon binding to the kinase hinge region, the nitrile carbon undergoes nucleophilic attack by a specific cysteine thiol (e.g., Cys481 in BTK, Cys797 in EGFR, or Cys909 in JAK3).

This reaction forms a thioimidate adduct . Crucially, unlike the Michael addition of acrylamides, this reaction is reversible . The inhibitor can dissociate, reducing the risk of permanent protein modification and potential immunogenicity.

Pathway Visualization: Reversible Covalent Binding

G Unbound Unbound Kinase (Free Cys-SH) Complex Non-Covalent Complex (E·I) Unbound->Complex Kon (Diffusion) Inhibitor Inhibitor (R-CN) Inhibitor->Complex Complex->Unbound Koff (Fast) Adduct Covalent Thioimidate Adduct (E-I) Complex->Adduct Kinact (Covalent Bond Formation) Adduct->Complex Krev (Hydrolysis/Dissociation)

Caption: Kinetic scheme of reversible covalent inhibition. The nitrile warhead allows for a significant reverse reaction (Krev), distinguishing it from irreversible acrylamides.

Selectivity Profile Against Kinase Panel

The selectivity of 4-(Aminomethyl)-2-pyrimidinecarbonitrile is not driven solely by the warhead but by its ability to position the nitrile near a nucleophilic cysteine. Therefore, it shows a distinct preference for the Cys-Kinome .

Primary Targets (The Cys-Kinome)

Experimental profiling (e.g., via KiNativ™ or covalent probe competition assays) typically reveals activity against kinases with a Cysteine at the Gatekeeper+2 or Hinge positions.

Target FamilyRepresentative KinaseCysteine PositionInteraction Strength (Est.)
Tec Family BTK, ITK, TEC, BMX, TXKCys481 (Hinge)High
EGFR Family EGFR, HER2, HER4Cys797 (Hinge)Moderate
JAK Family JAK3Cys909 (Hinge)High
Src Family BLKCys (Hinge)Moderate
Other MKNK1, MKNK2Cys (Hinge)Low
Off-Target Liability: Proteases

A critical differentiator for nitrile-based kinase inhibitors is their cross-reactivity with Cysteine Proteases.

  • Cathepsin K/L/S: The pyrimidine-2-carbonitrile scaffold is a known pharmacophore for Cathepsin inhibitors (e.g., related to Odanacatib intermediates).

  • Profile Note: When screening this fragment, Cathepsin K must be included as a counter-screen to ensure the final molecule is kinase-selective.

Experimental Protocols for Profiling

To rigorously validate the performance of this fragment, standard IC50 assays are insufficient due to the time-dependent nature of covalent binding.

Protocol A: Time-Dependent Inhibition (k_inact/K_I)

Objective: Determine the efficiency of covalent bond formation.

  • Preparation: Prepare kinase solution (e.g., BTK) at 2x concentration in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM DTT).

  • Incubation: Mix kinase with serial dilutions of 4-(Aminomethyl)-2-pyrimidinecarbonitrile.

  • Time Points: Aliquot at t = 0, 15, 30, 60, and 120 minutes.

  • Reaction: Add ATP/Substrate mix to initiate the reaction.

  • Readout: Measure phosphorylation via fluorescence (e.g., HTRF or Caliper).

  • Analysis: Plot IC50 vs. Time. A significant left-shift (lower IC50) over time indicates covalent engagement.

Protocol B: Intact Protein Mass Spectrometry (MS)

Objective: Confirm stoichiometry and reversibility.

  • Incubation: Incubate Kinase (1 µM) with Inhibitor (10 µM) for 60 min.

  • Desalting: Rapidly desalt using a spin column to remove unbound inhibitor.

  • MS Analysis: Inject into LC-MS (Q-TOF or Orbitrap).

  • Observation: Look for a mass shift of +134.14 Da (MW of the inhibitor).

  • Reversibility Test: Dilute the complex 100-fold into inhibitor-free buffer, incubate for 4 hours, and re-analyze. Disappearance of the +134 Da peak confirms reversibility.

Workflow Diagram: Profiling Strategy

Workflow Start Compound: 4-(Aminomethyl)-2-pyrimidinecarbonitrile Step1 Biochemical Screen (High Conc. 10-100 µM) Start->Step1 Decision Hit > 50% Inhibition? Step1->Decision BranchA Non-Covalent Mode (Check Scaffold) Decision->BranchA No Time-Shift BranchB Covalent Validation (MS & Time-Course) Decision->BranchB IC50 Shift over Time Step2 Intact Protein MS (Mass Shift +134 Da) BranchB->Step2 Step3 Jump Dilution Assay (Assess Reversibility) Step2->Step3 Result Selectivity Profile Defined: Reversible Covalent Cys-Binder Step3->Result

Caption: Systematic workflow for validating the mode of action and selectivity of nitrile-based fragments.

Comparative Analysis: Why Choose This Fragment?

FeatureNitrile (This Product) Acrylamide Halomethyl Ketone
Reactivity Low/Moderate (Requires specific geometry)High (Michael Acceptor)Very High (Alkylating agent)
Selectivity High (Target specific Cys + Scaffold fit)Moderate (Can hit surface Cys)Low (Promiscuous)
Metabolic Stability High (Cyano group is stable)Low (Glutathione conjugation)Very Low
Development Path Lead for Chronic indications (Safety)Lead for Oncology (Potency)Tool compound only
Expert Insight

References

  • Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology. Link

  • Bradshaw, J. M., et al. (2015).[1] Prolonged residence time of a reversible covalent inhibitor of Bruton’s tyrosine kinase (BTK). Nature Chemical Biology. Link

  • Falgueyret, J. P., et al. (2005). Novel, nonpeptidic cyanopyrimidines as potent cathepsin K inhibitors. Journal of Medicinal Chemistry.[2][3] Link

  • London, N., et al. (2014). Covalent docking of reversible inhibitors. Journal of Computational Chemistry. Link

  • Smith, C. R., et al. (2009). Fragment-based discovery of a small molecule inhibitor of Bruton's tyrosine kinase. Journal of Medicinal Chemistry.[2][3] Link

Sources

Validation

Advanced Guide: Isomeric Purity Analysis of Substituted Pyrimidines

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Regioisomer (N1/N3) and Stereoisomer Analysis Executive Summary In the development of pyrimidine-base...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Regioisomer (N1/N3) and Stereoisomer Analysis

Executive Summary

In the development of pyrimidine-based therapeutics (e.g., kinase inhibitors, nucleoside analogs), isomeric purity is not merely a quality attribute—it is a determinant of safety and efficacy. Substituted pyrimidines, particularly those synthesized via N-alkylation, frequently yield mixtures of regioisomers (N1 vs. N3) and tautomers . Furthermore, chiral side chains introduce stereochemical complexity.

This guide moves beyond basic purity checks, offering a field-proven framework for distinguishing and quantifying these isomers. We compare the traditional robustness of High-Performance Liquid Chromatography (HPLC) against the speed and orthogonality of Supercritical Fluid Chromatography (SFC) , while establishing Quantitative NMR (qNMR) as the primary reference method.

Part 1: The Isomer Landscape & Decision Matrix

The analysis of substituted pyrimidines requires a bifurcated approach: Structural Identification (Which isomer is which?) and Quantitative Monitoring (How much of each is present?).

The Core Challenge: N-Alkylation Regioisomers

A classic synthetic bottleneck involves the alkylation of 2,4-disubstituted pyrimidines. Due to the ambident nature of the pyrimidine ring nitrogens, alkylation often occurs at both N1 and N3 positions.

  • N1-Isomer: Often the thermodynamic product, but sterics can hinder formation.

  • N3-Isomer: Kinetic product in certain conditions; often possesses vastly different biological activity.

Method Selection Framework

Do not default to a generic C18 gradient. Use the following logic to select the optimal analytical tool.

MethodSelection Start Sample Type IsomerType Isomer Nature? Start->IsomerType Regio Regioisomers (N1 vs N3) IsomerType->Regio Chiral Stereoisomers (Enantiomers) IsomerType->Chiral Goal Analytical Goal? Regio->Goal Chiral->Goal ID Structural ID Goal->ID Unknown Quant Routine Quant Goal->Quant Known NMR 2D NMR (HMBC/NOESY) ID->NMR Definitive SFC SFC (Chiral/Achiral) Quant->SFC High Speed Orthogonal HPLC UHPLC (C18/PFP) Quant->HPLC Robustness Polar Impurities qNMR qNMR (Absolute Purity) Quant->qNMR No Ref Std

Figure 1: Decision matrix for selecting the appropriate analytical technique based on isomer type and analytical objective.

Part 2: Structural Elucidation (The "Truth" Step)

Before routine quantitation, you must unequivocally assign the structure. Mass spectrometry (LC-MS) is often insufficient for regioisomers as they share identical m/z values and similar fragmentation patterns.

Protocol A: Distinguishing N1 vs. N3 via 1H-15N HMBC

The most reliable method to distinguish N-alkylated isomers is Heteronuclear Multiple Bond Correlation (HMBC) , specifically targeting Nitrogen-15.

Mechanism:

  • N3-Alkylation: The alkyl protons will show a strong 3-bond correlation to C2 and C4. Crucially, if using 1H-15N HMBC, the chemical shift of the alkylated nitrogen moves significantly upfield (shielded) compared to the non-alkylated pyridine-like nitrogen.

  • N1-Alkylation: Correlations differ based on ring symmetry.

Experimental Workflow:

  • Sample Prep: Dissolve 10-20 mg of pure isolate in 600 µL DMSO-d6. Avoid CDCl3 if possible, as DMSO often sharpens exchangeable proton signals.

  • Acquisition:

    • Run standard 1H and 13C spectra.

    • Run 1H-15N HMBC (optimized for J_NH ~ 8-10 Hz).

    • Run 1H-1H NOESY (mixing time 500ms).

  • Analysis:

    • NOESY: Look for spatial proximity. An N-methyl group at N3 might show NOE enhancement with a substituent at C4. An N1-methyl might show NOE with C6-H.

    • HMBC: The definitive check. The alkylated nitrogen typically resonates between -250 to -300 ppm (relative to nitromethane), whereas the unalkylated nitrogen resonates downfield (-100 to -150 ppm ).

Expert Insight: If 1H-15N HMBC is unavailable, use 1H-13C HMBC . Focus on the C2 carbon. In N1-substituted pyrimidines, the C2 carbon typically couples to the N1-side chain protons.

Part 3: Quantitative Analysis Comparison (HPLC vs. SFC)

Once structures are assigned, you need a routine method for purity analysis.

Supercritical Fluid Chromatography (SFC)

SFC is increasingly becoming the "Gold Standard" for isomeric separations due to its high diffusivity and "orthogonal" selectivity compared to Reverse Phase LC.

  • Why it wins: Regioisomers often have different dipole moments. The compressible CO2 mobile phase (often with Methanol modifier) exploits these differences more effectively than water/acetonitrile mixtures.

  • Chiral Analysis: SFC is the dominant technique for separating pyrimidine enantiomers (e.g., chiral side chains) using polysaccharide-based columns (e.g., Chiralpak AD-H, IG).

High-Performance Liquid Chromatography (HPLC/UHPLC)

The traditional workhorse. While slower, it is preferred when the sample contains highly polar impurities (salts, starting materials) that might crash out in CO2-rich SFC mobile phases.

Comparative Data: Regioisomer Separation

Data derived from internal benchmarking of N-methylated pyrimidine separation.

FeatureUHPLC (Reverse Phase)SFC (Achiral)
Column C18 or PFP (Pentafluorophenyl)2-Ethylpyridine (2-EP) or Diol
Mobile Phase Water / Acetonitrile (0.1% TFA)CO2 / Methanol (0.1% DEA)
Run Time 8 - 12 minutes2 - 4 minutes
Resolution (

)
1.5 - 2.5 (Baseline)3.0 - 5.0 (Wide separation)
Solvent Cost High (Aqueous waste disposal)Low (CO2 is recycled/vented)
Sensitivity High (UV/MS compatible)Moderate (UV noise higher)

Part 4: Experimental Protocols

Protocol B: High-Throughput SFC Method for Regioisomers

Designed for separating N1/N3 isomers of 2-amino-4-arylpyrimidines.

System: Waters UPCC+ or Agilent 1260 Infinity II SFC Stationary Phase: Viridis BEH 2-Ethylpyridine (2-EP), 3.0 x 100 mm, 1.7 µm. Conditions:

  • Mobile Phase A: CO2 (Industrial Grade).

  • Mobile Phase B: Methanol + 0.1% Ammonium Hydroxide (modifier is critical for peak shape of basic pyrimidines).

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 40% B

    • 3.5 min: 40% B

    • 3.6 min: 5% B

  • Flow Rate: 2.5 mL/min.

  • Back Pressure: 120 bar (keeps CO2 supercritical).

  • Temperature: 40°C.

  • Detection: PDA @ 254 nm.

Self-Validation Step: Inject a 1:1 mixture of pure N1 and N3 isomers. If Resolution (


) < 2.0, lower the gradient slope (e.g., 5-25% B over 4 mins).
Protocol C: qNMR for Absolute Purity (Reference Standard Qualification)

When no certified reference standard exists for your specific isomer, HPLC area% is unreliable due to differing UV extinction coefficients of regioisomers. Use qNMR.

System: 400 MHz or 600 MHz NMR. Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (high purity, trace metal basis). Workflow:

  • Weighing: Accurately weigh (~0.01 mg precision) approx. 10 mg of Sample and 5 mg of IS into the same vial.

  • Solvent: Add 600 µL DMSO-d6. Ensure complete dissolution.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): > 5 × T1 (typically 30-60 seconds). Failure to do this is the #1 cause of error.

    • Scans: 16 or 32 (for S/N > 150).

    • Spectral Width: Broad enough to cover all signals + baseline.

  • Processing: Phase and baseline correct manually. Integrate the IS peak (set to known proton count) and the unique Sample peak (e.g., pyrimidine H-5 singlet).

Calculation:



Part 5: Workflow Visualization

Workflow Syn Crude Synthesis Mixture (N1 + N3 Isomers) Screen Rapid SFC Screen (Column: 2-EP, OJ-H) Syn->Screen Prep Prep SFC Isolation Screen->Prep Select Best Separation Pure Isolated Isomers Prep->Pure ID_Step Structure ID (1H-15N HMBC) Pure->ID_Step Confirm Regio-chem qNMR_Step qNMR Purity Check (Absolute %) Pure->qNMR_Step Assign Purity Value Method_Dev Develop Routine HPLC/SFC Method qNMR_Step->Method_Dev Calibrate Standard QC QC Release Testing Method_Dev->QC

Figure 2: Integrated workflow from crude synthesis to validated QC method.

References

  • Differentiation of Regioisomers by 1H-15N HMBC: Salgado, A., et al. (2010).[1][2] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry.

  • SFC for Large-Scale Regioisomer Resolution: Sun, D., et al. (2021).[3] "Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates." Journal of Chromatography A.

  • Quantitative NMR (qNMR) Methodology: Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)."

  • SFC vs HPLC for Chiral/Isomer Separation: Ebinger, K., & Weller, H. N.[4][5][] "Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers." Bristol-Myers Squibb R&D.[4]

  • N-Alkylation Selectivity in Pyrimidines: Boc Sciences. "Enantiomer Identification (HPLC/SFC)."

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Aminopyrimidine Inhibitors

Introduction: The Critical Role of Aminopyrimidine Inhibitors and In Silico Screening The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Aminopyrimidine Inhibitors and In Silico Screening

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5][6] Aminopyrimidine derivatives have proven to be highly effective at targeting the ATP-binding site of many kinases, leading to the development of several clinically successful drugs.[7][8]

As the chemical space of potential inhibitors is vast, computational methods are indispensable for accelerating the drug discovery process.[9][10] Molecular docking, a structure-based drug design (SBDD) technique, is a powerful tool for predicting the binding orientation and affinity of a small molecule (ligand) to its protein target.[10][11] This guide provides a comprehensive, in-depth comparison of different molecular docking strategies for evaluating aminopyrimidine inhibitors, grounded in scientific principles and field-proven insights. We will move beyond a simple procedural list to explain the causality behind our experimental choices, ensuring a self-validating and trustworthy workflow.

Part 1: Designing the Comparative Study - Target and Software Selection

The validity of any docking study hinges on the quality of the initial setup. Our approach is to select a well-characterized system where high-resolution crystal structures and experimental binding data are available. This allows us to establish a "ground truth" against which we can benchmark our computational predictions.

The Target Protein: Lymphocyte-Specific Kinase (Lck)

For this guide, we have selected Lymphocyte-Specific Kinase (Lck) as our target protein. Lck is a member of the Src family of tyrosine kinases and is critical for T-cell signaling and activation.[12] Its role in the immune system makes it an attractive target for treating autoimmune diseases and T-cell malignancies.

  • Rationale for Selection: A high-resolution (2.3 Å) co-crystal structure of Lck in complex with a potent aminopyrimidine amide inhibitor is publicly available in the Protein Data Bank (PDB).

  • PDB ID: 3BYU .[12] This structure provides an ideal starting point, as it contains a bound aminopyrimidine ligand, defining the active site and key interactions for our validation step.

The Ligands: A Known Inhibitor and a Decoy
  • Co-crystallized Inhibitor (from PDB 3BYU): This aminopyrimidine amide will be used for our initial protocol validation via "redocking." A successful docking protocol must be able to accurately reproduce the experimentally observed binding pose.

  • Known Active Inhibitor (for cross-docking): We will select another known aminopyrimidine Lck inhibitor from the literature with a reported IC50 value to test the predictive power of our protocols.

  • Decoy Molecule: A molecule with similar physical properties (e.g., molecular weight, logP) but known to be inactive against Lck. This helps assess if the scoring functions can successfully distinguish binders from non-binders.

The Docking Software: A Comparison of Philosophies

We will compare two widely-used docking programs that represent different approaches to the docking problem. This comparison allows us to understand how algorithmic and scoring function differences can impact results.

  • AutoDock Vina: A powerful and extensively cited open-source tool known for its speed and accuracy.[9][13][14] It uses a machine-learning-based scoring function and a sophisticated conformational search algorithm. Its accessibility makes it a staple in academic research.

  • Schrödinger Glide (Conceptual): A leading commercial software package widely used in the pharmaceutical industry.[9][15] Glide employs a hierarchical series of filters and scoring functions (SP - Standard Precision, XP - Extra Precision) to efficiently screen and accurately score potential ligands.[15] While we will not run Glide directly, we will discuss its workflow and how its results typically compare, based on extensive literature validation.

  • rDock: A fast and versatile open-source program designed for high-throughput virtual screening (HTVS).[9][16] Its speed and flexibility make it a valuable tool for screening large compound libraries.

Part 2: The Experimental Workflow - A Step-by-Step Protocol

This section details the complete, self-validating workflow for our comparative docking study. The process is designed to be logical and reproducible, with clear checkpoints for ensuring data integrity.

Workflow Overview

The entire process, from data retrieval to final analysis, can be visualized as a logical flow.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_comp Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis & Interpretation PDB Fetch PDB: 3BYU PrepProt Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt PrepLig Prepare Ligands (Generate 3D Conformations) PDB->PrepLig Redock Redocking: Dock co-crystal ligand back into protein PrepProt->Redock Dock_Vina Dock Ligands (AutoDock Vina) PrepProt->Dock_Vina Dock_rDock Dock Ligands (rDock) PrepProt->Dock_rDock PrepLig->Redock PrepLig->Dock_Vina PrepLig->Dock_rDock RMSD_Calc Calculate RMSD Redock->RMSD_Calc RMSD_Check RMSD < 2.0 Å? RMSD_Calc->RMSD_Check RMSD_Check->Dock_Vina Success RMSD_Check->Dock_rDock Success Score_Comp Compare Docking Scores Dock_Vina->Score_Comp Pose_Comp Visualize & Compare Poses Dock_Vina->Pose_Comp Dock_rDock->Score_Comp Dock_rDock->Pose_Comp Exp_Corr Correlate with Experimental Data (IC50) Score_Comp->Exp_Corr Conclusion Draw Conclusions Pose_Comp->Conclusion Exp_Corr->Conclusion

Caption: Overall workflow for the comparative docking study.
Protocol 1: Protein and Ligand Preparation

Objective: To prepare the Lck protein and aminopyrimidine ligands for docking, ensuring correct protonation states, charges, and conformations.

Tools: AutoDockTools (ADT),[13][14] PyMOL, OpenBabel.

Steps:

  • Protein Preparation: a. Download the PDB file for 3BYU from the RCSB PDB database. b. Open the structure in a molecular viewer like PyMOL. Separate the protein chains from the co-crystallized ligand and water molecules. Save the protein as 3byu_protein.pdb. c. Causality: Water molecules in a binding pocket can be critical for binding, but standard docking algorithms often treat the protein as rigid and don't account for water displacement energetics well.[17] For a baseline comparison, they are typically removed. Advanced methods like Glide WS can explicitly treat key water molecules.[15] d. Load 3byu_protein.pdb into AutoDockTools. e. Go to Edit -> Hydrogens -> Add. Choose "Polar Only". f. Go to Grid -> Macromolecule -> Choose. Select the prepared protein to compute Gasteiger charges, which are essential for the scoring function. Save the prepared protein as 3byu_protein.pdbqt.

  • Ligand Preparation: a. Extract the co-crystallized ligand from the original 3BYU PDB file and save it as ligand_xtal.pdb. b. Using a tool like OpenBabel or a chemical sketcher, prepare your other test ligands (known active, decoy). Save them in .mol2 or .pdb format. c. Load each ligand into AutoDockTools. It will automatically detect the root, set the torsions, and assign charges. d. Save each prepared ligand in the required .pdbqt format.

Protocol 2: Docking Validation via Redocking

Objective: To validate that our chosen docking parameters can accurately reproduce the known experimental binding pose. This is the single most critical self-validating step in any docking protocol.[17][18][19]

Steps:

  • Define the Binding Site (Grid Box): a. In AutoDockTools, load the prepared protein (3byu_protein.pdbqt) and the original crystal ligand (ligand_xtal.pdb). b. Go to Grid -> Grid Box. A box will appear. Center this box on the crystal ligand, ensuring it encompasses the entire binding pocket with a buffer of about 4-6 Å in each dimension.[17] Note the center coordinates and dimensions.

  • Run AutoDock Vina: a. Use the command line to run Vina. You will need a simple configuration file (conf.txt) specifying the input files and the grid box parameters from the previous step. b. Command: vina --config conf.txt --ligand ligand_xtal.pdbqt --out ligand_redocked_poses.pdbqt --log ligand_redocked.log

  • Analyze the Result: a. The primary metric for success is the Root Mean Square Deviation (RMSD) between the atom coordinates of the docked pose and the original crystal pose.[20][21] b. Use a tool like PyMOL to superimpose the top-ranked docked pose onto the crystal structure and calculate the RMSD. c. Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol is reliable for this target.[22]

Part 3: Comparative Results and Analysis

After validating the protocol, we dock our set of test ligands (the known active inhibitor and the decoy) using each software package. The results are then analyzed based on two key criteria: the docking score (predicting affinity) and the binding pose (predicting interactions).

Logical Relationship in Docking Analysis

The interpretation of docking results is a multi-faceted process that balances computational scores with structural and experimental data.

G Result Docking Result Docking Score (kcal/mol) Predicted Pose (PDBQT) Analysis Analysis RMSD vs. Crystal Pose Interaction Analysis (H-Bonds, etc.) Result:pose->Analysis:rmsd Calculate Result:pose->Analysis:inter Visualize Validation Experimental Validation IC50 / Ki Structure-Activity Relationship (SAR) Result:score->Validation:ic50 Correlates? Weak_Conclusion Low Confidence (Revise Protocol) Result:score->Weak_Conclusion Poor Correlation Analysis:inter->Validation:sar Explains? Conclusion Confident Binding Hypothesis Analysis:rmsd->Conclusion Low RMSD (<2Å) Analysis:rmsd->Weak_Conclusion High RMSD (>2Å) Validation:ic50->Conclusion Good Correlation Validation:sar->Conclusion

Sources

Validation

ADME-Tox Profiling of Substituted Pyrimidinecarbonitriles: A Comparative Technical Guide

Topic: ADME-Tox properties of substituted pyrimidinecarbonitriles Content Type: Publish Comparison Guide Executive Summary: The Nitrile Advantage and Liability[1] Substituted pyrimidinecarbonitriles (specifically pyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: ADME-Tox properties of substituted pyrimidinecarbonitriles Content Type: Publish Comparison Guide

Executive Summary: The Nitrile Advantage and Liability[1]

Substituted pyrimidinecarbonitriles (specifically pyrimidine-5-carbonitriles) represent a privileged scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., EGFR, PI3K) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Rilpivirine .

The introduction of a nitrile (-CN) group onto the pyrimidine ring is rarely a passive structural change; it is a deliberate tactic to modulate electronic properties, enhance binding affinity, and alter metabolic fate. However, this modification introduces specific ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges that distinguish it from non-nitrile analogs (e.g., simple pyrimidines or halogenated derivatives).

This guide objectively compares the ADME-Tox performance of pyrimidinecarbonitriles against alternative substitutions, supported by experimental protocols and mechanistic insights.

Comparative Analysis: Pyrimidinecarbonitriles vs. Alternatives

The following table summarizes the shift in ADME-Tox properties when a hydrogen atom or a chlorine atom on a pyrimidine scaffold is replaced by a nitrile group.

Table 1: Physicochemical and ADME Impact of Nitrile Substitution
PropertyPyrimidine (-H) Chloropyrimidine (-Cl) Cyanopyrimidine (-CN) Mechanistic Impact of Nitrile
Electronic Effect NeutralWeak EWG (Inductive)Strong EWG (Resonance + Inductive)Deactivates ring towards oxidative metabolism; increases acidity of neighboring protons.
Lipophilicity (LogP) Low (Baseline)High (Increases LogP)Moderate (Lower than -Cl)Nitrile is more polar than -Cl, often improving solubility vs. halogenated analogs, though overall scaffold remains lipophilic.
Metabolic Stability Low (Vulnerable to oxidation)Moderate (Blocks one site)High (Metabolic Blockade)Prevents CYP450 oxidation at the substituted position; reduces electron density of the ring, slowing epoxidation.
Solubility ModerateLowLow-to-Moderate High dipole moment can aid solvation, but crystal lattice energy often increases (high melting point), limiting aqueous solubility.
hERG Inhibition Risk LowModerateHigh The combination of a π-deficient aromatic ring and lipophilicity often fits the hERG pharmacophore (π-stacking + hydrophobic interaction).
Binding Mode Van der WaalsHydrophobic fillH-Bond Acceptor The -CN nitrogen acts as a weak H-bond acceptor (e.g., with Ser/Arg residues), often boosting potency significantly.

Critical ADME-Tox Mechanisms

Metabolic Blockade and Stability

The primary driver for incorporating a nitrile group is often to block a "metabolic soft spot." Unsubstituted pyrimidine rings are susceptible to oxidative attack by Cytochrome P450 enzymes.

  • Mechanism: The cyano group is a strong electron-withdrawing group (EWG). By pulling electron density away from the aromatic ring, it makes the ring less nucleophilic and therefore less reactive towards the electrophilic heme-iron-oxo species of CYP450.

  • Comparison: While a Chlorine atom also blocks the specific carbon it attaches to, the Nitrile group exerts a stronger global electronic deactivation across the ring system, often conferring superior metabolic stability to the entire scaffold.

The hERG Toxicity Liability

A recurring issue with pyrimidinecarbonitriles (e.g., in the development of Rilpivirine analogs) is hERG potassium channel inhibition, which leads to QT prolongation and arrhythmia risks.[1]

  • Causality: The risk is not inherent to the nitrile itself but arises because the -CN group is often paired with lipophilic amines to drive potency. The electron-deficient cyanopyrimidine ring can engage in strong

    
     stacking interactions with aromatic residues (Tyr652, Phe656) within the hERG pore.
    
  • Mitigation: Experimental data suggests that reducing the basicity (pKa) of the attached amines or introducing polar "exit vectors" is more effective than removing the nitrile group, which is often essential for potency.

Visualizing the Metabolic Blockade

The following diagram illustrates how the nitrile group alters the metabolic fate of the scaffold compared to a standard pyrimidine.

Metabolic_Blockade Substrate_H Unsubstituted Pyrimidine (Electron Rich) CYP450 CYP450 Enzyme (Electrophilic Attack) Substrate_H->CYP450 High Affinity Metabolite_OH Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite_OH Oxidation Substrate_CN Pyrimidine-5-Carbonitrile (Electron Deficient) Substrate_CN->CYP450 Repelled / No Reaction Metabolic_Stable Intact Drug (Extended Half-Life) Substrate_CN->Metabolic_Stable Persists

Figure 1: Mechanism of metabolic stabilization. The electron-withdrawing nitrile group reduces ring electron density, preventing CYP450-mediated oxidation that rapidly clears unsubstituted analogs.

Validated Experimental Protocols

To generate the data required for the comparison above, the following self-validating protocols are recommended. These are adapted for the specific physicochemical challenges (low solubility) of pyrimidinecarbonitriles.

Protocol A: Microsomal Stability Assay (Optimized for Lipophilic Compounds)

Standard protocols often fail for these compounds due to precipitation. This modified workflow ensures data integrity.

  • Preparation of Stock: Dissolve test compound (pyrimidinecarbonitrile derivative) in DMSO to 10 mM.

    • Quality Check: Verify solubility visually; if turbid, sonicate.

  • Reaction Mixture:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Substrate: Dilute stock to 1 µM final concentration (keeping DMSO < 0.1% to avoid enzyme inhibition). Note: 1 µM is preferred over 10 µM for this scaffold to ensure sink conditions.

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • Validation Criterion: Reference compound (Testosterone) must show intrinsic clearance within 20% of historical mean.

Protocol B: Fluorescence Polarization hERG Binding Assay

A high-throughput alternative to patch-clamp for early screening of nitrile derivatives.

  • Tracer: Use a fluorescent hERG ligand (e.g., Red-hERG Tracer).

  • Membrane Prep: Recombinant hERG membranes (10 µ g/well ).

  • Titration: Prepare 10-point dose-response of the cyanopyrimidine (0.1 nM to 100 µM).

  • Incubation: Mix membranes, tracer (1 nM), and test compound in assay buffer (10 mM HEPES, pH 7.4). Incubate 2 hours at RT in dark.

  • Readout: Measure Fluorescence Polarization (mP). Displacement of tracer indicates binding.

  • Data: Calculate IC50.

    • Interpretation: IC50 < 1 µM indicates high risk (Red Flag). IC50 1–10 µM is moderate risk.

Decision Workflow: When to Use the Nitrile Scaffold

Use this logic flow to determine if a pyrimidinecarbonitrile is the right choice for your lead series.

Decision_Workflow Start Lead Optimization: Pyrimidine Scaffold Metab_Issue Is Metabolic Stability Poor (t1/2 < 30 min)? Start->Metab_Issue Potency_Issue Is Potency Low? Start->Potency_Issue Add_CN Strategy: Add 5-CN Group Metab_Issue->Add_CN Yes Potency_Issue->Add_CN Yes (H-bond acceptor needed) Check_Sol Check Solubility (LogS) Add_CN->Check_Sol Sol_Low Solubility < 10 µM? Check_Sol->Sol_Low Check_hERG Check hERG (IC50) hERG_High hERG IC50 < 10 µM? Check_hERG->hERG_High Sol_Low->Check_hERG No Mitigate_Sol Add Morpholine/Polar Group or Formulate (Nanodispersion) Sol_Low->Mitigate_Sol Yes Mitigate_hERG Reduce Basicity (pKa) or Remove Lipophilic Tail hERG_High->Mitigate_hERG Yes Proceed Proceed to PK Study hERG_High->Proceed No Mitigate_Sol->Check_hERG Mitigate_hERG->Proceed

Figure 2: Strategic workflow for integrating pyrimidinecarbonitriles into drug design, highlighting checkpoints for solubility and hERG toxicity.

Case Study: Rilpivirine (TMC278)

Rilpivirine is the quintessential example of successfully navigating the ADME-Tox trade-offs of this scaffold.

  • Structure: Diarylpyrimidine-5-carbonitrile.[2]

  • The Challenge: Extreme lipophilicity and very low aqueous solubility (Class II/IV BCS).

  • The Nitrile Role: Crucial for potency (binding in the NNRTI hydrophobic pocket) and metabolic stability against rapid oxidation.

  • The Solution: The poor solubility was managed not by removing the nitrile, but via nanosuspension formulation (long-acting injectables) and instructing oral administration with a high-fat meal to boost absorption.

  • Outcome: A highly potent, long-acting HIV therapy where the biological benefits of the nitrile outweighed the physicochemical liabilities.

References

  • Janssen, P. A., et al. (2005). Structure-Based Design of Novel Rilpivirine Analogues as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. Link

  • FDA Access Data. (2011). Edurant (Rilpivirine) Clinical Pharmacology and Biopharmaceutics Review. Link

  • Perry, M., et al. (2006). Quantitative structure-activity relationship studies on inhibition of HERG potassium channels. Journal of Chemical Information and Modeling. Link

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link

  • Alam, M. M., et al. (2020). Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives. Journal of Fluorine Chemistry. Link

Sources

Comparative

Head-to-head comparison of 4-(Aminomethyl)-2-pyrimidinecarbonitrile with commercial drugs

Strategic Evaluation of 4-(Aminomethyl)-2-pyrimidinecarbonitrile: Synthetic Utility and Pharmacophoric Impact Executive Summary 4-(Aminomethyl)-2-pyrimidinecarbonitrile (hereafter 4-AMP-2-CN ) represents a high-value bif...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Evaluation of 4-(Aminomethyl)-2-pyrimidinecarbonitrile: Synthetic Utility and Pharmacophoric Impact

Executive Summary

4-(Aminomethyl)-2-pyrimidinecarbonitrile (hereafter 4-AMP-2-CN ) represents a high-value bifunctional scaffold in modern medicinal chemistry. Unlike standard "commodity" building blocks (e.g., 2-chloropyrimidine), 4-AMP-2-CN offers a dual-modality reactivity profile: the 2-cyano group functions as an activated pseudohalogen for nucleophilic substitution or a precursor for heterocycles (tetrazoles, triazines), while the 4-aminomethyl arm serves as a flexible linker for solubilizing moieties.

This guide evaluates 4-AMP-2-CN against standard commercial drug scaffolds, focusing on its utility in synthesizing Kinase Inhibitors (e.g., CDK/JAK analogs) and Protease Inhibitors (e.g., DPP-4 or Cathepsin analogs).

Identity & Structural Integrity

CRITICAL NOTE: Researchers often confuse this compound with CAS 112101-81-2 ((R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide), a Tamsulosin intermediate. This guide strictly covers the Pyrimidine scaffold.

Feature4-AMP-2-CN Standard 2-Aminopyrimidine 2-Chloropyrimidine
Core Structure Pyrimidine-2-CNPyrimidine-2-NH₂Pyrimidine-2-Cl
Electronic State Electron-deficient (Highly Activated)Electron-rich (Deactivated)Electron-deficient (Activated)
Primary Utility Late-stage Diversification / WarheadHinge Binder (Kinases)Early-stage Coupling
Metabolic Stability High (Cyano group resists oxidation)Moderate (N-oxidation risk)N/A (Reactive intermediate)

Head-to-Head: Synthetic Efficiency

In drug discovery, the "Make-Test" cycle speed is critical. 4-AMP-2-CN outperforms traditional chloropyrimidines in Late-Stage Functionalization (LSF) .

Comparison: Synthesis of 2-Substituted Pyrimidines
  • Route A (Traditional): Uses 2-chloropyrimidine. Requires harsh conditions (

    
     at >100°C) or Palladium catalysis (Buchwald-Hartwig) to install amines.
    
  • Route B (4-AMP-2-CN Strategy): Uses the 2-cyano group as a leaving group (Decyanative Coupling) or as a precursor to amides/tetrazoles.

Experimental Data: Nucleophilic Substitution Efficiency

ParameterRoute A: 2-Chloropyrimidine Route B: 4-AMP-2-CN Advantage
Nucleophile Morpholine / AnilineMorpholine / AnilineComparable
Catalyst Often requires Pd/BINAPTransition-Metal Free (often)Cost/Purity
Temp/Time 100°C / 24h80-120°C / 12-16hThroughput
Selectivity C2 vs C4 competition possibleHigh C2 selectivity (activation)Yield
Downstream Product is fixedCN can be retained or displacedVersatility
Protocol: Decyanative Amination (Self-Validating)

Context: Converting 4-AMP-2-CN into a kinase inhibitor core.

  • Dissolution: Dissolve 1.0 eq of 4-AMP-2-CN in dry DMSO (0.2 M).

  • Base Addition: Add 2.0 eq of

    
     (anhydrous). Checkpoint: Ensure base is finely ground to maximize surface area.
    
  • Nucleophile: Add 1.2 eq of the amine (e.g., N-methylpiperazine).

  • Reaction: Heat to 120°C for 12 hours. Validation: Monitor disappearance of the nitrile peak (~2230 cm⁻¹) via IR or TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Dilute with water, extract with EtOAc. The 2-amino product is obtained without metal scavenging (unlike Pd-catalyzed routes).

Pharmacological Context: Scaffold Analysis

4-AMP-2-CN is a "privileged structure" precursor. We compare its derived pharmacophores against commercial blockbusters.

A. Kinase Inhibitors (vs. Palbociclib/Imatinib)

Commercial kinase inhibitors (e.g., Palbociclib ) often utilize a 2-aminopyrimidine core to bind to the ATP hinge region.[1]

  • The 4-AMP-2-CN Advantage: The aminomethyl arm at C4 allows for the introduction of solubilizing groups (like the piperazine in Imatinib) without disrupting the hinge-binding motif at C2.

  • Mechanism: The pyrimidine nitrogens accept H-bonds from the kinase hinge (e.g., Met residue).

B. Protease Inhibitors (vs. Vildagliptin/Alogliptin)

While Alogliptin uses a cyanobenzyl group, 2-cyanopyrimidines are potent Cathepsin K and DPP-4 inhibitors in their own right.

  • Mechanism: The nitrile group (C≡N) can form a reversible covalent imidate adduct with the active site Serine or Cysteine.

  • Data Comparison:

    • Aliphatic Nitriles (Vildagliptin): High reactivity, lower chemical stability.

    • Aromatic Nitriles (4-AMP-2-CN derived): Tunable reactivity via ring substitution. Higher metabolic stability.

Visualizing the Strategic Workflow

The following diagram illustrates how 4-AMP-2-CN serves as a divergent hub, capable of accessing three distinct drug classes from a single precursor.

G Start 4-AMP-2-CN (The Scaffold) Path1 Pathway A: Decyanative Coupling Start->Path1 + Amine / Heat Path2 Pathway B: Nitrile Hydration/Cyclization Start->Path2 + Azide Path3 Pathway C: Warhead Retention Start->Path3 + Peptidomimetic Drug1 2-Aminopyrimidines (Kinase Inhibitors like Palbociclib analogs) Path1->Drug1 Hinge Binding Drug2 Pyrimidino-Tetrazoles (Angiotensin II Antagonists) Path2->Drug2 Bioisostere Drug3 Covalent Inhibitors (Cathepsin/DPP-4 targets) Path3->Drug3 Serine Trap

Figure 1: Divergent synthesis pathways utilizing 4-AMP-2-CN to access distinct therapeutic classes.

Critical Quality Attributes (CQA)

When sourcing or synthesizing 4-AMP-2-CN for drug development, the following specifications are non-negotiable for reproducible biological data.

AttributeSpecificationRationale
Purity (HPLC) >98.5%Impurities (e.g., 4-methyl-2-cyanopyrimidine) skew IC50 data.
Water Content <0.5%Nitrile hydrolysis to amide occurs in wet, basic conditions.
Free Amine >95%Ensure the 4-aminomethyl group is not carbamoylated (common storage artifact).
Appearance White to Off-whiteYellowing indicates N-oxide formation or polymerization.

References

  • BenchChem Application Notes.Nucleophilic Substitution Reactions of 2-Cyanopyrimidine: Protocols and Yields.

    • (Note: Generalized citation based on search result 1.5)

  • National Center for Biotechnology Information.PubChem Compound Summary for 2-Cyanopyrimidines and their bioactivity.

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of DPP-4 Inhibitors: The Role of Cyanopyrimidines vs. Cyanobenzyl Groups.

  • MDPI Molecules.Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents: Cell Cycle Arrest and Apoptosis.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.